4-Fluoro-2-methoxybenzoate
Description
BenchChem offers high-quality 4-Fluoro-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H6FO3- |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
4-fluoro-2-methoxybenzoate |
InChI |
InChI=1S/C8H7FO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)/p-1 |
InChI Key |
UUQDNAPKWPKHMK-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of Methyl 4-Fluoro-2-methoxybenzoate
Abstract
This technical guide provides an in-depth exploration of the chemical and physical properties of Methyl 4-fluoro-2-methoxybenzoate and its parent carboxylic acid, 4-Fluoro-2-methoxybenzoic acid. These fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science, serving as versatile building blocks for the synthesis of complex molecular architectures.[1] The strategic incorporation of a fluorine atom and a methoxy group onto the benzoate scaffold imparts unique electronic and steric properties, influencing the molecule's reactivity, metabolic stability, and binding interactions.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core physicochemical properties, spectroscopic data, synthesis protocols, and safety information for these compounds.
Introduction and Significance
Methyl 4-fluoro-2-methoxybenzoate (and its parent acid) belongs to a class of fluorinated benzoic acid derivatives that have become indispensable in modern drug discovery. The presence of a fluorine atom can significantly alter a molecule's properties, including its lipophilicity, pKa, and metabolic stability, which are critical parameters in the design of new therapeutic agents.[2][3] The methoxy group further modulates the electronic environment of the aromatic ring, influencing its reactivity in subsequent synthetic transformations. These compounds are primarily utilized as intermediates in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.[1]
Physicochemical Properties
The physical and chemical properties of Methyl 4-fluoro-2-methoxybenzoate and 4-Fluoro-2-methoxybenzoic acid are summarized in the table below. These properties are crucial for their handling, storage, and application in various experimental setups.
| Property | Methyl 4-fluoro-2-methoxybenzoate | 4-Fluoro-2-methoxybenzoic acid |
| Molecular Formula | C₉H₉FO₃[4] | C₈H₇FO₃[5][6][7][8] |
| Molecular Weight | 184.16 g/mol | 170.14 g/mol [5][6] |
| CAS Number | 204707-42-6[4][9] | 395-82-4[5][6][7] |
| Appearance | Solid | White to off-white crystalline powder[1][6][8] |
| Melting Point | Not specified | 135-139 °C[6] |
| Boiling Point | Not specified | Not specified |
| Density | Not specified | Not specified |
| Solubility | Soluble in common organic solvents | Sparingly soluble in water[1] |
| Storage | Room temperature[4] | Room temperature, in a cool, dark place (<15°C recommended)[6] |
Spectroscopic Analysis
The structural elucidation of Methyl 4-fluoro-2-methoxybenzoate and its parent acid relies on a combination of spectroscopic techniques. Below is a summary of the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1 ¹H NMR Spectroscopy
The proton NMR spectrum of Methyl 4-fluoro-2-methoxybenzoate is expected to show distinct signals for the aromatic protons and the two methoxy groups. The aromatic region will display a complex splitting pattern due to the fluorine-proton and proton-proton couplings.
-
Aromatic Protons (3H): Expected in the range of 6.7-8.0 ppm. The proton ortho to the ester will be the most deshielded. The fluorine at position 4 will cause characteristic splitting of the signals for the protons at positions 3 and 5.
-
Ester Methyl Protons (3H): A singlet expected around 3.9 ppm.
-
Methoxy Protons (3H): A singlet expected around 3.8 ppm.
For 4-Fluoro-2-methoxybenzoic acid , the spectrum will be similar, with the notable absence of the ester methyl signal and the presence of a broad singlet for the carboxylic acid proton, typically above 10 ppm, which may vary in position depending on the solvent and concentration.[10]
3.1.2 ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework.
-
Carbonyl Carbon (C=O): Expected around 165-170 ppm.
-
Aromatic Carbons (6C): Expected in the range of 100-165 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine will also show smaller couplings.
-
Ester Methyl Carbon: Expected around 52 ppm.
-
Methoxy Carbon: Expected around 56 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A broad absorption band is expected around 1680-1710 cm⁻¹.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, overlapping with C-H stretches.
-
C-O Stretch: Bands in the region of 1250-1300 cm⁻¹ (for the ester and ether) and 1000-1100 cm⁻¹ (for the ether).
-
C-F Stretch: A strong absorption is expected in the range of 1000-1100 cm⁻¹.
-
Aromatic C-H Stretch: Signals are expected just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Methyl 4-fluoro-2-methoxybenzoate is expected to show a molecular ion peak (M⁺) at m/z = 184. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z = 153) and the carbomethoxy group (-COOCH₃, m/z = 125).
Synthesis and Reactivity
Synthesis of 4-Fluoro-2-methoxybenzoic Acid
The synthesis of 4-Fluoro-2-methoxybenzoic acid typically starts from commercially available salicylic acid derivatives. A general synthetic approach involves the selective fluorination and methylation of a 2-hydroxybenzoic acid precursor.[1]
Protocol 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid (a precursor)
This protocol describes the synthesis of a key intermediate, 4-fluorosalicylic acid, from 2,4-difluorobenzoic acid.[11]
Materials:
-
2,4-Difluorobenzoic acid
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Concentrated hydrochloric acid (HCl)
-
Ice water
Procedure:
-
In a four-neck flask, dissolve 2,4-difluorobenzoic acid (1 equivalent) and sodium hydroxide (2 equivalents) in dimethyl sulfoxide.[11]
-
Heat the mixture to 130 °C and maintain the reaction for approximately 8 hours, monitoring the progress by thin-layer chromatography (TLC).[11]
-
After the reaction is complete, cool the mixture to room temperature.[11]
-
Slowly pour the reaction solution into a large volume of ice water.[11]
-
Adjust the pH to 2-3 with concentrated hydrochloric acid, ensuring the temperature does not exceed 20 °C.[11]
-
A large amount of solid will precipitate. Continue stirring for 2 hours.[11]
-
Collect the solid by vacuum filtration and wash the filter cake with water.[11]
-
Dry the resulting white solid under reduced pressure at 60 °C for 12 hours to obtain 4-fluorosalicylic acid.[11]
The subsequent step would involve the methylation of the hydroxyl group to a methoxy group using a suitable methylating agent like methyl iodide or dimethyl sulfate.
Synthesis of Methyl 4-Fluoro-2-methoxybenzoate
The most common method for synthesizing Methyl 4-fluoro-2-methoxybenzoate is through the Fischer esterification of the parent carboxylic acid.[12][13]
Protocol 2: Fischer Esterification of 4-Fluoro-2-methoxybenzoic Acid
This protocol provides a general procedure for the acid-catalyzed esterification of a benzoic acid derivative.[14][15]
Materials:
-
4-Fluoro-2-methoxybenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-Fluoro-2-methoxybenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).[15]
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1 equivalents) to the mixture while stirring.[15]
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours, monitoring the reaction progress by TLC.[15]
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.[15]
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.[15]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-fluoro-2-methoxybenzoate.[15]
-
If necessary, purify the crude product by column chromatography on silica gel or recrystallization.
Reactivity
The reactivity of Methyl 4-fluoro-2-methoxybenzoate is dictated by its functional groups: the ester, the methoxy group, and the fluorinated aromatic ring.
-
Ester Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
-
Amide Formation: The ester can react with amines to form the corresponding amides.
-
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo further electrophilic substitution, with the positions of substitution directed by the existing methoxy and fluoro groups. The methoxy group is an activating, ortho-para director, while the fluorine is a deactivating, ortho-para director.
-
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles under certain conditions, although this is generally difficult on an electron-rich aromatic ring.
Applications in Research and Development
Methyl 4-fluoro-2-methoxybenzoate and its parent acid are valuable intermediates in the synthesis of a wide range of compounds, particularly in the pharmaceutical industry.
-
Drug Discovery: These compounds serve as building blocks for the synthesis of kinase inhibitors, catalysts, and other pharmaceutical intermediates.[9] The presence of fluorine can enhance the metabolic stability and binding affinity of drug candidates.[2][3]
-
Materials Science: They are also used in the synthesis of fluorinated polymers and other specialty chemicals.[1]
Safety and Handling
Based on available safety data for 4-Fluoro-2-methoxybenzoic acid, these compounds should be handled with care.
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][6]
-
Precautions:
-
Wear suitable protective clothing, gloves, and eye/face protection.[1]
-
Use in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
Eyes: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
-
Skin: Wash with plenty of soap and water.
-
Ingestion: If swallowed, seek medical attention.
-
Inhalation: Move to fresh air.
-
Always consult the latest Safety Data Sheet (SDS) before handling these chemicals.
Conclusion
Methyl 4-fluoro-2-methoxybenzoate and 4-Fluoro-2-methoxybenzoic acid are important fluorinated building blocks with a range of applications in scientific research and development. Their unique physicochemical and spectroscopic properties, a result of the interplay between the fluoro, methoxy, and carboxyl/ester functional groups, make them valuable tools for the synthesis of novel compounds with tailored properties. This guide provides a comprehensive overview to assist researchers in their effective and safe utilization.
References
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Unknown Source. (n.d.).
-
Jiang, M., et al. (2011). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o349. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
PureSynth. (n.d.). 4-Fluoro-2-Methoxybenzoic Acid 98.0%(GC). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
-
NIST. (n.d.). Benzoic acid, 4-fluoro-. Retrieved from [Link]
- Unknown Source. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters.
- Journal of Medicinal Chemistry. (2022). Fluorine in drug discovery: Role, design and case studies.
-
SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Methyl 4-fluorobenzoate [webbook.nist.gov]
- 3. Methyl 4-fluoro-2-methylbenzoate | C9H9FO2 | CID 2782181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 4-Fluoro-2-methoxybenzoic acid | CAS 395-82-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 4-Fluoro-2-methoxybenzoic Acid | 395-82-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pure-synth.com [pure-synth.com]
- 8. 4-Fluoro-2-methoxybenzoic Acid | CymitQuimica [cymitquimica.com]
- 9. Methyl 4-fluoro-2-methoxybenzoate, 97+%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 10. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Monograph: 4-Fluoro-2-methoxybenzoate (CAS 395-82-4)
The following technical guide details the chemical identity, synthesis, and application of 4-Fluoro-2-methoxybenzoic acid (CAS 395-82-4).
Core Scaffold for Kinase Inhibitors and CNS Active Agents
Executive Summary
4-Fluoro-2-methoxybenzoic acid (CAS 395-82-4) is a critical fluorinated aromatic building block used extensively in medicinal chemistry. Its structural motif—an electron-withdrawing fluorine atom para to the carboxyl group and an electron-donating methoxy group at the ortho position—creates a unique electronic push-pull system. This electronic environment modulates the acidity (pKa) of the carboxylate and the lipophilicity (LogP) of the molecule, making it an ideal scaffold for optimizing drug-target interactions, particularly in EGFR inhibitors (e.g., Osimertinib precursors) and 5-HT3 receptor antagonists .
This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in drug development.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Data |
| Chemical Name | 4-Fluoro-2-methoxybenzoic acid |
| Synonyms | 4-Fluoro-o-anisic acid; 2-Methoxy-4-fluorobenzoic acid |
| CAS Number | 395-82-4 |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 135–139 °C |
| Boiling Point | 266.9 °C (at 760 mmHg) |
| Density | 1.307 g/cm³ |
| pKa (Predicted) | 3.65 ± 0.10 (Acidic due to F-induction) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
Synthetic Pathways
The synthesis of CAS 395-82-4 typically follows two primary methodologies depending on the scale and available starting materials: the Nucleophilic Aromatic Substitution (SNAr) route (Industrial) and the Metal-Halogen Exchange route (Laboratory/Medicinal).
Method A: The SNAr / Methylation Route (Industrial)
This method utilizes 2,4-difluorobenzoic acid.[1][2] The ortho-fluorine is selectively displaced by a hydroxide nucleophile due to the directing effect of the carboxylate group, followed by O-methylation.
-
Hydrolysis: 2,4-Difluorobenzoic acid is treated with NaOH in DMSO at elevated temperatures (130°C). The ortho-position is activated for SNAr by the electron-withdrawing carboxyl group, yielding 4-fluorosalicylic acid (4-fluoro-2-hydroxybenzoic acid).
-
Methylation: The resulting phenol is selectively O-methylated using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) in the presence of a weak base (e.g., K₂CO₃) to afford the target 4-fluoro-2-methoxybenzoic acid.
Method B: Metal-Halogen Exchange (Laboratory)
This route offers high regioselectivity and is preferred when 4-fluoro-2-bromoanisole is available.
-
Lithiation: 4-Fluoro-2-bromoanisole is treated with n-Butyllithium (n-BuLi) in dry THF at -78°C to generate the aryllithium intermediate.
-
Carboxylation: The intermediate is quenched with dry CO₂ (gas or dry ice) to introduce the carboxyl group.
-
Workup: Acidification yields the pure benzoic acid derivative.
Synthesis Workflow Diagram
The following diagram illustrates the two primary synthetic pathways and their convergence.
Figure 1: Dual synthetic pathways for 4-Fluoro-2-methoxybenzoic acid via SNAr (left) and Lithiation (right).[1][3]
Reactivity & Derivatization
In drug discovery, CAS 395-82-4 serves as a versatile scaffold. Its reactivity profile allows for the construction of complex heterocycles and pharmacophores.
Core Transformations
-
Amide Coupling: The carboxylic acid is readily converted to amides using standard coupling reagents (HATU, EDC/HOBt). This is the primary route for linking the scaffold to amine-bearing pharmacophores (e.g., in 5-HT3 antagonists).
-
Curtius Rearrangement: Treatment with Diphenylphosphoryl azide (DPPA) converts the acid to the isocyanate, which hydrolyzes to 4-Fluoro-2-methoxyaniline (CAS 450-91-9). This aniline is a key intermediate for Osimertinib (Tagrisso) analogs.
-
Electrophilic Aromatic Substitution: The 5-position (para to the methoxy, meta to the acid) is activated for nitration. Nitration of the aniline derivative yields 4-fluoro-2-methoxy-5-nitroaniline , a critical precursor for EGFR T790M inhibitors.
Reactivity Map
Figure 2: Downstream chemical space and derivatization of the 4-Fluoro-2-methoxybenzoate scaffold.
Applications in Drug Development[1][4][12]
Kinase Inhibitors (EGFR)
The 4-fluoro-2-methoxy motif is a "privileged structure" in kinase inhibitors. The methoxy group provides a hydrogen bond acceptor for the kinase hinge region or solvent front, while the fluorine atom modulates metabolic stability (blocking P450 oxidation at the para-position) and electronic properties.
-
Mechanism: The acid is converted to the aniline, which is then elaborated into the pyrimidine or quinazoline core of 3rd-generation EGFR inhibitors (e.g., covalent inhibitors targeting T790M mutations).
5-HT3 Receptor Antagonists
Benzoic acid derivatives in this class are often coupled with bicyclic amines (e.g., tropane or quinuclidine derivatives). The 2-methoxy group locks the conformation of the amide bond via intramolecular hydrogen bonding, which is critical for receptor binding affinity.
Agrochemicals
The scaffold exhibits fungicidal activity. Derivatives have been explored as inhibitors of mycelial growth in plant pathogens, specifically Botrytis cinerea.
Safety & Handling (MSDS Highlights)
While valuable, CAS 395-82-4 is a chemical irritant and must be handled with appropriate safety protocols.
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (H335 - Respiratory Irritation)
-
-
Handling Protocol: Use in a fume hood with nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container, away from strong oxidizing agents.
References
-
PureSynth . (2025). 4-Fluoro-2-Methoxybenzoic Acid 98.0%(GC) Technical Data. Retrieved from
-
ChemicalBook . (2019).[4] Synthesis of 4-Fluoro-2-methoxyaniline and its application in AZD7594. Retrieved from
-
National Institutes of Health (NIH) . (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid: Crystal structure and RXR antagonist potential. Retrieved from
-
Google Patents . (2022). Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (Osimertinib Intermediate). WO2018207120A1. Retrieved from
-
TCI Chemicals . (2024). Safety Data Sheet: 4-Fluoro-2-methoxybenzoic Acid. Retrieved from
Sources
- 1. 2,4-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 4-fluoro-2-methoxy-aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxybenzoic acid is a valuable substituted aromatic compound that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials.[1] Its structure, featuring a carboxylic acid, a methoxy group, and a fluorine atom on a benzene ring, offers multiple points for chemical modification, making it a versatile intermediate in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidates. This guide provides a comprehensive overview of the most effective synthetic strategy for 4-Fluoro-2-methoxybenzoic acid, focusing on the underlying chemical principles, a detailed experimental protocol, and practical insights for successful execution.
Synthetic Strategies: A Comparative Overview
Several synthetic routes can be envisioned for the preparation of 4-Fluoro-2-methoxybenzoic acid. These generally fall into two main categories: functional group manipulation on a pre-existing substituted benzene ring, or the construction of the substituted ring system.
One possible approach involves the selective fluorination and methylation of a 2-hydroxybenzoic acid precursor.[1] However, achieving regioselective fluorination can be challenging and may require specialized and expensive fluorinating agents. Another strategy could involve functional group interconversions starting from a halogenated precursor, such as a bromo- or iodo-substituted fluoroanisole, followed by introduction of the carboxylic acid moiety, for instance, via a Grignard reaction or a palladium-catalyzed carbonylation.
After careful consideration of efficiency, regioselectivity, and the availability of starting materials, the most robust and widely applicable method for the synthesis of 4-Fluoro-2-methoxybenzoic acid is the directed ortho-lithiation of 3-fluoroanisole followed by carboxylation . This method offers excellent control over the position of the incoming carboxyl group, leading to a high yield of the desired isomer.
The Recommended Synthetic Pathway: Directed Ortho-lithiation of 3-Fluoroanisole
The directed ortho-lithiation (DoM) is a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings.[2] The strategy relies on the presence of a "directed metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), and directs the deprotonation to the adjacent ortho position.
In the case of 3-fluoroanisole, the methoxy group (-OCH₃) serves as an effective DMG. The lone pair of electrons on the oxygen atom coordinates to the lithium atom of n-BuLi, bringing the butyl group in close proximity to the ortho protons at the C2 and C6 positions. The fluorine atom at the C3 position exerts a significant influence on the regioselectivity of the deprotonation. Due to its electron-withdrawing inductive effect, the fluorine atom increases the acidity of the adjacent protons. Consequently, the proton at the C2 position is significantly more acidic than the proton at the C6 position, leading to highly selective deprotonation at the C2 position.
The subsequent step involves quenching the resulting aryllithium intermediate with an electrophile, in this case, carbon dioxide (in the form of dry ice), to introduce the carboxylic acid group. Acidic workup then yields the final product, 4-Fluoro-2-methoxybenzoic acid.
Visualizing the Workflow
Caption: Synthetic workflow for 4-Fluoro-2-methoxybenzoic acid.
Detailed Experimental Protocol
This protocol is a self-validating system, where careful execution of each step under the prescribed conditions is critical for achieving the desired outcome.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Fluoroanisole | C₇H₇FO | 126.13 | 10.0 g | 79.3 mmol | Starting material |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Dry, freshly distilled |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 35 mL | 87.5 mmol | Pyrophoric, handle with care |
| Dry Ice (solid CO₂) | CO₂ | 44.01 | ~100 g | - | Crushed into small pieces |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | For extraction |
| 2 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | For acidification |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
-
Initial Charging: The flask is charged with 3-fluoroanisole (10.0 g, 79.3 mmol) and anhydrous THF (200 mL) via a syringe under a positive pressure of nitrogen.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.5 M in hexanes, 35 mL, 87.5 mmol) is added dropwise to the stirred solution via a syringe over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may turn a pale yellow to orange color. The mixture is stirred at -78 °C for an additional 2 hours.
-
Carboxylation: The reaction mixture is then slowly transferred via a cannula to a separate flask containing a vigorously stirred slurry of crushed dry ice (~100 g) in diethyl ether (100 mL) under a nitrogen atmosphere. The addition should be done at a rate that maintains the temperature below -60 °C.
-
Quenching and Workup: After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature overnight, allowing the excess CO₂ to sublime. The resulting mixture is then quenched with 2 M HCl until the aqueous layer is acidic (pH ~1-2).
-
Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford 4-Fluoro-2-methoxybenzoic acid as a white to off-white crystalline solid.
Mechanism and Rationale: An In-depth Look
The success of this synthesis hinges on the principles of directed ortho-metalation. The coordination of the Lewis acidic lithium atom of n-BuLi to the Lewis basic oxygen atom of the methoxy group is the crucial initial step. This pre-coordination complex brings the organolithium reagent into close proximity to the ortho protons.
The regioselectivity of the deprotonation is then governed by a combination of electronic and steric factors. The electron-withdrawing nature of the fluorine atom at the 3-position significantly increases the acidity of the proton at the 2-position through a through-bond inductive effect. This makes the C2-H bond more susceptible to deprotonation by the strong base. While the C6 proton is also ortho to the directing methoxy group, it lacks the additional activation provided by the adjacent fluorine atom.
The carboxylation step proceeds via the nucleophilic attack of the highly reactive aryllithium intermediate on the electrophilic carbon atom of carbon dioxide. This forms a lithium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Visualizing the Mechanism
Sources
An In-Depth Technical Guide to the Structural Analogs of 4-Fluoro-2-methoxybenzoate: A Privileged Scaffold in Modern Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-fluoro-2-methoxybenzoate scaffold has emerged as a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse array of bioactive molecules.[1] The strategic incorporation of a fluorine atom at the 4-position and a methoxy group at the 2-position of the benzoic acid core imparts a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of the structural analogs of 4-fluoro-2-methoxybenzoate, delving into their rational design, synthesis, and multifaceted pharmacological applications. We will explore key structural modifications, from simple esters and amides to complex heterocyclic bioisosteres, and their impact on biological activity. Through an examination of structure-activity relationships (SAR), detailed experimental protocols, and illustrative case studies, this document aims to equip researchers with the knowledge to effectively leverage this privileged scaffold in the pursuit of novel therapeutic agents.
The 4-Fluoro-2-methoxybenzoate Core: A Foundation for Innovation
The parent compound, 4-fluoro-2-methoxybenzoic acid, is a white to off-white crystalline solid that serves as a fundamental starting material in organic synthesis.[1] Its utility in drug discovery stems from the advantageous physicochemical properties conferred by its substituents.
-
The Role of the 4-Fluoro Substituent: The introduction of a fluorine atom, the most electronegative element, can profoundly influence a molecule's properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate the acidity (pKa) of nearby functional groups.[2] This strategic fluorination is a common tactic in modern medicinal chemistry to improve the overall druglikeness of a compound.
-
The Influence of the 2-Methoxy Group: The methoxy group at the ortho-position to the carboxylate can influence the conformation of the molecule and its ability to participate in hydrogen bonding. This can be crucial for achieving high-affinity binding to a biological target. Furthermore, the methoxy group can impact the molecule's lipophilicity and solubility.
The combination of these two substituents on the benzoate ring creates a unique electronic and steric environment, making it an attractive starting point for the design of novel ligands for a wide range of biological targets.
Synthetic Strategies for 4-Fluoro-2-methoxybenzoate Analogs
The synthesis of structural analogs of 4-fluoro-2-methoxybenzoate typically begins with the parent carboxylic acid or its corresponding acyl chloride. The most common and versatile modifications involve the derivatization of the carboxylate group to form esters and amides.
Synthesis of Benzamide Analogs
The formation of an amide bond is a cornerstone of medicinal chemistry, and N-substituted benzamides are a major class of analogs derived from 4-fluoro-2-methoxybenzoic acid. The general approach involves the coupling of the carboxylic acid with a primary or secondary amine.
Workflow for Benzamide Synthesis via Acyl Chlorides:
Caption: General workflow for the synthesis of N-substituted-4-fluoro-2-methoxybenzamides via the acyl chloride intermediate.
Detailed Protocol: Synthesis of N-Aryl-4-fluoro-2-methoxybenzamide
This protocol provides a general procedure for the synthesis of N-aryl substituted benzamides, a common class of analogs with diverse biological activities.
Materials:
-
4-Fluoro-2-methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
An appropriate substituted aniline
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Acyl Chloride: In a round-bottom flask under an inert atmosphere, suspend 4-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. Remove the solvent and excess reagent under reduced pressure to yield the crude 4-fluoro-2-methoxybenzoyl chloride, which can be used in the next step without further purification.
-
Amide Coupling: In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath. Add the crude 4-fluoro-2-methoxybenzoyl chloride dissolved in a minimal amount of anhydrous DCM dropwise to the cooled amine solution. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired N-aryl-4-fluoro-2-methoxybenzamide.[3]
Structure-Activity Relationships and Biological Applications
The true power of the 4-fluoro-2-methoxybenzoate scaffold lies in the diverse biological activities that can be achieved through systematic structural modifications. This section will explore key analog classes and their associated structure-activity relationships.
Benzamide Analogs as Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several studies have explored 4-fluoro-2-methoxybenzamide analogs as potent kinase inhibitors.
Case Study: VEGFR-2 Kinase Inhibitors
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolo[2,1-f][3][4][5]triazine scaffold, which can be considered a complex benzamide analog, led to the discovery of potent VEGFR-2 inhibitors.
| Compound | R Group | VEGFR-2 IC50 (nM) |
| 1 | Methyl | 150 |
| 2 | Ethyl | 85 |
| 3 | Isopropyl | 25 |
| 4 | Cyclopropyl | 10 |
Data is illustrative and based on trends reported in the literature.
The SAR studies revealed that the nature of the substituent on the amide nitrogen significantly impacts the inhibitory activity. Small, lipophilic groups are generally favored, with the cyclopropyl group providing the most potent inhibition in this series.
Signaling Pathway of VEGFR-2 in Angiogenesis:
Caption: Simplified signaling pathway of VEGFR-2 and the point of intervention for 4-fluoro-2-methoxybenzamide-based inhibitors.
Allosteric Modulators of G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced modulation of receptor activity.[6][7] The 4-fluoro-2-methoxybenzamide scaffold has been explored in the development of allosteric modulators for various GPCRs.
Allosteric modulators can be classified as:
-
Positive Allosteric Modulators (PAMs): Enhance the effect of the endogenous agonist.
-
Negative Allosteric Modulators (NAMs): Reduce the effect of the endogenous agonist.
-
Neutral Allosteric Ligands (NALs): Bind to the allosteric site without affecting agonist activity but can block the binding of other allosteric modulators.
The development of selective allosteric modulators is a promising strategy for treating a wide range of central nervous system (CNS) disorders.[6]
Antimicrobial and Antiparasitic Agents
The 4-fluoro-2-methoxybenzamide core has also been incorporated into molecules with potent antimicrobial and antiparasitic activity.
Case Study: Antiplasmodial Activity
A series of 2-phenoxybenzamides, incorporating a 4-fluoro-2-methoxybenzoyl moiety, have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.[8] Structure-activity relationship studies revealed that modifications to the anilino portion of the molecule significantly impacted antiplasmodial activity and cytotoxicity. For instance, the introduction of a 4-(N-Boc)piperazinyl substituent in the para position of the anilide ring resulted in a compound with an IC50 of 0.2690 µM against the NF54 strain of P. falciparum and a high selectivity index.[8]
| Compound | Anilino Substituent | P. falciparum NF54 IC50 (µM) |
| 5 | Unsubstituted | > 10 |
| 6 | 4-(N-Boc-piperazinyl) | 0.2690 |
| 7 | 3-(N-Boc-piperazinyl) | 1.902 |
| 8 | 2-amino | 9.325 |
Data is illustrative and based on trends reported in the literature.[8]
These results highlight the importance of the substitution pattern on the anilide ring for achieving potent and selective antiplasmodial activity.
Bioisosteric Replacement of the Carboxylate Group
While amides and esters are the most common analogs, replacing the entire carboxylate group with a bioisostere can lead to significant improvements in physicochemical and pharmacokinetic properties. Bioisosteres are functional groups that possess similar steric and electronic properties to the original group, allowing them to interact with the biological target in a similar manner while potentially offering advantages in terms of metabolic stability, cell permeability, and oral bioavailability.
Common bioisosteres for the carboxylic acid group include:
-
Tetrazoles: These five-membered heterocyclic rings are acidic and can mimic the charge and hydrogen bonding properties of a carboxylic acid.
-
Acylsulfonamides: These functional groups are also acidic and can form similar hydrogen bond interactions as a carboxylate.
-
Hydroxamic acids: These groups can also act as carboxylic acid mimics.
The choice of a suitable bioisostere depends on the specific biological target and the desired physicochemical properties of the final compound.
Conclusion and Future Perspectives
The 4-fluoro-2-methoxybenzoate scaffold has proven to be a highly valuable starting point for the design and synthesis of a wide range of biologically active molecules. Its unique combination of electronic and steric properties provides a solid foundation for developing potent and selective ligands for various targets, including kinases, GPCRs, and enzymes involved in infectious diseases.
The future of drug discovery with this scaffold will likely involve:
-
Exploration of Novel Analogs: The synthesis and evaluation of a wider range of bioisosteric replacements for the carboxylate group will continue to yield novel compounds with improved properties.
-
Fragment-Based Drug Design: The 4-fluoro-2-methoxybenzoate core can be used as a starting fragment in fragment-based screening campaigns to identify novel starting points for drug discovery.
-
Application of Computational Chemistry: In silico methods will play an increasingly important role in the rational design of new analogs, predicting their binding modes and ADME properties.
By continuing to explore the vast chemical space accessible from this privileged scaffold, researchers are well-positioned to develop the next generation of innovative medicines to address unmet medical needs.
References
-
Saeed, A., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o279. [Link]
-
Scribd. Benzamide Synthesis and Recrystallization. [Link]
-
SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
PMC. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. [Link]
-
PMC. (2005). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. [Link]
-
MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]
-
PMC. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. [Link]
-
PMC. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. [Link]
-
PubMed. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. [Link]
Sources
- 1. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
physical and chemical properties of 4-Fluoro-2-methoxybenzoic acid
An In-depth Technical Guide to 4-Fluoro-2-methoxybenzoic Acid
Introduction
4-Fluoro-2-methoxybenzoic acid, with the chemical formula C₈H₇FO₃, is an aromatic carboxylic acid that has emerged as a significant building block in the fields of medicinal chemistry and materials science.[1] This fluorinated and methoxylated benzoic acid derivative, identified by its CAS Number 395-82-4, serves as a versatile intermediate in the synthesis of complex bioactive molecules and specialty polymers.[1][2] Its structural features—a carboxylic acid group for derivatization, a methoxy group that modulates electronic properties and conformation, and a fluorine atom to enhance metabolic stability and binding affinity—make it a compound of high interest for researchers and drug development professionals.
This guide provides a comprehensive overview of the core , its synthesis and reactivity, key applications, and established protocols for its handling and use in a research setting.
Part 1: Physicochemical and Spectroscopic Profile
The functional utility of 4-Fluoro-2-methoxybenzoic acid is fundamentally dictated by its inherent physical and chemical properties. At ambient temperatures, it exists as a white to off-white crystalline solid or powder.[1][2]
Core Physicochemical Data
A summary of the key quantitative data for 4-Fluoro-2-methoxybenzoic acid is presented below for rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₃ | [2][3][4] |
| Molecular Weight | 170.14 g/mol | [2][5][4][6] |
| CAS Number | 395-82-4 | [2][6][7][8] |
| Appearance | White to off-white crystalline powder | [1][2][3][9] |
| Melting Point | 133-140 °C | [3][6][8][9] |
| Boiling Point | 266.9 °C at 760 mmHg | [8] |
| Solubility | Sparingly soluble in water | [1] |
| pKa | 4.03 ± 0.10 (Predicted) | [1] |
| Density | 1.307 g/cm³ | [8] |
| Flash Point | 115.2 °C | [8] |
| Refractive Index | 1.524 | [8] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-Fluoro-2-methoxybenzoic acid. While specific spectra are lot-dependent, the expected data based on its molecular structure are as follows:
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the different types of protons. The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield. The three aromatic protons will appear as complex multiplets, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and carboxylic acid groups. The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically around 3.8-3.9 ppm.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will provide information on the carbon framework.[10] Distinct signals are expected for the carbonyl carbon of the carboxylic acid (highly deshielded), the six aromatic carbons (with their chemical shifts influenced by the substituents), and the methoxy carbon.
-
Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying key functional groups.[10] Characteristic absorption bands include a broad O-H stretch for the carboxylic acid, a strong C=O (carbonyl) stretch, C-O stretches associated with the ether and carboxylic acid, and a C-F stretch.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 4-Fluoro-2-methoxybenzoic acid, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (170.14).[10]
Part 2: Synthesis, Reactivity, and Applications
Synthesis Pathways
The industrial synthesis of 4-Fluoro-2-methoxybenzoic acid typically involves multi-step organic reactions starting from commercially available precursors.[1] A common strategy involves the selective fluorination and methylation of a 2-hydroxybenzoic acid derivative.[1] This process often utilizes reagents like methyl iodide for the O-methylation of the hydroxyl group and a fluorinating agent, such as Selectfluor, for the regioselective installation of the fluorine atom.[1] Purification is generally achieved through recrystallization or column chromatography.[1]
Another synthetic approach for related fluorinated benzoic acids involves a Friedel-Crafts acylation reaction, followed by hydrolysis and purification to separate isomers.[11]
Caption: Generalized synthetic workflow for 4-Fluoro-2-methoxybenzoic acid.
Core Reactivity
The chemical behavior of 4-Fluoro-2-methoxybenzoic acid is governed by its three key functional groups: the carboxylic acid, the methoxy group, and the fluorine atom.
-
Carboxylic Acid Group : This is the primary site for derivatization. It readily undergoes standard carboxylic acid reactions such as esterification with alcohols, amide formation with amines (often requiring activation with reagents like EDCI), and reduction to the corresponding alcohol.
-
Aromatic Ring : The ring's reactivity towards electrophilic aromatic substitution is influenced by a combination of activating and deactivating effects. The methoxy group is a strong activating group, directing electrophiles to the ortho and para positions. Conversely, the carboxylic acid and fluorine atom are deactivating groups. The interplay of these effects dictates the regioselectivity of further substitutions.
-
Fluorine and Methoxy Groups : These groups are generally stable but critically influence the molecule's electronic properties, solubility, and how it interacts with biological targets in drug discovery applications.
Caption: Key reactivity sites and influences on 4-Fluoro-2-methoxybenzoic acid.
Applications in Research and Drug Development
The primary application of 4-Fluoro-2-methoxybenzoic acid is as a key intermediate in medicinal chemistry.[1] Its structure is incorporated into larger, more complex molecules designed to interact with specific biological targets.
-
Enzyme Inhibitors and Receptor Ligands : It serves as a foundational scaffold for developing molecules that can inhibit enzymes or bind to cellular receptors, a common strategy in modern drug design.[1] For instance, related fluorinated benzoic acid derivatives have been utilized in the synthesis of novel phosphodiesterase 4 (PDE4) inhibitors, which are being investigated for the treatment of chronic obstructive pulmonary disease (COPD).[12]
-
Enhancing Pharmacokinetic Properties : The strategic placement of a fluorine atom, as in this molecule, is a well-established technique in drug development to improve metabolic stability, increase binding affinity, and enhance membrane permeability of a drug candidate.
-
Materials Science : Beyond pharmaceuticals, it is also employed in the synthesis of specialized fluorinated polymers and other specialty chemicals.[1]
Part 3: Safety, Handling, and Experimental Protocols
Safety and Hazard Information
As with any laboratory chemical, 4-Fluoro-2-methoxybenzoic acid must be handled with appropriate care. According to its Safety Data Sheet (SDS), it is classified as causing skin and eye irritation.[7][8][9]
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7][8][9]
-
Precautionary Measures :
-
Handling : Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7][13] Ensure adequate ventilation or use a local exhaust system to prevent dust dispersion.[7]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and appropriate lab clothing.[7][13][14]
-
Storage : Store in a dry, cool, and well-ventilated place in a tightly sealed container.[1][8][13]
-
Experimental Protocol 1: General Procedure for Esterification
This protocol describes a standard Fischer esterification, a fundamental reaction for converting 4-Fluoro-2-methoxybenzoic acid into its corresponding ester, a common next step in a synthetic sequence.
Objective : To synthesize Methyl 4-fluoro-2-methoxybenzoate.
Materials :
-
4-Fluoro-2-methoxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux
Procedure :
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-Fluoro-2-methoxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product as needed, typically via column chromatography.
Experimental Protocol 2: Purification by Recrystallization
This protocol provides a method for purifying solid 4-Fluoro-2-methoxybenzoic acid, a crucial step to ensure high purity for subsequent reactions or analyses.
Objective : To purify crude 4-Fluoro-2-methoxybenzoic acid.
Materials :
-
Crude 4-Fluoro-2-methoxybenzoic acid
-
Appropriate solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure :
-
Select an appropriate solvent system. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
-
Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of solvent.
-
Confirm the purity of the recrystallized product by measuring its melting point and comparing it to the literature value.
References
-
Worldwide Life Sciences. (2026, February 13). 4-Fluoro-2-methoxybenzoic acid - 1g. Retrieved from [Link]
-
PureSynth. (n.d.). 4-Fluoro-2-Methoxybenzoic Acid 98.0%(GC). Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Thermo Fisher Scientific. (2026, January 16). SAFETY DATA SHEET - 3-Amino-4-methoxybenzoic acid. Retrieved from [Link]
-
Angene Chemical. (2025, February 11). Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. Retrieved from [Link]
-
Wychem. (n.d.). 4-Fluoro-2-methoxybenzoic acid. Retrieved from [Link]
-
Wagner, C. E., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2340. Retrieved from [Link]
-
Farman, M., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]
-
Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. Retrieved from [Link]
-
MDPI. (2026, February 25). Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Fluoro-2-methoxybenzoic Acid | CymitQuimica [cymitquimica.com]
- 3. H26179.06 [thermofisher.com]
- 4. 4-Fluoro-2-methoxybenzoic acid | CAS 395-82-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 4-Fluoro-2-methoxybenzoic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. wwmponline.com [wwmponline.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pure-synth.com [pure-synth.com]
- 9. 4-Fluoro-2-methoxybenzoic Acid | 395-82-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. angenechemical.com [angenechemical.com]
Technical Guide: Solubility Profiling of 4-Fluoro-2-methoxybenzoate Scaffolds in Organic Media
[1]
Executive Summary & Structural Context
The 4-Fluoro-2-methoxybenzoate scaffold serves as a critical intermediate in the synthesis of bioactive compounds, including NKCC1 inhibitors and receptor ligands [1, 2]. Its physicochemical behavior is governed by the interplay between the electron-withdrawing fluorine atom (C4 position) and the electron-donating methoxy group (C2 position) on the benzoate core.[1]
This guide addresses the solubility challenges associated with two primary forms encountered in drug development:
-
Free Acid: 4-Fluoro-2-methoxybenzoic acid (CAS 395-82-4) – A polar, crystalline solid requiring protic or highly polar aprotic solvents for high-concentration processing.[1]
-
Methyl Ester: Methyl 4-fluoro-2-methoxybenzoate (CAS 204707-42-6) – A lipophilic intermediate with broader solubility in non-polar organic solvents.[1]
Theoretical Solubility Framework
To predict and optimize solubility without exhaustive empirical testing, we apply Hansen Solubility Parameters (HSP) .[1] The solubility of the 4-fluoro-2-methoxybenzoate scaffold depends on matching its interaction energy (
Structural Determinants[2][3]
-
Fluorine Effect: Increases lipophilicity (LogP) and lattice energy compared to non-fluorinated analogs.[1] It reduces solubility in water but enhances solubility in halogenated solvents (DCM, Chloroform) due to polarizability matches.[1]
-
Methoxy Group: Provides a hydrogen bond acceptor site, enhancing solubility in alcohols (MeOH, EtOH) and aprotic polar solvents (THF, EtOAc).[1]
-
Carboxylic Acid vs. Ester: The free acid forms strong intermolecular hydrogen dimers, significantly increasing the melting point and reducing solubility in non-polar media (Hexane) compared to the ester.
Solubility Prediction Logic (DOT Diagram)
Figure 1: Decision matrix for solvent selection based on the chemical form (Acid vs. Ester) and intermolecular forces.[1]
Solubility Profile & Data Synthesis
The following data summarizes the solubility behavior derived from structural analogs (4-methoxybenzoic acid, 4-fluorobenzoic acid) and specific intermediate reports [3, 4].
Qualitative Solubility Matrix
| Solvent Class | Specific Solvent | Solubility (Free Acid) | Solubility (Methyl Ester) | Operational Context |
| Polar Protic | Methanol (MeOH) | High (>100 mg/mL) | High | Primary solvent for methylation reactions.[1] |
| Ethanol (EtOH) | High | High | Preferred for "greener" recrystallization.[1] | |
| Water | Low (<1 mg/mL) | Insoluble | Anti-solvent for precipitation.[1] | |
| Polar Aprotic | DMSO | Very High | Very High | Stock solutions for biological assays. |
| DMF | Very High | Very High | Reaction solvent for nucleophilic substitutions. | |
| Acetone | High | High | Good solvent for transfers; poor for crystallization. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | Very High | Standard extraction solvent.[1] |
| Chloroform | Moderate | Very High | Alternative extraction solvent. | |
| Ethers/Esters | Ethyl Acetate (EtOAc) | Moderate | High | Excellent for liquid-liquid extraction.[1] |
| THF | High | High | Reaction solvent (e.g., reductions).[1] | |
| Hydrocarbons | Toluene | Low (Cold) / High (Hot) | Moderate | Ideal for Recrystallization. |
| Hexanes/Heptane | Insoluble | Low | Anti-solvent for crystallization.[1] |
Critical Insight: The Free Acid exhibits a steep solubility curve in Toluene. It is nearly insoluble at 20°C but highly soluble at 110°C, making Toluene (or Toluene/Heptane mixes) the gold standard for purification via recrystallization [5].[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate solubility for a specific batch or new solvent system.
-
Preparation: Weigh approx. 100 mg of 4-Fluoro-2-methoxybenzoic acid into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 30 seconds after each addition.
-
Visual Check: Inspect for clarity. If solid remains, continue addition.
-
Calculation:
[1][3] -
Heating (Optional): If insoluble at 2 mL (S < 50 mg/mL), heat to boiling point to assess recrystallization potential.
Protocol B: Purification via Recrystallization
Target: Removal of regioisomers (e.g., 5-fluoro isomers) and synthesis byproducts.[1]
Solvent System: Toluene (Solvent) / Heptane (Anti-solvent) or Ethanol/Water.[1]
-
Dissolution:
-
Place crude solid in a round-bottom flask.
-
Add Toluene (approx. 5-7 mL per gram of solid).[1]
-
Heat to reflux (110°C) with stirring until the solution is clear.
-
-
Hot Filtration (Crucial):
-
While boiling, filter through a pre-heated glass funnel (or Celite pad) to remove insoluble mechanical impurities.[1]
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not shock cool.
-
If no crystals form, add Heptane dropwise until slight turbidity persists, then cool to 4°C.
-
-
Isolation:
-
Filter the white crystalline solid via vacuum filtration.
-
Wash with cold (0°C) Toluene/Heptane (1:1 mixture).[1]
-
Dry under vacuum at 45°C for 12 hours.
-
Recrystallization Workflow Diagram (DOT)
Figure 2: Step-by-step purification workflow using a Toluene/Heptane system.
Application in Drug Development[2][5][6]
Synthesis of NKCC1 Inhibitors
In the synthesis of NKCC1 inhibitors (e.g., ARN23746), the methyl ester is often reacted with sulfonamides. The solubility of the ester in DCM/MeOH (8:2) is critical for the methylation step using trimethylsilyldiazomethane [1, 2].
-
Recommendation: For reactions involving the acid form, use DMF or DMSO if high concentrations (>0.5 M) are required.[1] For the ester, DCM is sufficient and allows for easier workup.
pH-Dependent Solubility (Extraction)
The carboxylic acid moiety (pKa ~4.[1]0) allows for "Acid-Base Extraction":
-
Organic Phase: Dissolve crude mixture in Ethyl Acetate .
-
Wash: Extract with sat. NaHCO₃ (aq) .[1] The 4-fluoro-2-methoxybenzoate converts to its sodium salt and moves to the aqueous layer.
-
Purification: Separate organic layer (impurities).[1] Acidify aqueous layer with HCl to precipitate pure 4-Fluoro-2-methoxybenzoic acid.
References
-
Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors. Journal of Medicinal Chemistry. (2021). Detailed synthetic procedures involving methyl 4-fluoro-2-methoxybenzoate. [1]
-
Dottorato di Ricerca in Scienze Biotecnologiche e Farmaceutiche. University of Bologna. (2021).[1] Thesis describing the solubility and synthesis of fluorinated benzoate intermediates.
-
Solubility Profile of 4-Methoxybenzoic Acid. BenchChem. (2025).[1][4] Analogous solubility data for the methoxy-benzoate scaffold.
-
Methyl 5-chloro-4-fluoro-2-methoxybenzoate Properties. BenchChem. (2025).[1] Physical properties of closely related halogenated benzoate esters. [1]
-
Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. (CN110903176A).[1] Describes recrystallization of fluorinated benzoic acids using Toluene.
Technical Whitepaper: 4-Fluoro-2-methoxybenzoate Scaffolds in Medicinal Chemistry
Part 1: Executive Summary
The 4-Fluoro-2-methoxybenzoate scaffold represents a critical pharmacophore in modern drug discovery, offering a strategic balance between metabolic stability and electronic modulation. Unlike simple benzoic acid derivatives, this specific substitution pattern leverages the fluorine atom at the para-position (relative to the carboxylate) to block oxidative metabolism (CYP450-mediated hydroxylation) while the methoxy group at the ortho-position induces a twisted conformation, influencing ligand-receptor binding kinetics.
This guide provides a definitive technical analysis of 4-Fluoro-2-methoxybenzoic acid and its derivatives, detailing their physicochemical properties, validated synthetic pathways, and applications in therapeutic development, including RXFP1 modulation and transthyretin (TTR) stabilization.
Part 2: Chemical Identity & Physicochemical Properties[1][2]
The term "4-Fluoro-2-methoxybenzoate" formally refers to the anionic form or ester derivatives of 4-Fluoro-2-methoxybenzoic acid . In practice, the parent acid is the primary building block.
Core Chemical Data[3]
| Property | Parent Acid | Methyl Ester | Sodium Salt (Theoretical) |
| IUPAC Name | 4-Fluoro-2-methoxybenzoic acid | Methyl 4-fluoro-2-methoxybenzoate | Sodium 4-fluoro-2-methoxybenzoate |
| Common Synonyms | 4-Fluoro-o-anisic acid | Methyl 4-fluoro-o-anisate | - |
| CAS Registry No. | 395-82-4 | 204707-42-6 | N/A (In situ generation) |
| Molecular Formula | |||
| Molecular Weight | 170.14 g/mol | 184.17 g/mol | 192.12 g/mol |
| Appearance | White crystalline solid | White to off-white solid | White powder |
| Melting Point | 134–136 °C | 55–58 °C | >250 °C (Decomposes) |
| pKa (Predicted) | ~3.8 | N/A | N/A |
Structural Logic & Bioisosterism
-
Fluorine Effect (
): The C-F bond is bioisosteric to C-H but significantly stronger (approx. 116 kcal/mol vs. 99 kcal/mol), preventing metabolic degradation at the typically labile para-position. -
Methoxy Effect (
): The ortho-methoxy group serves two roles:-
Conformational Lock: Through intramolecular hydrogen bonding (if protonated) or steric repulsion, it forces the carboxylate out of planarity with the phenyl ring.
-
Lipophilicity Tuning: It increases logP compared to a hydroxyl group, enhancing membrane permeability while maintaining hydrogen bond acceptor capability.
-
Part 3: Synthetic Pathways & Experimental Protocols
Pathway Analysis
The synthesis of 4-Fluoro-2-methoxybenzoic acid is most reliably achieved via Carboxylation of Organometallic Intermediates (Grignard or Lithiation) derived from the corresponding aryl halide. This method avoids the regioselectivity issues common in Electrophilic Aromatic Substitution (EAS) of activated anisoles.
Visualization: Synthetic Logic Flow
The following diagram outlines the primary synthetic route (Route A) and an alternative oxidation route (Route B).
Figure 1: Convergent synthetic pathways for 4-Fluoro-2-methoxybenzoic acid.
Detailed Experimental Protocol: Grignard Carboxylation
Objective: Synthesis of 4-Fluoro-2-methoxybenzoic acid from 1-bromo-4-fluoro-2-methoxybenzene.
Reagents:
-
1-Bromo-4-fluoro-2-methoxybenzene (1.0 eq)
-
Magnesium turnings (1.2 eq)[1]
-
Iodine (catalytic crystal)[1]
-
Dry Tetrahydrofuran (THF) (anhydrous)[1]
-
Solid
(Dry Ice) -
HCl (1M)[2]
Methodology:
-
Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.
-
Grignard Formation: Add 10% of the aryl bromide solution in dry THF. Initiate reflux.[1][3][4] Once the reaction starts (exotherm/color change), add the remaining bromide dropwise to maintain gentle reflux.[1] Stir for 1–2 hours post-addition.
-
Critical Control Point: If initiation fails, add a drop of 1,2-dibromoethane. Do not overheat.
-
-
Carboxylation: Cool the Grignard solution to 0°C. Add crushed, dry solid
(excess) in small portions, or bubble gaseous through the solution. The reaction will become a thick slurry (magnesium benzoate salt). -
Quench & Workup: Carefully quench with 1M HCl until pH < 2 (evolution of gas). The precipitate is the free acid.
-
Purification: Extract with Ethyl Acetate (
). Wash combined organics with Brine. Dry over .[2] Concentrate in vacuo. Recrystallize from Ethanol/Water to yield white needles.
Yield Expectation: 75–85%.
Part 4: Structural Analysis & Spectroscopy[3]
Confirming the identity of the synthesized scaffold requires specific spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-
):- 12.8 (br s, 1H, COOH )
-
7.75 (dd,
Hz, 1H, H-6 ): Deshielded by carboxyl, split by F (meta) and H-5 (ortho). -
7.05 (dd,
Hz, 1H, H-3 ): Shielded by methoxy, large coupling to F (ortho). -
6.90 (td,
Hz, 1H, H-5 ): Distinctive triplet-of-doublets pattern due to H-6 and F couplings. -
3.85 (s, 3H, OC
).
Mass Spectrometry (MS)
-
Method: ESI- (Negative Mode)
-
Observed Ion:
= 169.1 m/z. -
Fragmentation: Loss of
(44 Da) to yield fluoromethoxybenzene radical anion.
Part 5: Applications in Drug Discovery
Metabolic Stability Enhancement
The 4-fluoro-2-methoxybenzoate motif is frequently employed to replace unsubstituted benzoate or 2-methoxybenzoate groups. The C4-fluorine blocks the primary site of Phase I metabolism (aromatic hydroxylation), significantly extending the half-life (
Case Study: RXFP1 Modulators
Recent patent literature (e.g., WO2022122773A1) highlights the use of Methyl 4-fluoro-2-methoxybenzoate as a key intermediate in the synthesis of Relaxin Family Peptide Receptor 1 (RXFP1) agonists.
-
Mechanism: The benzoate moiety mimics the acidic residues of the native relaxin peptide, while the fluoro-methoxy substitution pattern optimizes binding pocket occupancy and prevents rapid clearance.
Case Study: Transthyretin (TTR) Stabilizers
Analogs of this scaffold (often linking the acid to a biaryl system) are explored for TTR amyloidosis treatment. The acid group forms salt bridges with Lys15 in the TTR thyroxine-binding channel, stabilizing the tetramer.
Part 6: References
-
Synthesis of 4-Fluoro-2-methoxybenzoic acid: Guidechem Chemical Database. CAS 395-82-4 Entry.[5]
-
Grignard Carboxylation Protocols: BenchChem Technical Protocols. "Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene" (Analogous methodology).
-
RXFP1 Modulator Patent: World Intellectual Property Organization. WO2022122773A1 - "Substituted Benzoate Derivatives as RXFP1 Modulators".
-
Metabolic Stability of Fluorinated Scaffolds: Journal of Medicinal Chemistry. "On the Metabolic Stability of Fluorinated Small Molecules".
-
NMR Data Correlation: ChemicalBook. Spectral data for 4-Methoxybenzoic acid derivatives.
Sources
An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-methoxybenzoic Acid for Research and Development
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-Fluoro-2-methoxybenzoic acid (CAS No. 395-82-4), a key building block in modern medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from established safety data and best laboratory practices to ensure a thorough understanding of the associated risks and the implementation of appropriate safety protocols.
Understanding the Compound: Physicochemical Properties and Hazard Identification
4-Fluoro-2-methoxybenzoic acid is a fluorinated aromatic carboxylic acid.[4] The presence of the fluorine atom and methoxy group on the benzoic acid framework makes it a valuable intermediate in the synthesis of novel pharmaceutical agents.[4] Its utility in modifying the pharmacokinetic and pharmacodynamic properties of molecules underscores its importance in drug discovery.
A summary of its key physicochemical properties is provided in the table below:
| Property | Value | Source(s) |
| CAS Number | 395-82-4 | [1][2][3][5][6] |
| Molecular Formula | C₈H₇FO₃ | [1][3][6][7] |
| Molecular Weight | 170.14 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 133-140 °C | [7] |
| Purity | Typically >98.0% | [5][6] |
| Storage Temperature | Room temperature, in a dry, sealed container |
Hazard Identification:
4-Fluoro-2-methoxybenzoic acid is classified as an irritant. The primary hazards associated with this compound are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[8][9][10]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[8][9][10]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[9][10]
There is currently no evidence to suggest that 4-Fluoro-2-methoxybenzoic acid is carcinogenic, mutagenic, or a reproductive toxicant, though comprehensive toxicological studies are limited.
Prudent Laboratory Practices: Safe Handling and Storage Protocols
Adherence to rigorous safety protocols is paramount when working with 4-Fluoro-2-methoxybenzoic acid to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The following diagram outlines the recommended PPE for handling this compound:
Caption: Recommended Personal Protective Equipment for handling 4-Fluoro-2-methoxybenzoic acid.
Engineering Controls
-
Ventilation: Always handle 4-Fluoro-2-methoxybenzoic acid in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of where the compound is handled.
Handling Procedures
The following workflow illustrates the key steps for the safe handling of 4-Fluoro-2-methoxybenzoic acid:
Caption: Step-by-step workflow for the safe handling of 4-Fluoro-2-methoxybenzoic acid.
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and reducing agents.
Emergency Preparedness: First Aid and Spill Response
Prompt and appropriate action is critical in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][11] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention. |
Spill Response
The following flowchart outlines the appropriate response to a spill of 4-Fluoro-2-methoxybenzoic acid:
Caption: Decision-making flowchart for responding to a spill of 4-Fluoro-2-methoxybenzoic acid.
End-of-Life Management: Waste Disposal
As a halogenated organic compound, 4-Fluoro-2-methoxybenzoic acid requires disposal as hazardous waste.
-
Waste Segregation: Do not mix with non-halogenated waste streams. Collect in a designated, clearly labeled "Halogenated Organic Waste" container.[12]
-
Containerization: Use a sealed, compatible container for waste collection. Do not overfill the container, leaving at least 10% headspace.[12]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[12] Never dispose of this compound down the drain or in regular trash.
Reactivity and Stability
-
Stability: 4-Fluoro-2-methoxybenzoic acid is stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, and hydrogen fluoride.[8]
Conclusion
4-Fluoro-2-methoxybenzoic acid is a valuable tool in drug discovery and development. Its safe and effective use hinges on a thorough understanding of its properties and potential hazards, coupled with the consistent application of prudent laboratory practices. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a safe and productive research environment.
References
- 4-Fluoro-3-methoxybenzoic Acid - SAFETY DATA SHEET. (2025, November 4).
- BENZOIC ACID E 210 PH. EUR. USP FCC JP - SAFETY DATA SHEET. (2023, July 10).
- Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. (2026, February 16).
- BENZOIC ACID - Alpha Resources. (2021, February 19).
-
Safety Data Sheet: Benzoic acid - Carl ROTH. (n.d.). Retrieved from [Link]
- Hazardous Laboratory Chemicals Disposal Guide - IFSC. (n.d.).
- 4 - SAFETY DATA SHEET. (n.d.).
-
4-Fluoro-2-methoxybenzoic acid | CAS#:395-82-4 | Chemsrc. (2025, August 25). Retrieved from [Link]
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.).
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC. (n.d.). Retrieved from [Link]
- 2-Methoxybenzoic acid - Synquest Labs. (n.d.).
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (2020, November 15).
-
4-Fluoro-2-Methoxybenzoic Acid 98.0%(GC) | PureSynth. (n.d.). Retrieved from [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
Sources
- 1. 4-Fluoro-2-methoxybenzoic acid | CAS 395-82-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pure-synth.com [pure-synth.com]
- 4. 2-Fluoro-4-methoxybenzoic acid | 394-42-3 | Benchchem [benchchem.com]
- 5. 4-Fluoro-2-methoxybenzoic Acid | 395-82-4 | TCI AMERICA [tcichemicals.com]
- 6. 4-Fluoro-2-methoxybenzoic acid | CAS#:395-82-4 | Chemsrc [chemsrc.com]
- 7. H26179.06 [thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. gustavus.edu [gustavus.edu]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
biological activity of fluorinated benzoic acid derivatives
An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzoic Acid Derivatives
Authored by a Senior Application Scientist
Introduction: The Strategic Imperative of Fluorine in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules represents a cornerstone of rational drug design.[1][2] The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—confer significant advantages to drug candidates.[1][2][3][4] These advantages often manifest as enhanced metabolic stability, improved lipophilicity for better membrane permeability, and stronger binding affinity to biological targets.[1][3][5][6]
When this powerful halogen is introduced to the benzoic acid scaffold, a "privileged structure" renowned for its presence in numerous therapeutic agents, the result is a class of compounds with a vast and tunable range of biological activities.[1] Fluorinated benzoic acid derivatives have emerged as potent anti-inflammatory, anticancer, and antimicrobial agents, demonstrating their versatility and clinical potential.[1][5]
This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the biological activities of fluorinated benzoic acid derivatives. It moves beyond a simple catalog of effects to delve into the underlying mechanisms of action, the causal relationships between structure and activity, and field-proven experimental protocols for their synthesis and evaluation.
The Physicochemical Rationale: How Fluorine Transforms Benzoic Acid
The introduction of fluorine onto the benzoic acid ring is not a trivial substitution; it fundamentally alters the electronic and physical properties of the molecule, which in turn dictates its biological behavior.[2] The position and number of fluorine atoms are critical variables that allow for the fine-tuning of these properties.
Key Physicochemical Alterations:
-
Acidity (pKa): Fluorine's potent electron-withdrawing nature increases the acidity of the carboxylic acid group. For example, benzoic acid has a pKa of approximately 4.2, whereas 2-fluorobenzoic acid is significantly more acidic with a pKa of about 3.27.[2][3] This modulation of pKa can be crucial for optimizing a drug's solubility and its interaction with target enzymes or receptors.
-
Lipophilicity (logP): Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve bioavailability.[5][6] This property is a key consideration in the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[7]
-
Metabolic Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism at that site, thereby increasing the drug's half-life and overall stability in vivo.[1][4][6]
-
Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, which can enhance the binding affinity and selectivity of a molecule for its target protein.[8]
Table 1: Comparative Physicochemical Properties of Selected Fluorinated Benzoic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (at 25°C) | logP |
| Benzoic Acid | C₇H₆O₂ | 122.12 | ~4.2 | 1.87 |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | ~3.27 | 1.63 |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | ~3.86 | 1.88 |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | ~4.14 | 1.95 |
| 2,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | ~2.80 | 1.74 |
| 2,4,5-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | ~3.43 | 2.00 |
Data compiled from references[2][9].
Therapeutic Applications and Mechanisms of Action
The true value of fluorinated benzoic acid derivatives lies in their diverse biological activities. The following sections explore their application in key therapeutic areas, focusing on the molecular mechanisms that underpin their efficacy.
Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases, and many fluorinated benzoic acid derivatives have been developed as potent anti-inflammatory agents, primarily by targeting cyclooxygenase (COX) enzymes.[3]
Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are achieved by inhibiting the COX pathway, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.[7] There are two primary isoforms: COX-1, which is constitutively expressed and has protective functions, and COX-2, which is induced during inflammation.[7] A major goal in modern drug design is the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3][7] Fluorinated benzoic acids have been incorporated into selective COX-2 inhibitors like celecoxib analogues, demonstrating their utility in this area.[3]
Caption: Inhibition of the Cyclooxygenase (COX) pathway by fluorinated benzoic acid derivatives.
Mechanism: Inhibition of the NF-κB Signaling Pathway
Another critical mechanism for anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[5] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.[10] Certain fluorinated derivatives can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing it from activating inflammatory gene transcription in the nucleus.[10]
Caption: Inhibition of the NF-κB signaling pathway.[5]
Table 2: In Vitro COX Inhibitory Activity of Selected Benzoic Acid Derivatives
| Compound Class | Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib Analogue | 2-fluorobenzoic acid moiety | >100 | 0.35 | >285 |
| Celecoxib Analogue | 4-fluorobenzoic acid moiety | 14.5 | 0.25 | 58 |
| Diclofenac (Reference) | - | 4.0 | 0.9 | 4.4 |
Data adapted from studies on celecoxib analogues incorporating fluorinated benzoic acid motifs[3].
Anticancer Activity
The benzoic acid framework is a component of numerous anticancer agents, and fluorination can significantly enhance their potency.[1] These derivatives have been shown to be effective against a range of cancer cell lines, including breast, lung, and cervical cancer.[1][11]
Mechanism: Induction of Apoptosis and Cell Cycle Arrest
A primary anticancer mechanism for these compounds is the induction of programmed cell death, or apoptosis.[1] Studies have shown that cyclopentaquinoline derivatives containing a fluorobenzoic acid moiety can induce caspase-3-dependent apoptosis in human lung adenocarcinoma cells.[11] Additionally, these compounds can cause cell cycle arrest, often at the G0/G1 phase, which prevents cancer cells from proliferating.[11]
Caption: Logical flow for the induction of apoptosis and cell cycle arrest by an anticancer agent.[1]
Table 3: In Vitro Anticancer Activity of Selected Benzoic Acid Derivatives
| Compound Class | Cell Line | IC₅₀ Value | Reference Drug |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Deriv. | MCF-7 (Breast Cancer) | 5.9 µg/mL | - |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical Cancer) | 17.84 µM | 5-Fluorouracil |
| Gallic acid–stearylamine conjugate | A431 (Squamous Cancer) | 100 µg/mL | 5-Fluorouracil |
| Cyclopentaquinoline-fluorobenzoic acid conjugate | A549 (Lung Cancer) | <20 µM | - |
Data extracted from studies on various benzoic acid derivatives[1][11][12].
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents.[13] Fluorinated benzoic acid derivatives, particularly hydrazide derivatives, have demonstrated significant inhibitory activity against a range of bacteria, especially Gram-positive strains.[13][14]
Mechanism: Inhibition of Fatty Acid Biosynthesis (FAB)
In bacteria, a key mechanism of action for some pyrazole-containing fluorinated benzoic acids is the inhibition of the fatty acid biosynthesis (FAB) pathway.[1] This pathway is essential for building and maintaining the integrity of bacterial cell membranes. Crucially, the FAB pathway in bacteria is distinct from that in humans, making it an attractive and selective target for antibacterial drug development.[1] By inhibiting a key enzyme in this pathway, these compounds effectively halt bacterial growth and proliferation.[1]
Caption: Inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway.[1]
Table 4: In Vitro Antibacterial Activity (MIC) of Selected Derivatives
| Compound Class | Organism | MIC (µg/mL) |
| Pyrazole-fluorobenzoic acid Deriv. 1 | S. aureus | 0.5 |
| Pyrazole-fluorobenzoic acid Deriv. 2 | E. coli | >64 |
| Pyrazole-fluorobenzoic acid Deriv. 3 (3,5-Dichloro) | S. aureus | 1 |
| Trifluoromethyl-thiosemicarbazide Deriv. | S. aureus (MRSA) | 7.82 - 31.25 |
Data extracted from studies on pyrazole and thiosemicarbazide derivatives[1][15].
Experimental Design & Protocols
This section provides validated, step-by-step methodologies for the synthesis and evaluation of fluorinated benzoic acid derivatives. The causality behind key steps is explained to ensure protocols are understood, not just followed.
Synthesis Workflows
The synthesis of these derivatives typically involves either the direct fluorination of a benzoic acid core or, more commonly, building the molecule from an available fluorinated precursor.[1]
Caption: A generalized workflow for the synthesis and evaluation of fluorinated benzoic acid derivatives.[1]
Protocol 1: Synthesis of Ethyl 4-fluorobenzoate (Esterification)
Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid, a common precursor for further derivatization (e.g., to form a hydrazide).[1][13]
Causality: This is a classic Fischer esterification. A strong acid (H₂SO₄) is used to catalyze the reaction between the carboxylic acid and an excess of alcohol (ethanol). The reaction is refluxed to drive it towards completion, as it is an equilibrium process.
Materials & Equipment:
-
10% Sodium Carbonate (Na₂CO₃) solution
-
250 mL Round bottom flask, condenser, heating mantle[1]
-
Separating funnel, beakers
-
TLC plates, mobile phase (e.g., ethyl acetate/n-hexane)[1][13]
Procedure:
-
Reaction Setup: Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask and dissolve it in 60 mL of absolute ethanol.[1][13]
-
Catalyst Addition: While shaking, carefully and slowly add 7.5 mL of concentrated H₂SO₄ to the mixture. The addition is exothermic and must be done with caution.[1][13]
-
Reflux: Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.[1][13] This provides the necessary activation energy and ensures the reaction proceeds to completion.
-
Reaction Monitoring (Self-Validation): Periodically monitor the reaction's progress by taking small aliquots and running Thin Layer Chromatography (TLC).[1][13] The disappearance of the starting material spot (4-fluorobenzoic acid) and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up: After completion, allow the mixture to cool to room temperature.[1]
-
Neutralization: Carefully add a 10% Na₂CO₃ solution to neutralize the unreacted sulfuric acid and any remaining 4-fluorobenzoic acid. Add until effervescence ceases.[1] This step is crucial for clean extraction.
-
Extraction: Transfer the solution to a separating funnel for extraction of the ethyl 4-fluorobenzoate product using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1] The ester is organic-soluble, while salts remain in the aqueous layer.
Biological Activity Assays
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To determine the antioxidant potential of synthesized derivatives by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Causality: The DPPH radical has a deep violet color in solution. When it is reduced by an antioxidant, its color fades. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant capacity of the compound being tested.
Materials & Equipment:
-
Synthesized compound (test sample)
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the positive control (ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of your test compounds or control. Include a blank (methanol only).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5] The dark condition prevents photochemical degradation of DPPH.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[5]
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Conclusion and Future Outlook
Fluorinated benzoic acid derivatives stand out as a remarkably versatile and potent class of compounds in medicinal chemistry. The strategic placement of fluorine atoms provides a powerful tool to modulate physicochemical properties, leading to enhanced biological activity across diverse therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.[6] The mechanistic insights—from the inhibition of key enzymes like COX to the modulation of entire signaling pathways like NF-κB—provide a solid foundation for rational drug design.
The future of this field is promising. Ongoing research will likely focus on:
-
Enhanced Selectivity: Designing next-generation derivatives with even greater selectivity for their targets (e.g., COX-2 over COX-1) to further improve safety profiles.
-
Positron Emission Tomography (PET): Utilizing the fluorine-18 isotope (¹⁸F) for the synthesis of PET tracers, enabling non-invasive in vivo imaging and pharmacokinetic studies.[16]
-
Overcoming Resistance: Developing novel derivatives that can circumvent existing mechanisms of drug resistance in cancer and microbial pathogens.
The experimental frameworks and foundational knowledge presented in this guide are intended to empower researchers to build upon existing work and accelerate the discovery of new, life-saving therapeutics based on the fluorinated benzoic acid scaffold.
References
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link]
-
[Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. PubMed. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
-
Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]
-
Synthesis and antimicrobial activity of fluorobenzoic acid amides. ResearchGate. [Link]
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
- US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
- EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Semantic Scholar. [Link]
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. [Link]
-
Fluorobenzoic Acid Series. Sparrow Chemical. [Link]
-
(PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]
-
Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications (RSC Publishing). [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]
-
Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. NSF Public Access Repository. [Link]
-
Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PMC. [Link]
-
Fluoro-benzoic acid series. LookChem. [Link]
-
New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells. PubMed. [Link]
-
Fluorenylalkanoic and Benzoic Acids as Novel Inhibitors of Cell Adhesion Processes in Leukocytes. Mount Sinai Scholars Portal. [Link]
-
Fluorinated benzoic acid derivatives. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sparrow-chemical.com [sparrow-chemical.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. globalscientificjournal.com [globalscientificjournal.com]
- 14. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
Spectroscopic Characterization of Methyl 4-Fluoro-2-methoxybenzoate: A Technical Guide
Introduction
Methyl 4-fluoro-2-methoxybenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. The presence of a fluorine atom, a methoxy group, and a methyl ester group on the benzene ring creates a unique electronic environment, making a thorough spectroscopic analysis essential for its unambiguous identification and characterization. This guide will delve into the expected spectral features, providing the rationale behind these predictions based on established principles of spectroscopy and data from analogous structures.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the following numbering scheme for the atoms in methyl 4-fluoro-2-methoxybenzoate will be used throughout this guide.
Caption: Molecular structure and atom numbering of methyl 4-fluoro-2-methoxybenzoate.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of methyl 4-fluoro-2-methoxybenzoate in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl groups of the ester and methoxy substituents.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.8 - 8.0 | Doublet of doublets (dd) | ~8.0, ~2.5 | 1H | H6 |
| ~6.7 - 6.9 | Doublet of doublets (dd) | ~8.0, ~2.5 | 1H | H5 |
| ~6.6 - 6.8 | Doublet (d) | ~8.0 | 1H | H3 |
| ~3.9 | Singlet (s) | - | 3H | OCH₃ (ester) |
| ~3.8 | Singlet (s) | - | 3H | OCH₃ (ether) |
Expert Interpretation
The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the ester group and the fluorine atom, combined with the electron-donating effect of the methoxy group, results in a complex pattern of shielding and deshielding.
-
H6: This proton is ortho to the electron-withdrawing carbonyl group of the ester, which is expected to deshield it significantly, placing its resonance at the downfield end of the aromatic region. It will likely appear as a doublet of doublets due to coupling with H5 and a smaller long-range coupling with the fluorine atom.
-
H5: This proton is meta to the ester and ortho to the fluorine atom. The strong electronegativity of fluorine will cause some deshielding. It is expected to be a doublet of doublets from coupling to H6 and the fluorine atom.
-
H3: This proton is ortho to the electron-donating methoxy group and meta to the fluorine atom, leading to a more shielded environment and an upfield shift compared to the other aromatic protons. It should appear as a doublet due to coupling with H5.
-
Methyl Protons: The two methoxy groups are in different chemical environments. The protons of the methyl ester are typically found around 3.9 ppm, while the protons of the methoxy group attached directly to the aromatic ring are usually slightly more shielded, appearing around 3.8 ppm. Both are expected to be sharp singlets as there are no adjacent protons to couple with.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of methyl 4-fluoro-2-methoxybenzoate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Use a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.
-
Processing: Process the free induction decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and reference the TMS peak to 0.00 ppm.
Caption: Workflow for acquiring a ¹H NMR spectrum.
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~162 (d, J ≈ 250 Hz) | C4-F |
| ~158 | C2-OCH₃ |
| ~132 | C6 |
| ~120 | C1 |
| ~108 (d, J ≈ 25 Hz) | C5 |
| ~98 (d, J ≈ 25 Hz) | C3 |
| ~56 | OCH₃ (ether) |
| ~52 | OCH₃ (ester) |
Expert Interpretation
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded carbon and is expected to appear at the downfield end of the spectrum, typically around 165 ppm.
-
Aromatic Carbons:
-
C4: The carbon directly attached to the highly electronegative fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. It will be significantly deshielded.
-
C2: The carbon bonded to the methoxy group will also be deshielded due to the electronegativity of the oxygen atom.
-
C6: This carbon is ortho to the ester group and will be deshielded.
-
C1: The ipso-carbon to which the ester group is attached will be in a relatively complex electronic environment.
-
C5 and C3: These carbons, being ortho and para to the electron-donating methoxy group and also influenced by the fluorine atom, will show smaller two- and three-bond carbon-fluorine couplings (²JCF and ³JCF) of around 25 Hz, appearing as doublets. They are expected to be the most shielded of the aromatic carbons.
-
-
Methyl Carbons: The carbons of the two methoxy groups will appear in the upfield region of the spectrum. The ether methoxy carbon is typically found at a slightly higher chemical shift (~56 ppm) than the ester methoxy carbon (~52 ppm).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same NMR spectrometer, switching to the appropriate carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Parameters: Employ a standard proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is required. A longer acquisition time and a larger number of scans will be necessary due to the low sensitivity of the ¹³C nucleus.
-
Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | C-H stretch (aromatic) |
| ~2850-2960 | Medium-Weak | C-H stretch (aliphatic, -OCH₃) |
| ~1720-1740 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250-1300 | Strong | C-O stretch (ester, aryl ether) |
| ~1000-1100 | Strong | C-F stretch |
Expert Interpretation
-
C=O Stretch: The most characteristic peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretching vibration of the ester group, expected in the range of 1720-1740 cm⁻¹. The conjugation with the aromatic ring will slightly lower this frequency compared to a saturated ester.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be observed below 3000 cm⁻¹.
-
C=C Stretches: The aromatic ring will give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
-
C-O and C-F Stretches: The "fingerprint" region (below 1500 cm⁻¹) will contain strong absorptions corresponding to the C-O stretching vibrations of the ester and the aryl ether, as well as the C-F stretching vibration.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
Caption: Workflow for acquiring an IR spectrum.
IV. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 184 | High | [M]⁺ (Molecular Ion) |
| 153 | High | [M - OCH₃]⁺ |
| 125 | Medium | [M - COOCH₃]⁺ |
Expert Interpretation
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 184, corresponding to the molecular weight of methyl 4-fluoro-2-methoxybenzoate (C₉H₉FO₃). This peak should be relatively intense.
-
Fragmentation Pattern: Under electron ionization (EI) conditions, the molecule is expected to fragment in a predictable manner.
-
Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters, leading to a prominent peak at m/z 153.
-
Cleavage of the entire methoxycarbonyl group would result in a fragment at m/z 125.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for methyl 4-fluoro-2-methoxybenzoate. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this molecule in a research and development setting. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data.
References
-
NIST Chemistry WebBook. Methyl 4-fluorobenzoate.[Link]
-
PubChem. Methyl 2-methoxybenzoate.[Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
Methodological & Application
Application Note: Strategic Utilization of 4-Fluoro-2-methoxybenzoic Acid in Medicinal Chemistry and Drug Discovery
Executive Summary & Chemical Profile
4-Fluoro-2-methoxybenzoic acid (CAS: 395-82-4) has emerged as a highly privileged building block in modern medicinal chemistry[1]. As a halogenated aromatic carboxylic acid, it provides an ideal scaffold for modulating the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs).
From a rational drug design perspective, the strategic placement of the fluorine atom at the para-position (relative to the original phenol) serves multiple purposes: it increases the overall lipophilicity (logP) of the molecule, enhances membrane permeability, and effectively blocks cytochrome P450-mediated metabolic oxidation at a highly vulnerable aromatic site. Concurrently, the ortho-methoxy group acts as a potent hydrogen bond acceptor and introduces steric hindrance, which can lock downstream amide derivatives into specific, target-binding conformations[2].
Key Applications in Drug Discovery
The versatility of 4-Fluoro-2-methoxybenzoic acid is demonstrated by its incorporation into diverse therapeutic classes. The carboxylic acid moiety acts as a universal handle for late-stage functionalization, primarily through amide coupling with complex amines.
Table 1: Therapeutic Applications of 4-Fluoro-2-methoxybenzoic Acid Derivatives
| Therapeutic Target | Disease Indication | Core Scaffold / Derivative Type | Mechanistic Role of the Scaffold |
| HBV Core Protein | Hepatitis B Virus (HBV) | Salicylanilide derivatives | The fluorinated benzoic acid fragment enhances binding affinity to viral capsid proteins, inhibiting progeny virion production[2]. |
| RXFP1 Receptor | Heart Failure | Bicyclo-heptyl benzamides | Acts as an allosteric modulator; the fluoro-methoxy pattern optimizes receptor residence time and metabolic stability[3]. |
| ROCK (Rho-kinase) | Cardiovascular Disease | Diazaspiro compounds | The benzamide moiety fits into the kinase hinge region, providing critical hydrogen bonding interactions[4]. |
| MAGL Enzyme | Anxiety & Neurological | Pyrazolyl-azaspiro methanones | Modulates the endocannabinoid system; the scaffold ensures optimal CNS penetration and target selectivity[5]. |
Divergent Synthetic Utility Workflow
The following workflow illustrates how 4-Fluoro-2-methoxybenzoic acid serves as a central hub for generating structurally diverse drug candidates.
Figure 1: Divergent synthetic pathways from 4-Fluoro-2-methoxybenzoic acid to various drug classes.
Validated Experimental Protocols
As a Senior Application Scientist, it is critical to address the causality behind reaction conditions. The protocols below are engineered to be self-validating, ensuring high yield and purity by anticipating common chemical pitfalls.
Protocol A: Synthesis of 4-Fluoro-2-methoxybenzoic Acid via O-Methylation
Expert Insight (Causality): When treating 4-fluoro-2-hydroxybenzoic acid with methyl iodide (MeI) and a base, both the phenolic hydroxyl and the carboxylic acid will react, yielding methyl 4-fluoro-2-methoxybenzoate. To isolate the free acid, a one-pot, two-step procedure (methylation followed by in situ saponification) is required. Attempting to use exactly 1.0 equivalent of MeI to selectively methylate the phenol will result in an intractable mixture of unreacted starting material, ester, and ether.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration) at 0 °C, add anhydrous K₂CO₃ (3.0 eq). Stir for 15 minutes to allow deprotonation.
-
Methylation: Add Methyl Iodide (MeI) (2.5 eq) dropwise over 30 minutes to maintain the temperature below 10 °C (exothermic reaction).
-
Monitoring: Remove the ice bath and stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The intermediate ester will appear as a high-Rf, UV-active spot.
-
Saponification: Once the starting material is consumed, add an aqueous solution of NaOH (3.0 eq, 2M) directly to the reaction mixture. Heat gently to 50 °C for 2 hours to hydrolyze the methyl ester back to the carboxylic acid[3].
-
Workup & Isolation: Cool the mixture to 0 °C and carefully acidify with concentrated HCl to pH 2–3. A white to off-white crystalline solid will precipitate[1].
-
Purification: Filter the precipitate under vacuum, wash with ice-cold distilled water to remove residual DMF and salts, and dry under high vacuum at 50 °C for 12 hours.
Protocol B: Activation to Acyl Chloride and Amide Coupling
Expert Insight (Causality): While thionyl chloride (SOCl₂) is a common chlorinating agent, it requires harsh reflux conditions. For medicinal chemistry applications where preserving molecular integrity is paramount, Oxalyl Chloride with catalytic DMF is vastly superior. This generates the highly reactive Vilsmeier-Haack intermediate at 0 °C. Furthermore, all byproducts of oxalyl chloride activation (CO, CO₂, HCl) are gaseous, allowing for simple concentration in vacuo without aqueous workup, which prevents premature hydrolysis of the sensitive acyl chloride.
Step-by-Step Methodology:
-
Activation: Suspend 4-Fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere at 0 °C.
-
Catalysis: Add 1-2 drops of anhydrous DMF.
-
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise. Self-Validation Check: Immediate effervescence (gas evolution) should be observed.
-
Completion: Stir at 0 °C for 1 hour, then warm to room temperature. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogeneous solution (typically 1.5 to 2 hours).
-
Solvent Removal: Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride. Co-evaporate twice with anhydrous toluene to ensure complete removal of HCl traces.
-
Amide Coupling: Redissolve the resulting crude acyl chloride in anhydrous DCM at 0 °C. Add the target amine (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 4 hours at room temperature to yield the target pharmacophore[4].
Mechanistic Visualization of Amide Coupling
Figure 2: Mechanistic pathway of oxalyl chloride activation and subsequent amide formation.
References
-
National Institutes of Health (PMC) : Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. PMC. Available at:[Link]
- Google Patents: WO2022122773A1 - 4-(2-fluoro-4-methoxy... as rxfp1 modulators for the treatment of heart failure. Google Patents.
- Google Patents: WO2019089868A1 - Diazaspiro rock inhibitors. Google Patents.
- Google Patents: US20250170100A1 - Monoacylglycerol lipase inhibitors and use thereof for the treatment of anxiety. Google Patents.
-
University of Southampton Research Repository : Synthesis of fluorinated motifs and their applications. University of Southampton. Available at:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2022122773A1 - 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as rxfp1 modulators for the treatment of heart failure - Google Patents [patents.google.com]
- 4. WO2019089868A1 - Diazaspiro rock inhibitors - Google Patents [patents.google.com]
- 5. US20250170100A1 - Monoacylglycerol lipase inhibitors and use thereof for the treatment of anxiety and related conditions - Google Patents [patents.google.com]
Topic: 4-Fluoro-2-methoxybenzoate as a Strategic Building Block in Organic Synthesis
An Application Note and Protocol Guide for Researchers
Abstract
4-Fluoro-2-methoxybenzoate and its corresponding acid are highly versatile and strategically important building blocks in modern organic synthesis. The specific arrangement of the fluoro, methoxy, and carboxylate substituents on the aromatic ring imparts a unique reactivity profile that is particularly valuable in the fields of medicinal chemistry and drug development. The presence of fluorine can enhance metabolic stability and binding affinity of target molecules, making fluorinated intermediates like this highly sought after.[1][2][3] This guide provides an in-depth analysis of the core reactivity of 4-fluoro-2-methoxybenzoate, detailed protocols for its application in key synthetic transformations, and the scientific rationale behind the experimental choices.
Introduction and Strategic Value
4-Fluoro-2-methoxybenzoic acid and its ester derivatives are aromatic compounds that serve as foundational scaffolds for more complex molecules.[4] At room temperature, the acid form is typically a white to off-white crystalline solid.[4] The true value of this building block lies in the electronic interplay of its three functional groups:
-
Fluorine (at C4): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. This makes the aromatic ring electron-deficient and activates the C-F bond for nucleophilic aromatic substitution (SNAr).[5][6] In drug design, the C-F bond is exceptionally stable and can block metabolic oxidation at that position, often improving a drug's pharmacokinetic profile.[1]
-
Methoxy Group (at C2): This group is electron-donating through resonance but moderately electron-withdrawing through induction. Its position ortho to the carboxylate and meta to the fluorine atom sterically and electronically modulates the reactivity of the entire molecule.
-
Carboxylate Group (at C1): As a methyl ester or a carboxylic acid, this group is strongly electron-withdrawing, further activating the para-positioned fluorine for SNAr reactions.[6] The carboxylic acid itself is a critical handle for forming amide bonds, a ubiquitous linkage in pharmaceuticals.[7]
This unique combination makes 4-fluoro-2-methoxybenzoate an ideal substrate for sequential, regioselective modifications, allowing chemists to build molecular complexity in a controlled manner.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible synthesis. The data below serves as a reference for verifying the identity and purity of 4-fluoro-2-methoxybenzoic acid and its methyl ester.
Table 1: Physicochemical Properties
| Property | 4-Fluoro-2-methoxybenzoic Acid | Methyl 4-fluoro-2-methoxybenzoate |
| CAS Number | 395-82-4[8] | 204707-42-6[9] |
| Molecular Formula | C₈H₇FO₃[4][8] | C₉H₉FO₃ |
| Molecular Weight | 170.14 g/mol [8] | 184.16 g/mol |
| Appearance | White to off-white crystalline solid[4] | Solid |
| Melting Point | 135.0 to 139.0 °C | Not specified, but related nitrile melts at 75-77°C[10] |
| Purity | Typically >98.0% | Typically >97%[9] |
Table 2: Representative ¹H and ¹³C NMR Spectral Data (Reference) (Chemical shifts (δ) are in ppm. Solvent choice (e.g., CDCl₃, DMSO-d₆) will affect the exact peak positions, especially for the acidic proton.)
| Nucleus | Assignment (4-Fluoro-2-methoxybenzoic Acid) | Expected Chemical Shift (δ) |
| ¹H NMR | -COOH | 10.0 - 13.0 (broad) |
| Ar-H (multiple) | 6.7 - 7.9 | |
| -OCH₃ | ~3.9 | |
| ¹³C NMR | C=O | ~165 |
| Ar-C-F (J_CF_ coupling) | ~160-165 | |
| Ar-C-O | ~155-160 | |
| Ar-C-COOH | ~115-120 | |
| Ar-CH (J_CF_ coupling) | ~100-125 | |
| -OCH₃ | ~56 |
Note: Data is predicted based on analogous structures like 4-methoxybenzoic acid and fluorinated benzoic acids.[11][12] J_CF_ (carbon-fluorine) coupling is a key diagnostic feature in the ¹³C NMR spectrum.
Core Reactivity: The Engine of Synthetic Utility
The primary synthetic transformations involving 4-fluoro-2-methoxybenzoate are driven by the electron-deficient nature of its aromatic ring and the presence of the versatile carboxylic acid function.
Caption: Reactivity map of 4-fluoro-2-methoxybenzoate.
The electron-withdrawing carboxylate group at C1 and the inductive effect of the fluorine at C4 make the ring highly susceptible to nucleophilic attack, primarily at the C4 position. This SNAr reaction is the cornerstone of its utility.
Application Notes and Experimental Protocols
Application 1: Nucleophilic Aromatic Substitution (SNAr)
This is the most powerful application of this building block. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The subsequent loss of the fluoride ion yields the substituted product. The reaction is highly favored because the electron-withdrawing carboxylate group at the para position stabilizes the negative charge of the Meisenheimer intermediate.[6]
Caption: General workflow for an SNAr reaction.
Protocol: Synthesis of a 4-Amino-2-methoxybenzoate Derivative
This protocol describes the reaction with a generic primary amine, a common step in constructing pharmacophores.
Materials:
-
Methyl 4-fluoro-2-methoxybenzoate (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate, Water, Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add methyl 4-fluoro-2-methoxybenzoate and anhydrous potassium carbonate.
-
Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable suspension. Add the primary amine to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Causality: Polar aprotic solvents like DMSO are ideal as they solvate the potassium cation, increasing the effective nucleophilicity of the amine.[13] Heat is required to overcome the activation energy for the formation of the Meisenheimer complex and the cleavage of the strong C-F bond.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) to remove DMSO, followed by brine (1x) to aid in drying.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the pure 4-amino-2-methoxybenzoate product.
Application 2: Amide Bond Formation
The carboxylic acid functionality of 4-fluoro-2-methoxybenzoic acid is a direct handle for creating amides, which are central to peptide and small molecule drug synthesis. The reaction requires activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
Caption: Workflow for amide bond formation.
Protocol: Synthesis of N-Benzyl-4-fluoro-2-methoxybenzamide
Materials:
-
4-Fluoro-2-methoxybenzoic acid (1.0 eq)
-
Benzylamine (1.05 eq)
-
EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: Dissolve 4-fluoro-2-methoxybenzoic acid in anhydrous DCM or DMF in a dry flask under an inert atmosphere.
-
Reagent Addition: Add the amine, followed by OxymaPure and DIPEA. Cool the mixture to 0 °C in an ice bath.
-
Causality: The base (DIPEA) is crucial to neutralize the carboxylic acid and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.[7]
-
-
Activation: Add EDCI portion-wise to the cooled solution.
-
Causality: EDCI is the coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. OxymaPure acts as an additive to suppress side reactions and improve yields.[7]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by column chromatography or recrystallization.
Application 3: Cross-Coupling Reactions
While the C-F bond is the strongest carbon-halogen bond, it can be activated for cross-coupling reactions using specialized catalytic systems, often based on nickel or cobalt, or under more forcing conditions with palladium.[14][15] These reactions allow for the formation of C-C, C-N, or C-O bonds, significantly expanding the synthetic utility of the building block. Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and similar reactions are foundational in modern synthesis.[15][16]
Table 3: Conceptual Overview of a Suzuki-Miyaura Cross-Coupling
| Component | Example | Function |
| Aryl Halide | Methyl 4-fluoro-2-methoxybenzoate | Electrophilic partner |
| Organoboron Reagent | Phenylboronic Acid | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄ or NiCl₂(dppp) | Facilitates the catalytic cycle[15] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Promotes transmetalation step |
| Solvent | Toluene/Water, Dioxane, or DMF | Solubilizes reagents |
-
*Causality: The catalyst undergoes oxidative addition into the C-F bond. The base then facilitates transmetalation, where the organic group from the boron reagent is transferred to the metal center. Finally, reductive elimination expels the new biaryl product and regenerates the active catalyst.[15][16] The choice of ligand is critical for stabilizing the metal center and promoting the desired reactivity.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazards: 4-Fluoro-2-methoxybenzoic acid and its derivatives are classified as irritants. They may cause skin irritation, serious eye irritation, and respiratory irritation.[17][18][19][20] The nitrile derivative is listed as toxic if inhaled and harmful if swallowed or in contact with skin.[10]
-
Handling:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[19]
Conclusion
4-Fluoro-2-methoxybenzoate is a powerful and versatile building block whose value is derived from the predictable and strategic reactivity conferred by its substituents. Its primary utility in SNAr reactions provides a reliable method for introducing a wide range of functionalities onto the aromatic ring, while the carboxylate group serves as a robust handle for amide bond formation and other transformations. For researchers in drug discovery and complex molecule synthesis, a thorough understanding of this reagent's properties and reaction protocols is essential for leveraging its full synthetic potential.
References
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Generic Supplier. (n.d.). SAFETY DATA SHEET for 2-Fluoro-4-methoxybenzoic acid.
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Wychem. (n.d.). Methyl 2-fluoro-4-methoxybenzoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. Retrieved from [Link]
-
Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Letters. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Retrieved from [Link]
-
ResearchGate. (2025). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cross-coupling reactions – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]
-
ChemRxiv. (n.d.). Light-Mediated Cross-Coupling of Anomeric Trifluoroborates. Retrieved from [Link]
-
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
-
Bentham Science. (2025). Applications of Selectfluor in Organic Synthesis-A Quadrennial Update. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 8. 4-Fluoro-2-methoxybenzoic acid | CAS 395-82-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. H52370.06 [thermofisher.com]
- 10. 4-Fluoro-2-methoxybenzonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents [organic-chemistry.org]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. fishersci.com [fishersci.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. downloads.ossila.com [downloads.ossila.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. fishersci.com [fishersci.com]
analytical methods for the characterization of 4-Fluoro-2-methoxybenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of 4-Fluoro-2-methoxybenzoate
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-Fluoro-2-methoxybenzoate (as 4-Fluoro-2-methoxybenzoic acid, CAS No. 395-82-4). As a key fluorinated aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals, rigorous analytical control is imperative to ensure its identity, purity, and quality.[1] This document outlines field-proven protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained to provide a deeper understanding of the analytical strategy.
Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development. 4-Fluoro-2-methoxybenzoic acid is a white to off-white crystalline solid at room temperature.[1] Its structure, comprising a carboxylic acid, a methoxy group, and a fluorine atom on a benzene ring, dictates its solubility, polarity, and spectroscopic behavior.[1]
Table 1: Physicochemical Properties of 4-Fluoro-2-methoxybenzoic Acid
| Property | Value | Source |
| CAS Number | 395-82-4 | [1][2] |
| Molecular Formula | C₈H₇FO₃ | [1][2] |
| Molecular Weight | 170.14 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 134 °C | [2] |
| Boiling Point | 266.9 ± 20.0 °C at 760 mmHg | [2] |
| Solubility | Sparingly soluble in water | [1] |
| LogP | 1.72 | [2] |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are essential for separating the primary compound from starting materials, by-products, and degradants, thereby enabling accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC)
Principle of Method Selection: Reversed-Phase HPLC (RP-HPLC) is the premier technique for analyzing the purity of non-volatile, polar aromatic compounds like 4-Fluoro-2-methoxybenzoic acid. The separation occurs on a nonpolar (C18) stationary phase, where the analyte and its impurities are eluted by a polar mobile phase.[3] Retention is primarily driven by hydrophobic interactions, making it highly effective for resolving compounds with subtle structural differences. UV detection is ideal due to the strong chromophore of the benzene ring.
Experimental Protocol: RP-HPLC for Purity Assay
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[3]
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh 50.0 mg of 4-Fluoro-2-methoxybenzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.[4]
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.[4]
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry standard for robust separation of small aromatic molecules.[3][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification suppresses the ionization of the carboxylic acid, leading to sharper peaks and better retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for aromatic compounds. |
| Elution Mode | Gradient | A gradient ensures that both early and late-eluting impurities are effectively separated and eluted within a reasonable runtime. |
| Gradient Program | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | This program provides a shallow gradient for resolving closely related impurities and a high-organic wash to clean the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[3] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[3] |
| Detection (λ) | 254 nm | A common wavelength for aromatic compounds, providing strong absorbance. A DAD allows for peak purity analysis across the spectrum. |
| Injection Volume | 10 µL | A typical volume to achieve good sensitivity without overloading the column.[3] |
Data Presentation: Expected HPLC Results
| Analyte | Expected Retention Time (min) | UV λmax (nm) |
| 4-Fluoro-2-methoxybenzoic acid | ~ 10-15 (highly dependent on exact system) | ~ 254, 295 |
Workflow Visualization: HPLC Analysis
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Fluoro-2-methoxybenzoic acid | CAS#:395-82-4 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. padproject.nd.edu [padproject.nd.edu]
- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
Application Note: Strategic Utilization of 4-Fluoro-2-methoxybenzoate in Advanced Pharmaceutical Synthesis
Executive Summary & Structural Rationale
In modern pharmaceutical development, the strategic selection of highly functionalized aromatic building blocks is critical for navigating complex synthetic pathways. 4-Fluoro-2-methoxybenzoate (and its methyl/ethyl esters) has emerged as a privileged intermediate, particularly in the synthesis of complex Active Pharmaceutical Ingredients (APIs) targeting cardiovascular and inflammatory diseases[1][2].
The utility of this molecule stems from a highly synergistic arrangement of functional groups:
-
The Fluorine Atom (C4): Acts as a metabolic shield in final drug molecules, but synthetically, it serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the para-ester group[2].
-
The Methoxy Group (C2): Provides electron density and steric bulk. When combined with the fluorine atom, it creates a highly specific steric environment that dictates the regioselectivity of transition-metal-catalyzed C-H activation[3].
-
The Ester Group (C1): Serves as a versatile handle for downstream functionalization (e.g., amidation or reduction) while electronically activating the ring.
Quantitative Data: Physicochemical Profile
Understanding the baseline properties of the primary esterified form (Methyl 4-fluoro-2-methoxybenzoate) is essential for solvent selection and reaction design.
| Property | Value | Synthetic Implication |
| Chemical Name | Methyl 4-fluoro-2-methoxybenzoate | Standardized starting material for large-scale API synthesis. |
| CAS Number | 204707-42-6 | Regulatory tracking and procurement. |
| Molecular Formula | C9H9FO3 | Baseline for Process Mass Intensity (PMI) calculations. |
| Molecular Weight | 184.17 g/mol | Stoichiometric basis for catalytic loading. |
| Reactivity Profile | Electrophilic at C4, Nucleophilic at C5 | Enables orthogonal functionalization strategies. |
Application I: Multi-Kilogram Manufacture of AZD5462 (RXFP1 Agonist)
AZD5462 is a clinical-stage, selective oral allosteric agonist of the relaxin family peptide receptor 1 (RXFP1), developed by AstraZeneca for the treatment of heart failure[1]. The synthesis of this highly complex molecule (Calculated Complexity: 10.17) requires the precise construction of a phenol fragment: Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate[3].
Mechanistic Causality: Regioselective C-H Borylation
Traditional electrophilic aromatic substitution to install a hydroxyl group at the C5 position is plagued by poor regioselectivity and over-functionalization. To solve this, process chemists employ an Iridium-catalyzed C-H borylation [3].
The causality behind the regioselectivity is purely steric:
-
C3 Position: Blocked by the adjacent methoxy and fluorine groups.
-
C6 Position: Blocked by the bulky methyl ester group.
-
C5 Position: The only sterically accessible C-H bond. The Ir-catalyst selectively inserts here, forming an arylboronate intermediate that is subsequently oxidized to the desired phenol[3].
Fig 1: Regioselective C-H borylation and oxidation workflow for AZD5462 fragment synthesis.
Self-Validating Protocol: C-H Borylation and Oxidation Workflow
Note: Iridium(I) catalysts are exquisitely sensitive to molecular oxygen. The self-validating nature of this protocol relies on strict In-Process Controls (IPCs) for oxygen levels.
Step 1: Degassing and Borylation
-
Solvent Preparation: Charge a reactor with 2-Methyltetrahydrofuran (2-Me-THF, 7 volumes). Sparge with N2 until the dissolved oxygen level is strictly <1%. Causality: O2 irreversibly oxidizes the Ir(I) active species to an inactive Ir(III) complex.
-
Reagent Addition: Add Bis(pinacolato)diboron (B2Pin2, 1.05 eq) and Methyl 4-fluoro-2-methoxybenzoate (1.0 eq, e.g., 250 g)[3]. Maintain temperature at 20–30 °C.
-
Catalyst Activation: Add 4,4′-Di-tert-butyl-2,2′-dipyridyl (DTBBPY, 0.003 eq). Evacuate and refill the vessel with N2 until headspace O2 is <0.5%.
-
Initiation: Add the pre-catalyst [Ir(COD)OMe]2 (0.0015 eq). Perform a final evacuate/refill cycle. Stir until IPC (HPLC) shows >99% conversion to the arylboronate[3].
Step 2: One-Pot Oxidation
-
Aqueous Quench: To the crude borylation mixture, add water (4.2 volumes) and THF (7 volumes). Stir until a clear biphasic or homogenous solution is achieved.
-
Buffering: Add (NH4)2CO3 (1.04 eq) and cool the mixture to 0–10 °C. Causality: Buffering prevents the hydrolysis of the methyl ester during the oxidative cleavage.
-
Oxidation: Add Sodium perborate tetrahydrate (NaBO3·4H2O, 1.04 eq) in 10 equal portions over 2 hours. Keep the exotherm strictly below 30 °C[3].
-
Isolation: Separate the organic layer, wash, and crystallize to yield Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate.
Quantitative Data: Process Optimization Metrics
The transition to this borylation route yielded massive improvements in green chemistry metrics[3].
| Metric | Historical Route | Optimized Borylation Route | Improvement |
| Overall Yield | < 60% | 81% | + 21% |
| Process Mass Intensity (PMI) | 581 | 96 | 83% Reduction in waste |
| Assay Purity | Variable | > 99% | Meets strict GLP/GMP standards |
Application II: Synthesis of Macrophage Migration Inhibitory Factor (MIF) Inhibitors
Beyond C-H activation, the intrinsic electronic properties of Methyl 4-fluoro-2-methoxybenzoate make it an ideal substrate for SNAr reactions. This pathway is heavily utilized in the synthesis of Macrophage Migration Inhibitory Factor (MIF) inhibitors, which are targeted for severe inflammatory diseases and oncology[2].
Mechanistic Causality: SNAr Activation
The fluorine atom at C4 is highly electronegative, creating a strong dipole that draws electron density away from the carbon, making it susceptible to nucleophilic attack. Crucially, the ester group at C1 is positioned para to the fluorine. This allows the intermediate negative charge (the Meisenheimer complex) to be stabilized by resonance into the carbonyl oxygen, dramatically lowering the activation energy for the displacement of the fluoride ion[2].
Fig 2: Nucleophilic Aromatic Substitution (SNAr) pathway for MIF inhibitor synthesis.
Self-Validating Protocol: Amine Substitution via SNAr
This protocol utilizes a secondary amine to displace the fluorine atom.
-
Reagent Mixing: In a dry reaction vessel, suspend Methyl 4-fluoro-2-methoxybenzoate (1.0 eq, e.g., 500 mg, 2.715 mmol) and the target nucleophile (e.g., 2,6-dimethylmorpholine, 1.5 eq, 4.07 mmol) in anhydrous Dimethyl Sulfoxide (DMSO, 10 mL)[2].
-
Base Addition: Add Potassium Carbonate (K2CO3, 1.5 eq, 563 mg). Causality: The inorganic base acts as an acid scavenger to neutralize the generated HF, driving the equilibrium forward and preventing protonation of the nucleophilic amine.
-
Thermal Activation: Heat the suspension to 120 °C for 16 hours[2]. Causality: SNAr on unactivated benzenes is notoriously slow; the high dielectric constant of DMSO stabilizes the polar transition state, while 120 °C overcomes the activation barrier.
-
Workup & Validation: Cool to room temperature, dilute with water (40 mL) to crash out the product, and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine to remove residual DMSO. Validate completion via LC-MS (monitoring for the disappearance of the m/z 185 [M+H]+ starting material peak).
References
-
"Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure." Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
"Multi-kg Manufacture of AZD5462 Part 1: The Fragments, Featuring C−H Borylation, Organocatalytic Desymmetrization and Curtius Rearrangement." ChemRxiv. URL:[Link]
- "WO2021258272A1 - Compounds and their uses as mif inhibitors." Google Patents.
Sources
Application Note: Optimized Esterification Protocols for 4-Fluoro-2-methoxybenzoic Acid
This Application Note is designed for research scientists and process chemists requiring a robust, scalable, and validated protocol for the esterification of 4-Fluoro-2-methoxybenzoic acid .
The following guide prioritizes yield , purity , and operational safety , distinguishing between kinetic control (Acid Chloride method) and thermodynamic control (Fischer Esterification).
Strategic Analysis & Mechanistic Insight
The substrate, 4-Fluoro-2-methoxybenzoic acid , presents a specific electronic and steric profile that dictates the choice of esterification method.[1]
-
Electronic Deactivation: The para-fluorine atom is electron-withdrawing by induction but electron-donating by resonance.[1] However, the ortho-methoxy group is a strong electron donor (Resonance effect > Inductive effect). This increases the electron density at the carbonyl carbon, rendering it less electrophilic and potentially sluggish in standard Fischer esterifications compared to unsubstituted benzoic acid.
-
Steric Environment: The ortho-methoxy group introduces moderate steric hindrance.[1] While not as bulky as a tert-butyl group, it effectively blocks the trajectory of nucleophilic attack, necessitating either higher temperatures (reflux) or a more reactive electrophilic species (acyl chloride).
Recommendation:
-
Method A (Acyl Chloride): Recommended for High Value/Small Scale (<50g).[1] It drives conversion to completion via an irreversible pathway, overcoming the electronic deactivation.
-
Method B (Fischer Esterification): Recommended for Large Scale/Cost Sensitive (>50g).[1] It is reversible and requires water removal, but uses cheaper reagents.[2]
Experimental Protocols
Method A: Acyl Chloride Activation (The "Gold Standard" for Yield)
This method generates the reactive acyl chloride intermediate, bypassing the equilibrium limitations of direct esterification.
Reagents:
-
Substrate: 4-Fluoro-2-methoxybenzoic acid (1.0 equiv)[1]
-
Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)[1]
-
Solvent: Methanol (anhydrous) (Excess, serves as nucleophile and solvent)
-
Catalyst: DMF (1-2 drops, catalytic)[1]
Protocol:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).
-
Activation: Charge the flask with 4-Fluoro-2-methoxybenzoic acid and dry Methanol (0.5 M concentration relative to acid).
-
Addition: Cool the solution to 0°C (ice bath). Add Thionyl Chloride dropwise over 30 minutes.[1]
-
Reaction: Remove the ice bath and heat the reaction to Reflux (65°C) for 2–3 hours.
-
Monitoring: Check by TLC (System: 20% EtOAc in Hexanes). The acid spot (baseline) should disappear; the ester spot (Rf ~0.5-0.[1]6) will appear.
-
Workup:
Expected Yield: 92–96% Appearance: Off-white to pale yellow solid/oil.[1]
Method B: Acid-Catalyzed Fischer Esterification (Scalable)
This method relies on Le Chatelier’s principle.[1] We use excess methanol to drive the equilibrium forward.
Reagents:
-
Substrate: 4-Fluoro-2-methoxybenzoic acid (1.0 equiv)[1]
-
Catalyst: Sulfuric Acid (H₂SO₄, conc.)[2][4] (0.1 – 0.2 equiv)[1]
-
Solvent: Methanol (HPLC grade) (10–20 volumes)[1]
Protocol:
-
Dissolution: Dissolve the substrate in Methanol (10 mL/g) in a round-bottom flask.
-
Catalyst Addition: Add concentrated H₂SO₄ dropwise at room temperature.
-
Reflux: Heat to reflux (65°C) for 16–24 hours .
-
Workup:
Expected Yield: 85–90%
Method C: Alkylation (Mild Conditions)
Ideal for parallel synthesis or if acidic conditions must be avoided.
Reagents:
-
Substrate: 4-Fluoro-2-methoxybenzoic acid (1.0 equiv)[1]
-
Base: Potassium Carbonate (K₂CO₃) (1.5 equiv)[1]
-
Alkylating Agent: Methyl Iodide (MeI) (1.2 equiv)[1]
-
Solvent: DMF or Acetone[1]
Protocol:
-
Suspend acid and K₂CO₃ in DMF (0.5 M). Stir for 15 min.
-
Add MeI dropwise (Protect from light).[1]
-
Stir at RT for 4–6 hours.
Visualization of Reaction Pathways[11]
The following diagram illustrates the decision logic and reaction pathways for the synthesis.
Figure 1: Strategic selection of synthetic pathways based on scale and constraints.
Analytical Standards & Quality Control
To ensure the protocol is a "self-validating system," compare your results against these standard metrics.
| Metric | Specification | Method of Verification |
| TLC (Rf) | ~0.55 (20% EtOAc/Hexane) | UV (254 nm) - Acid stays at baseline.[1] |
| 1H NMR (CDCl₃) | OCH₃ (Ester): δ 3.89 ppm (s, 3H)OCH₃ (Ether): δ 3.91 ppm (s, 3H)Aromatic: δ 7.9 (dd), 6.7 (dd), 6.6 (td) | Diagnostic shift of ester methyl vs. ether methyl. |
| HPLC Purity | >98.0% (Area %) | C18 Column, H₂O/MeCN gradient. |
| Appearance | White crystalline solid or oil | Visual inspection.[1] |
Troubleshooting Guide:
-
Problem: Low Yield in Method B.
-
Problem: "Sticky" reaction in Method A.
References
-
Synthesis of 4-Fluoro-2-methoxybenzoic acid derivatives
-
Thionyl Chloride Mediated Esterification (General Protocol)
-
Fischer Esterification of Methoxy-substituted Benzoic Acids
-
Methyl Salicylate/Alkylation Analogs
Sources
- 1. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]
- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 9. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 12. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
synthetic routes to prepare 4-Fluoro-2-methoxy-N-methylaniline
Application Note: Scalable Synthesis of 4-Fluoro-2-methoxy-N-methylaniline
Part 1: Executive Summary & Strategic Analysis
4-Fluoro-2-methoxy-N-methylaniline is a critical pharmacophore in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Osimertinib analogs. The molecule features a specific substitution pattern—an electron-withdrawing fluorine at the para position and an electron-donating methoxy group at the ortho position relative to the amine. This "push-pull" electronic nature significantly influences the nucleophilicity of the nitrogen, making the synthesis of the mono-methyl derivative challenging due to the competing risk of over-alkylation to the N,N-dimethyl species.
This guide details two validated synthetic routes, prioritizing selectivity and scalability .
Route Comparison Table
| Feature | Route A: Reductive Amination (Recommended) | Route B: Acylation-Reduction (High Precision) |
| Mechanism | Condensation with formaldehyde followed by hydride reduction. | Formation of N-formyl or carbamate intermediate, then reduction. |
| Selectivity | Moderate to High (Requires strict stoichiometry). | Excellent (Mono-methylation is structurally enforced). |
| Step Count | 1 (One-pot). | 2 (Isolation of intermediate required). |
| Scalability | High (Amenable to flow chemistry). | Moderate (Reductants like LiAlH₄ require care at scale). |
| Primary Impurity | N,N-Dimethyl-4-fluoro-2-methoxyaniline. | Unreacted starting material. |
Part 2: Synthetic Pathways (Visualized)
The following diagram illustrates the retrosynthetic logic and the two primary forward pathways.
Caption: Figure 1. Divergent synthetic pathways. Route A offers speed; Route B guarantees mono-substitution.
Part 3: Detailed Experimental Protocols
Protocol A: Selective Reductive Amination (One-Pot)
Best for: Routine synthesis, gram-scale batches.
Mechanism: The reaction proceeds via the formation of a hemiaminal, which dehydrates to an imine (Schiff base).[1] The imine is then selectively reduced by Sodium Borohydride (NaBH₄). NaBH₄ is preferred over NaCNBH₃ for safety, provided the temperature is controlled to prevent reduction of the aldehyde before imine formation.
Materials:
-
Precursor: 4-Fluoro-2-methoxyaniline (1.0 equiv)
-
Reagent: Formaldehyde (37% aq.[1] solution, 1.1 equiv)
-
Reductant: Sodium Borohydride (NaBH₄, 1.5 equiv)
-
Solvent: Methanol (anhydrous preferred)
-
Quench: Sat. NH₄Cl or Water
Step-by-Step Procedure:
-
Imine Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-methoxyaniline (5.0 g, 35.4 mmol) in Methanol (50 mL).
-
Critical Step: Add Formaldehyde (37% aq) (3.16 g, 2.9 mL, 39.0 mmol) dropwise over 5 minutes at room temperature.
-
Stir the mixture at 25°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting aniline spot should disappear, replaced by the less polar imine spot. Note: If starting material persists, add 0.1 equiv more formaldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add NaBH₄ (2.0 g, 53.1 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H₂) will occur. Ensure good ventilation.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding Water (50 mL).
-
Remove Methanol under reduced pressure (Rotavap at 40°C).
-
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Combine organic layers and wash with Brine (50 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate to yield a pale yellow oil.
-
-
Purification:
-
If the crude purity is <95% (by HPLC), purify via silica gel flash chromatography.
-
Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.
-
Yield: Typically 85-92%.
-
Protocol B: Formylation-Reduction (High Purity)
Best for: GMP synthesis, strict avoidance of dimethyl impurity.
Step-by-Step Procedure:
-
Formylation:
-
Dissolve 4-Fluoro-2-methoxyaniline (5.0 g) in Formic Acid (20 mL).
-
Reflux (100°C) for 3 hours.
-
Pour into ice water. The N-formyl derivative usually precipitates as a solid. Filter, wash with water, and dry.[2]
-
Intermediate Check: NMR should show a formyl proton (~8.3 ppm).
-
-
Amide Reduction:
-
Dissolve the dried N-formyl intermediate in anhydrous THF (50 mL) under Nitrogen.
-
Cool to 0°C. Add Borane-Dimethyl Sulfide (BH₃·DMS) (2.0 M in THF, 2.0 equiv) dropwise.
-
Reflux for 2 hours.[2]
-
Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy amine-borane complexes. Then add HCl (1M) and reflux for 30 mins to break the boron-nitrogen bond.
-
Basify with NaOH (2M) to pH > 10 and extract with DCM.
-
Yield: Typically 75-85% (overall).
-
Part 4: Analytical Validation & Quality Control
To ensure the integrity of the synthesized product, the following analytical parameters must be met.
1. NMR Spectroscopy (400 MHz, CDCl₃)
-
¹H NMR:
- 6.80–6.50 (m, 3H, Aromatic).
- 3.85 (s, 3H, -OCH₃).
- 3.70 (broad s, 1H, -NH, exchangeable).
- 2.85 (s, 3H, -NCH₃).
-
Validation: The integration of the N-methyl singlet (3H) vs. the Methoxy singlet (3H) must be 1:1. The presence of a singlet at ~2.95 ppm (6H) indicates N,N-dimethyl impurity.
2. HPLC Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm.
-
Retention Time: N-Methyl product elutes after the primary aniline but before the N,N-dimethyl impurity.
3. Mass Spectrometry (ESI+)
-
Target Mass: [M+H]⁺ = 156.08.
-
Fragment: Loss of methyl group (M-15) is common.
Part 5: Safety & Handling
-
Formaldehyde: Known carcinogen and sensitizer. Use in a fume hood.[2]
-
Sodium Borohydride: Reacts violently with acids and liberates hydrogen gas. Keep away from open flames.
-
4-Fluoro-2-methoxyaniline: Toxic if swallowed or absorbed through skin. May cause methemoglobinemia (blue skin disorder) typical of anilines.
-
Waste Disposal: All aqueous waste containing borates and organic amines must be segregated and disposed of according to local EHS regulations.
References
-
BenchChem. (2025).[2][3] Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Fluoro-2-methylaniline (Analogous Chemistry). Retrieved from
-
Royal Society of Chemistry. (2023). Selective mono-N-methylation of amines using methanol. Catalysis Science & Technology. Retrieved from
-
National Institutes of Health (NIH). (2020). Reagents for Selective Fluoromethylation and Methylation Strategies. PMC. Retrieved from
-
Google Patents. (2018). WO2018207120A1 - Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (Precursor Synthesis).[4] Retrieved from
Sources
Topic: 4-Fluoro-2-methoxybenzoate in the Development of Agrochemicals
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Fluoro-2-methoxybenzoate and its corresponding acid represent a highly valuable and strategic scaffold in the discovery of novel agrochemicals. The strategic placement of a fluorine atom and a methoxy group on the benzoic acid framework provides a unique combination of physicochemical properties that can be exploited to enhance biological activity, metabolic stability, and target engagement. The incorporation of fluorine is a cornerstone of modern agrochemical design, with approximately 64% of new pesticides launched between 2016 and 2022 containing fluorine.[1] This guide provides a comprehensive overview of the strategic importance of the 4-fluoro-2-methoxybenzoate scaffold, detailed protocols for its conversion into novel benzamide fungicide analogues, and methodologies for preliminary bioactivity screening. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers aiming to leverage this versatile building block in the development of next-generation crop protection agents.
The 4-Fluoro-2-methoxybenzoate Scaffold: Physicochemical Properties and Strategic Importance
4-Fluoro-2-methoxybenzoic acid is a white to off-white crystalline solid that serves as a key fluorinated aromatic intermediate in organic synthesis.[2] Its utility in agrochemical design stems from the predictable and advantageous modifications imparted by its two key functional groups: the fluorine atom and the methoxy group.
| Property | Value | Reference |
| Chemical Formula | C₈H₇FO₃ | [2][3] |
| Molecular Weight | 170.14 g/mol | [3] |
| CAS Number | 395-82-4 | [2][3] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 135-139 °C | |
| Boiling Point | 266.9 °C at 760 mmHg |
Strategic Influence of Key Functional Groups
The specific substitution pattern of 4-fluoro-2-methoxybenzoate is not arbitrary. The ortho-methoxy and para-fluoro substituents create a distinct electronic and steric profile that is highly advantageous for designing bioactive molecules.
-
The Fluorine Advantage : The introduction of a fluorine atom can dramatically alter a molecule's properties.[5] The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of the molecule by preventing enzymatic degradation at that site.[6] Furthermore, fluorine's high electronegativity can modulate the acidity of nearby protons and influence non-covalent interactions (like hydrogen bonds and dipole-dipole interactions) with target enzymes or receptors, often leading to improved binding affinity.[5]
-
The Methoxy Modulator : The methoxy group (-OCH₃) is a versatile modulator of a molecule's physicochemical properties.[7][8] It is a hydrogen bond acceptor and can increase lipophilicity, which affects the molecule's ability to cross biological membranes. In some instances, the methoxy group acts as a metabolic handle; its O-demethylation can either be a detoxification pathway or a required bioactivation step, as seen in the pesticide methoxychlor.[9] Its position at the 2-position (ortho to the carboxylic acid) influences the conformation of the carboxyl group, which can be critical for receptor docking.
Caption: Workflow for synthesizing a novel benzamide analogue.
Protocol 2.1: Synthesis of 4-Fluoro-2-methoxybenzoyl Chloride
Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard activation procedure. The acyl chloride is much more reactive than the parent acid, readily undergoing nucleophilic acyl substitution with an amine in the subsequent step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed. The reaction must be performed under anhydrous conditions because the acyl chloride will rapidly hydrolyze back to the carboxylic acid in the presence of water.
Materials:
-
4-Fluoro-2-methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-2-methoxybenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or DCM (approx. 5-10 mL per gram of acid).
-
Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension at room temperature. Caution: The reaction evolves HCl gas.
-
Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-fluoro-2-methoxybenzoyl chloride (a pale yellow oil or low-melting solid) is typically used in the next step without further purification.
Protocol 2.2: Synthesis of a Novel N-Aryl-4-fluoro-2-methoxybenzamide
Rationale: This step involves the nucleophilic attack of an amine on the highly electrophilic acyl chloride. A base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl that is generated during the reaction. The choice of an aromatic amine (Ar-NH₂) is strategic for creating analogues of known fungicides. Purification via recrystallization is often effective for obtaining a high-purity solid product.
Materials:
-
Crude 4-fluoro-2-methoxybenzoyl chloride (from Protocol 2.1)
-
A selected aromatic amine (e.g., 4-chloroaniline) (1.0 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.1-1.2 eq)
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
1M HCl solution, saturated NaHCO₃ solution, and brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
Setup: Dissolve the selected aromatic amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask and cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 4-fluoro-2-methoxybenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude benzamide product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure N-aryl-4-fluoro-2-methoxybenzamide.
Protocol for Preliminary Bioactivity Screening
Rationale: After synthesis, it is crucial to evaluate the biological activity of the new compound. An in-vitro antifungal assay is a rapid and cost-effective method to determine if the synthesized analogue possesses the desired fungicidal properties. The agar dilution method allows for the determination of the concentration at which the compound inhibits fungal growth.
Protocol 3.1: In-Vitro Antifungal Assay (Agar Dilution Method)
Materials:
-
Synthesized benzamide analogue
-
A known commercial fungicide as a positive control (e.g., carbendazim, if targeting tubulin)
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Potato Dextrose Agar (PDA) medium, sterilized
-
Petri dishes (90 mm)
-
A target plant pathogenic fungus (e.g., Botrytis cinerea or Fusarium graminearum)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm (mg/L) stock solution of the synthesized compound and the positive control fungicide in DMSO.
-
Medium Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath.
-
Serial Dilutions: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 5, 1, 0.5 ppm). Also prepare a negative control plate containing only DMSO (at the highest volume used). Gently swirl to mix thoroughly.
-
Plating: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared PDA plate.
-
Incubation: Seal the plates with parafilm and incubate them at the optimal temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection: After 3-5 days (or when the fungal growth in the negative control plate has reached the edge), measure the diameter of the fungal colony in two perpendicular directions for each plate.
Data Analysis and Interpretation
The efficacy of the compound is determined by calculating the percentage of growth inhibition relative to the negative control.
Formula for Percent Inhibition: Inhibition (%) = [(dc - dt) / dc] * 100 Where:
-
dc = average diameter of the fungal colony on the control plate
-
dt = average diameter of the fungal colony on the treated plate
The data can be used to calculate the EC₅₀ value (the concentration that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the compound concentration and performing a probit or logistic regression analysis.
Sample Data Table:
| Concentration (ppm) | Mean Colony Diameter (mm) | Percent Inhibition (%) |
| Control (DMSO) | 85.0 | 0 |
| 0.5 | 72.3 | 15.0 |
| 1.0 | 61.2 | 28.0 |
| 5.0 | 40.0 | 52.9 |
| 10.0 | 25.5 | 70.0 |
| 25.0 | 8.5 | 90.0 |
Broader Applications and Future Directions
While this guide focuses on fungicides, the 4-fluoro-2-methoxybenzoate scaffold is also a promising starting point for other agrochemicals, such as herbicides. Analogues of benzoic acid herbicides like dicamba could be synthesized and evaluated. [10]Furthermore, a combinatorial approach can be adopted, where a library of benzamides is created by reacting the 4-fluoro-2-methoxybenzoyl chloride with a diverse set of amines. This library can then be subjected to high-throughput screening to identify lead compounds with superior activity or a broader spectrum of control. Researchers must also remain aware of evolving regulatory landscapes concerning fluorinated molecules and focus on designing highly active compounds to ensure low application rates and favorable environmental profiles. [11]
Conclusion
4-Fluoro-2-methoxybenzoate is more than just a chemical intermediate; it is a strategic building block for rational agrochemical design. The combined influence of its fluoro and methoxy substituents provides a robust foundation for developing novel active ingredients with enhanced performance and stability. The protocols and frameworks presented in this guide offer a clear path from synthesis to preliminary bio-evaluation, empowering researchers to effectively utilize this scaffold in the quest for innovative and effective crop protection solutions.
References
-
CABI. (n.d.). Fungicide Modes of Action and Spectrum. CABI Digital Library. Retrieved from [Link]
-
APS Journals. (2016, May 20). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology®. Retrieved from [Link]
-
ResearchGate. (1985, January). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Syngenta. (2023). Old Escaping Fluorine Dependency in Agrochemical Design. Shoots by Syngenta. Retrieved from [Link]
-
PubMed. (2020, May 6). Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PMC. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved from [Link]
-
Crop Science US. (2025, March 14). Fungicide Modes of Action. Retrieved from [Link]
-
Methoxy group: Significance and symbolism. (2026, January 3). Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
-
ACS Publications. (2022, December 8). Comprehensive Overview of β-Methoxyacrylate Derivatives as Cytochrome bc1 Inhibitors for Novel Pesticide Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Effects of the pesticide methoxychlor on gene expression in the liver and testes of the male largemouth bass (Micropterus salmoides). Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). Understanding Methoxy: A Key Chemical Compound. Retrieved from [Link]
-
PureSynth. (n.d.). 4-Fluoro-2-Methoxybenzoic Acid 98.0%(GC). Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxychlor. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). trimethoxy-phenyl)iodonium. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4-Fluoro-2-methoxybenzoic Acid 98.0+%, TCI America™. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Fluorine analogs of dicamba and tricamba herbicides; synthesis and their pesticidal activity | Request PDF. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Fluoro-2-methoxybenzoic acid | CAS 395-82-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 4-Fluoro-2-methoxybenzoic Acid | CymitQuimica [cymitquimica.com]
- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 6. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Understanding Methoxy: A Key Chemical Compound - Oreate AI Blog [oreateai.com]
- 9. Effects of the pesticide methoxychlor on gene expression in the liver and testes of the male largemouth bass (Micropterus salmoides) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Old Escaping Fluorine Dependency in Agrochemical Design | Shoots by Syngenta [shootsbysyngenta.com]
Application Note & Protocol: Site-Selective Electrophilic Fluorination of 2-Methoxybenzoic Acid Using Selectfluor™
Introduction: The Strategic Value of Fluorine in Modern Drug Design
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Introducing this highly electronegative element can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] Fluorinated benzoic acid derivatives, in particular, serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[2][3]
However, the direct fluorination of organic molecules presents significant challenges. Elemental fluorine (F₂) is highly reactive and difficult to control, often leading to non-selective reactions and poor yields.[4] This has spurred the development of safer, more selective electrophilic fluorinating agents. Among these, Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), or F-TEDA-BF₄) has emerged as a highly effective, versatile, and user-friendly reagent.[5][6] It provides a source of electrophilic fluorine ("F+") that enables controlled fluorination of electron-rich aromatic systems under mild conditions.[4][7]
This document provides a detailed experimental protocol for the electrophilic fluorination of 2-methoxybenzoic acid, an activated aromatic system. We will delve into the mechanistic rationale, step-by-step procedures, safety considerations, and analytical characterization of the resulting products.
Mechanistic Rationale: The Electrophilic Aromatic Substitution (SEAr) Pathway
The fluorination of 2-methoxybenzoic acid with Selectfluor™ proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism. The core of this reaction is the attack of a nucleophilic carbon on the aromatic ring onto an electrophilic fluorine source.[6][8]
Key Mechanistic Considerations:
-
Activation of the Aromatic Ring: The 2-methoxybenzoic acid ring is "activated" towards electrophilic attack by the electron-donating methoxy (-OCH₃) group. This group increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic.
-
Directing Effects:
-
The methoxy group is a strong activating, ortho, para-director.
-
The carboxylic acid group (-COOH) is a deactivating, meta-director.
-
-
Regioselectivity: The powerful activating effect of the methoxy group dominates the directing effects. Therefore, the electrophilic fluorine will preferentially add to the positions ortho or para to the methoxy group. This corresponds to positions 3 and 5 on the ring. The reaction is thus expected to yield a mixture of 3-fluoro-2-methoxybenzoic acid and 5-fluoro-2-methoxybenzoic acid.
The overall mechanism involves the formation of a Wheland-type intermediate (a σ-complex), which is a resonance-stabilized carbocation.[9] The subsequent loss of a proton from this intermediate restores the aromaticity of the ring, yielding the final fluorinated product.[9] While the precise mechanism of fluorine transfer from N-F reagents is still a subject of some debate (potentially involving an SN2 or a Single Electron Transfer (SET) process), the overall SEAr pathway is well-established for aromatic substrates.[6][10]
Comprehensive Experimental Protocol
This protocol details the necessary reagents, equipment, safety precautions, and step-by-step procedures for the fluorination reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methoxybenzoic Acid | ≥99% | Sigma-Aldrich, etc. | Substrate |
| Selectfluor™ | Reagent Grade | Sigma-Aldrich, etc. | Fluorinating Agent |
| Acetonitrile (MeCN) | Anhydrous | Various | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | Extraction Solvent |
| Saturated NaCl Solution (Brine) | N/A | Lab-prepared | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | Drying Agent |
| Deionized Water | N/A | Lab System | For workup |
Essential Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
Critical Safety Precautions
Researcher safety is paramount. Adherence to these guidelines is mandatory.
-
Fume Hood: All steps of this procedure must be conducted within a certified chemical fume hood to avoid inhalation of solvent vapors or fine powders.[11]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and chemically resistant nitrile gloves.[11][12]
-
Handling Selectfluor™: Selectfluor™ is an oxidizing agent and may be harmful if it comes into contact with skin, eyes, or the respiratory tract.[5][12] Avoid creating dust. It should be stored in a cool, dry place away from incompatible materials like strong reducing agents.[13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Fluorination Procedure
Workflow Visualization
Sources
- 1. brynmawr.edu [brynmawr.edu]
- 2. Buy 5-Fluoro-2-methoxybenzoic acid | 394-04-7 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 5. Selectfluor [commonorganicchemistry.com]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Fluoro-2-methoxybenzoate Synthesis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for 4-Fluoro-2-methoxybenzoate Target Audience: Medicinal Chemists, Process Development Scientists[1]
Introduction: The Synthetic Landscape
The synthesis of 4-Fluoro-2-methoxybenzoate (often as the methyl or ethyl ester) is a critical junction in the preparation of fluorinated bioactive scaffolds, particularly for kinase inhibitors and receptor ligands.[1] The fluorine atom at the 4-position provides metabolic stability, while the 2-methoxy group often serves as a conformational lock or a hydrogen-bond acceptor.[1]
Achieving high yields (>85%) with high regioselectivity requires navigating the competition between the 2- and 4-positions on the aromatic ring.[1] This guide deconstructs the two primary synthetic pathways, offering field-proven protocols and troubleshooting logic.
Module 1: Strategic Route Selection
Before starting, select the route that aligns with your purity and scale requirements.
| Feature | Route A: Direct | Route B: Stepwise Hydrolysis-Methylation |
| Starting Material | Methyl 2,4-difluorobenzoate | 2,4-Difluorobenzoic acid |
| Mechanism | Nucleophilic Aromatic Substitution ( | |
| Key Reagent | NaOMe (Sodium Methoxide) | 1.[1][2][3] NaOH/DMSO2. MeI or DMS |
| Primary Risk | Over-reaction (Bis-methoxylation) | Step count & purification losses |
| Ideal For | High Throughput / Scale-up | High Purity / GMP Standards |
Visualizing the Pathways
Caption: Decision tree for synthetic route selection. Route A is faster but riskier; Route B is robust and highly selective.
Module 2: Route A (Direct ) – Optimization Guide
This route utilizes the ortho-effect .[1][2] The carbonyl group at C1 activates the fluorine at C2 significantly more than the fluorine at C4, allowing for selective substitution.
Standard Protocol
-
Dissolution: Dissolve Methyl 2,4-difluorobenzoate (1.0 eq) in anhydrous MeOH (5-10 volumes).
-
Reagent Addition: Cool to 0°C. Add NaOMe (1.05 eq) solution dropwise. Do not dump.
-
Reaction: Stir at 0°C to RT. Monitor by HPLC.
-
Quench: Quench with dilute acetic acid or HCl once starting material is <1%.[1][2]
Troubleshooting & FAQs
Q: I see ~15% of the bis-methoxy impurity (2,4-dimethoxybenzoate). How do I stop this?
-
Root Cause: Temperature too high or excess methoxide.[2]
-
Fix:
-
Strict Stoichiometry: Use exactly 1.05 equivalents of NaOMe.
-
Temperature Control: Keep the reaction below 20°C. The activation energy for the C4-substitution is higher; heat promotes the side reaction.
-
Inverse Addition: Add the methoxide solution slowly to the ester solution, not the ester to the base. This ensures the base is never in large excess relative to the substrate locally.
-
Q: The reaction stalls at 80% conversion. Should I add more base?
-
Root Cause: Moisture ingress.[1][2] Water reacts with NaOMe to form NaOH, which hydrolyzes the ester to the acid (4-fluoro-2-methoxybenzoic acid).[1] The acid is unreactive to
under these mild conditions due to the carboxylate anion's electron donation. -
Fix: Check solvent water content (Karl Fischer).[1][2] Ensure the system is under
.[2] If hydrolysis occurs, you must re-esterify the product later.[2]
Module 3: Route B (Stepwise) – Optimization Guide
This route is superior for purity.[2] It first converts the 2-fluoro group to a hydroxyl (phenol), which is then methylated.[1]
Step 1: Hydrolysis to 4-Fluoro-2-hydroxybenzoic acid
-
Protocol: React 2,4-difluorobenzoic acid with NaOH (2.5 eq) in DMSO at 130°C for 8 hours.
-
Expert Insight: DMSO is critical here. It enhances the nucleophilicity of the hydroxide. The high temperature is required to overcome the deactivation from the carboxylate anion.
Step 2: Methylation to Target[1]
-
Protocol: Dissolve intermediate in Acetone or DMF. Add
(2.5 eq) and Methyl Iodide (MeI) (2.5 eq). Stir at RT to 40°C. -
Expert Insight: This "one-pot" double methylation alkylates both the phenol and the carboxylic acid.
Troubleshooting & FAQs
Q: I am getting a mixture of the ester-phenol and the ether-acid.
-
Fix:
-
Base Choice: Ensure
is finely ground or use to speed up the reaction.[2] -
Reagent Excess: MeI is volatile.[2] Use a sealed tube or add MeI in portions to account for evaporation.[2]
-
Monitoring: Distinguish the intermediates by TLC/LCMS. The fully methylated product is less polar than the intermediates.
-
Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide?
-
Answer: Yes. DMS is cheaper and less volatile but more toxic.[2] If using DMS, verify the pH remains basic throughout the reaction, as the methyl sulfate byproduct is acidic.
Module 4: Critical Impurity Analysis
Use this table to identify peaks in your LCMS trace.
| Impurity Structure | Origin | Prevention Strategy |
| 2,4-Dimethoxybenzoate | Over-reaction in Route A ( | Lower temp (<20°C), limit NaOMe to 1.05 eq. |
| 4-Fluoro-2-hydroxybenzoate | Hydrolysis of the ester bond by water/NaOH.[1][2] | Use anhydrous MeOH; store NaOMe under inert gas.[2] |
| 4-Methoxy-2-fluorobenzoate | Wrong regioselectivity (Attack at C4 first).[1][2] | Rare in benzoates due to ortho-activation, but possible if steric bulk at C2 is increased.[1][2] Stick to methyl esters.[2] |
| Starting Material (2,4-Difluoro) | Incomplete reaction.[1][2] | Check reagent quality (titrate NaOMe). |
Troubleshooting Logic Flow
Caption: Diagnostic flowchart for common yield-killing issues.
References
-
Organic Chemistry Portal. (n.d.).[1][2] Nucleophilic Aromatic Substitution (
). Retrieved March 2, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 4-Fluoro-2-methoxybenzoate
The following technical guide addresses the synthesis and impurity profiling of 4-Fluoro-2-methoxybenzoate , specifically focusing on the methyl ester derivative (Methyl 4-fluoro-2-methoxybenzoate ), which is a critical intermediate in the synthesis of EGFR inhibitors (e.g., Osimertinib analogs) and other bioactive fluorinated scaffolds.
Topic: Impurity Profiling, Byproduct Control, and Troubleshooting
Executive Summary: The Synthetic Landscape
The synthesis of Methyl 4-fluoro-2-methoxybenzoate (Target) generally follows one of two primary pathways. The choice of pathway dictates the impurity profile.
-
Pathway A (Sequential Alkylation): Methylation of 4-fluoro-2-hydroxybenzoic acid.
-
Primary Challenge: Incomplete alkylation (Phenol vs. Carboxyl selectivity).
-
-
Pathway B (SNAr "Shortcut"): Nucleophilic aromatic substitution on Methyl 2,4-difluorobenzoate.
-
Primary Challenge: Regioselectivity (Ortho vs. Para attack).
-
This guide provides troubleshooting for both, with a focus on distinguishing and removing common byproducts.
Critical Impurity Profiling (Byproduct Matrix)
The following table summarizes the specific byproducts you are likely encountering based on your retention times (RT) and mass spectrometry (MS) data.
| Impurity ID | Structure Name | Origin Pathway | Relative Polarity (RP-HPLC) | MS (ESI+) Pattern |
| IMP-A | Methyl 4-fluoro-2-hydroxybenzoate | Pathway A (Under-methylation) | Lower RT than Target (More Polar) | M+1 = 171 (Target - 14) |
| IMP-B | 4-Fluoro-2-methoxybenzoic acid | Pathway A/B (Hydrolysis) | Lowest RT (Acidic peak) | M+1 = 171 (Target - 14) |
| IMP-C | Methyl 2-fluoro-4-methoxybenzoate | Pathway B (Regioisomer) | Very Close to Target (Critical Separation) | M+1 = 185 (Same as Target) |
| IMP-D | Methyl 2,4-dimethoxybenzoate | Pathway B (Over-reaction) | Higher RT (Less Polar) | M+1 = 197 (Target + 12) |
| IMP-E | Methyl 4-fluoro-2-methoxy-5-methylbenzoate | Pathway A (C-Alkylation) | Higher RT | M+1 = 199 (Rare) |
Pathway A: The Alkylation Route (Troubleshooting)
This route involves treating 4-fluoro-2-hydroxybenzoic acid with a methylating agent (MeI or DMS) and a base (K₂CO₃) in a polar aprotic solvent (DMF/Acetone).
FAQ: Alkylation Issues
Q: I see a persistent peak at M+1 171. Is it the starting material? A: It is likely the intermediate ester (IMP-A) , not the starting acid.
-
Diagnosis: In the presence of base (K₂CO₃), the carboxylate is alkylated faster than the phenol due to the steric hindrance of the ortho-fluorine and the lower nucleophilicity of the hydrogen-bonded phenol.
-
The Trap: The phenol proton in salicylic acid derivatives is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen. This makes deprotonation and subsequent methylation sluggish.
-
Solution:
-
Increase Base Strength: Switch from K₂CO₃ to Cs₂CO₃ (Cesium effect breaks the H-bond/ion pair).
-
Temperature: Increase reaction temperature to >60°C to disrupt the intramolecular H-bond.
-
Stoichiometry: Ensure >2.5 eq of MeI.
-
Q: Can I get C-alkylation (IMP-E)? A: Yes, but it is rare.
-
Mechanism: Phenoxide ions are ambident nucleophiles. High temperatures or very polar solvents (DMSO) can favor C-alkylation at the 5-position (para to the phenol).
-
Prevention: Keep temperature <80°C and avoid using extremely "hard" methylating agents if this is observed; however, MeI is usually safe.
Visualization: Pathway A Logic
Caption: Sequential alkylation logic. Note that the reaction often stalls at the intermediate ester (IMP-A) due to intramolecular hydrogen bonding.
Pathway B: The SNAr Route (Troubleshooting)
This route involves the reaction of Methyl 2,4-difluorobenzoate with Sodium Methoxide (NaOMe).
FAQ: Regioselectivity Issues
Q: I have a split peak (approx 60:40 ratio) with identical Mass. What happened? A: You have formed the Regioisomer (IMP-C) .
-
The Science: In 2,4-difluorobenzoates, you have two electrophilic sites.
-
C4 (Para): Sterically accessible.
-
C2 (Ortho): Sterically hindered but inductively activated (-I of Carbonyl).
-
-
The Problem: For the ester substrate, nucleophilic attack at C4 is often favored (or competitive) due to sterics, leading to Methyl 2-fluoro-4-methoxybenzoate (Wrong Isomer).
-
The Fix (Counter-Intuitive): Do NOT use the ester for the SNAr step.
-
Protocol Change: Perform SNAr on the Free Acid (2,4-difluorobenzoic acid) using NaOH/Water first. The carboxylate anion coordinates with the incoming nucleophile (or simply blocks the para attack via electrostatics), and the ortho position becomes highly favored (forming 4-fluoro-2-hydroxybenzoic acid).
-
Then Methylate: Convert the resulting 2-hydroxy acid to the target ester using Pathway A.
-
Q: I see a peak at M+1 197. What is this? A: This is Methyl 2,4-dimethoxybenzoate (IMP-D) .
-
Cause: Excess Methoxide and high temperatures. The second fluorine is displaced.
-
Solution: Control equivalents of NaOMe strictly (1.05 eq) and run at lower temperatures (0°C to RT).
Visualization: SNAr Regioselectivity
Caption: The SNAr "Fork in the Road." Using the ester substrate often leads to the unwanted para-isomer (IMP-C).
Recommended Synthetic Protocol (High Purity)
To avoid the regioisomer trap of Pathway B and the stalling of Pathway A, the following hybrid protocol is recommended for high-purity synthesis.
Step 1: Hydrolysis (Ortho-Selective)
-
Reagents: 2,4-difluorobenzoic acid (1.0 eq), NaOH (3.0 eq), Water/DMSO (10:1).
-
Conditions: Reflux (100°C) for 4-6 hours.
-
Mechanism: The carboxylate salt directs substitution to the 2-position (Ortho).
-
QC Check: Ensure no starting material remains.
Step 2: Global Methylation
-
Reagents: 4-Fluoro-2-hydroxybenzoic acid (Step 1 product), Dimethyl Sulfate (2.5 eq) OR MeI (3.0 eq), K₂CO₃ (3.0 eq).
-
Solvent: Acetone (reflux) or DMF (60°C).
-
Procedure:
-
Dissolve acid and base. Stir 30 min.
-
Add methylating agent dropwise.
-
Heat to reflux.
-
Critical: Monitor disappearance of the Mono-methyl ester (IMP-A). If it stalls, add 0.1 eq Cs₂CO₃.
-
-
Workup: Quench with water, extract with EtOAc.[4] Wash with dilute NaOH (removes unreacted phenols/acids), then Brine.
References
-
Synthesis of 4-fluoro-2-hydroxybenzoic acid (Ortho-selective hydrolysis)
- Source: ChemicalBook / Patent Liter
- Context: Describes the conversion of 2,4-difluorobenzoic acid to the 2-hydroxy derivative using NaOH, confirming the ortho-selectivity of the carboxyl
-
Link:
-
Regioselectivity in SNAr of 2,4-difluoro systems
- Source: Semantic Scholar / J. Fluorine Chem.
- Context: Discusses "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction" and how ester vs.
-
Link:
-
Methylation of Salicylic Acid Derivatives
- Source: Sigma-Aldrich / MilliporeSigma Technical D
- Context: Properties and handling of Methyl 4-fluoro-2-hydroxybenzoate (IMP-A)
-
Link:
Sources
Technical Support Center: N-methylation of 4-Fluoro-2-methoxyaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the N-methylation of 4-Fluoro-2-methoxyaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. 4-Fluoro-2-methoxyaniline is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its successful N-methylation is often a key step, but one that presents several potential hurdles. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the efficiency and success of your experiments.
Core Challenge: Achieving Selective Mono-methylation
The central difficulty in the N-methylation of 4-Fluoro-2-methoxyaniline is achieving high selectivity for the mono-methylated product, 4-Fluoro-2-methoxy-N-methylaniline. The primary challenge is preventing over-methylation, which leads to the formation of the N,N-dimethylated tertiary amine byproduct.[3] This side reaction occurs because the desired secondary amine product is often more nucleophilic and thus more reactive than the primary aniline starting material, making it prone to a second methylation event.[4] Consequently, reaction control is paramount.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-methylation process in a direct question-and-answer format.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a common problem that can stem from several factors. A systematic approach is needed to diagnose the root cause.
-
Potential Cause 1: Incomplete Reaction
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. If a significant amount of 4-Fluoro-2-methoxyaniline remains, the reaction is likely incomplete.
-
Extend Reaction Time/Increase Temperature: Cautiously increase the reaction time or temperature. Monitor for the formation of degradation byproducts, as excessive heat can be detrimental.[3]
-
Verify Reagent Purity & Activity: Ensure the purity of your starting materials. If using a catalyst or a reducing agent (like sodium borohydride), verify its activity, as these reagents can degrade over time.[3]
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Troubleshooting Steps:
-
Re-evaluate Stoichiometry: Ensure the molar ratios of your reagents are correct. An insufficient amount of the methylating agent will naturally lead to an incomplete reaction.[3]
-
Solvent and Base Screening: The choice of solvent and base can significantly impact reaction efficiency. Consider screening alternative solvents or bases to find a more optimal system for your specific methylation method.[3]
-
-
-
Potential Cause 3: Product Loss During Workup and Purification
-
Troubleshooting Steps:
-
Optimize Extraction: Ensure the pH of the aqueous layer is appropriately adjusted during liquid-liquid extraction to maximize the partitioning of your product into the organic phase.
-
Refine Purification Method: The product may be partially lost during chromatography if the solvent system is not optimized. Perform small-scale trials to find the ideal eluent for column chromatography.[3]
-
-
Caption: Troubleshooting logic for addressing low product yield.
Question: I'm observing a significant amount of the N,N-dimethylaniline byproduct. How can I improve selectivity for the mono-methylated product?
Answer: This is the most prevalent challenge, directly related to the higher reactivity of the mono-methylated product.[3]
-
Potential Cause: Over-methylation
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the aniline. Reducing the equivalents of the methylating agent is the first and most critical step to minimize the second methylation.[3]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second methylation more than the first, thereby improving selectivity for the mono-methylated product.[3]
-
Consider a Milder Methylating Agent: Highly reactive agents like methyl iodide or dimethyl sulfate are more prone to causing over-methylation. Consider alternatives like dimethyl carbonate or using catalytic systems with methanol, which can offer better control.[3]
-
Catalyst Selection: Employing specific catalysts, such as certain ruthenium or iridium complexes, can favor mono-alkylation.[5][6] These catalysts can offer steric or electronic control that disfavors the reaction with the bulkier secondary amine.
-
-
Question: My purification by column chromatography is difficult, with the product and byproducts eluting very close together. What can I do?
Answer: Co-elution is common when the polarity of the starting material, mono-methylated product, and di-methylated byproduct are very similar.
-
Potential Cause: Similar Polarity of Components
-
Troubleshooting Steps:
-
Optimize Chromatography: Use a shallower solvent gradient or even isocratic elution with a carefully optimized solvent system in your column chromatography. High-Performance Liquid Chromatography (HPLC) can also offer superior separation.[3]
-
Purification via Salt Formation: Consider converting the crude product mixture into their corresponding salts (e.g., hydrochlorides). The different salts may have varied solubilities, allowing for purification via crystallization or selective precipitation. The purified salt can then be neutralized to recover the free amine.[3]
-
Chemical Separation (Hinsberg Test Adaptation): As a more advanced method, you can treat the mixture with an agent like benzenesulfonyl chloride. The primary amine (starting material) forms a sulfonamide soluble in aqueous base, the secondary amine (product) forms an insoluble sulfonamide, and the tertiary amine (byproduct) does not react. This allows for chemical separation, after which the sulfonamides must be cleaved to recover the amines.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of 4-Fluoro-2-methoxyaniline? A1: Several methods are employed. Reductive amination using formaldehyde and a reducing agent (e.g., sodium borohydride) is very common.[3][8] Other methods include alkylation with dimethyl carbonate, using methanol in the presence of a catalyst, or employing traditional alkylating agents like methyl iodide or dimethyl sulfate.[5][9]
Q2: How is the precursor, 4-Fluoro-2-methoxyaniline, typically synthesized? A2: It is most commonly prepared via the reduction of 4-fluoro-2-nitroanisole. This is often achieved through catalytic hydrogenation using a catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel in a hydrogen atmosphere.[3][8]
Q3: What are the key safety precautions for this reaction? A3: Safety is critical. Many traditional methylating agents like dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving reducing agents like sodium borohydride should be performed cautiously, as they can react violently with water or protic solvents.[3] Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.
Q4: Can "green" or more environmentally friendly methods be used? A4: Yes. The use of dimethyl carbonate or methanol as methylating agents are considered greener alternatives to traditional alkyl halides. Catalytic "hydrogen autotransfer" or "borrowing hydrogen" reactions, which use methanol as both the solvent and methylating agent, are particularly attractive as they produce water as the only stoichiometric byproduct.[10][11]
Data Presentation
The choice of methylation strategy involves trade-offs between reactivity, selectivity, cost, and safety. The table below summarizes common approaches.
| Methylation Strategy | Methylating Agent(s) | Typical Conditions | Advantages | Disadvantages |
| Reductive Amination | Formaldehyde, Sodium Borohydride | Methanol, 0°C to reflux | Cost-effective, widely used, one-pot procedure. | Over-methylation risk, potential for N-formylated byproducts.[3] |
| Dimethyl Carbonate (DMC) | Dimethyl Carbonate | High temperature ( > 100°C), often with a base or catalyst | "Green" reagent, low toxicity, good selectivity possible.[9] | Requires higher temperatures, may have slower reaction rates. |
| Methanol with Catalyst | Methanol | High temperature, transition metal catalyst (e.g., Ru, Ir) | Atom economical, water is the only byproduct ("Borrowing Hydrogen").[10] | Requires specialized and often expensive catalysts. |
| Classical Alkylation | Methyl Iodide, Dimethyl Sulfate | Base (e.g., K₂CO₃), aprotic solvent (e.g., THF, DMF) | High reactivity, well-established methods. | Highly toxic reagents, significant over-methylation risk, waste generation. |
Experimental Protocols
Protocol: N-methylation via Reductive Amination
This protocol is a representative method adapted for this specific substrate.[3][8]
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 4-Fluoro-2-methoxyaniline (1.0 eq) in methanol.
-
Add aqueous formaldehyde (37% solution, 1.2 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Monitor the reaction by TLC.
Step 2: Reduction
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (NaBH₄, 1.5 eq) to the cooled solution. Caution: Hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours, or until the imine intermediate is fully consumed as indicated by TLC.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding water to decompose any excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-Fluoro-2-methoxy-N-methylaniline.
Caption: General synthesis workflow for 4-Fluoro-2-methoxy-N-methylaniline.
Mechanism: Reductive N-methylation
The reaction proceeds in two main stages within a single pot.[8]
-
Imine Formation: The nucleophilic nitrogen of the aniline attacks the electrophilic carbonyl carbon of formaldehyde. This forms a hemiaminal intermediate, which rapidly dehydrates to form an N-substituted imine (also known as a Schiff base).
-
Imine Reduction: The hydride reagent (e.g., from NaBH₄) attacks the electrophilic carbon of the imine, reducing the C=N double bond to a C-N single bond, yielding the final N-methylated secondary amine.
Caption: Simplified mechanism of reductive N-methylation.
References
- Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline - Benchchem.
- Application Notes and Protocols: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives - Benchchem.
- A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - IT Services - University of Liverpool.
- CN103288660A - N-methylation method of aromatic amine - Google Patents.
- N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes - Dalton Transactions (RSC Publishing).
- A Convenient One Pot Procedure for N-Methylation of Aromatic Amines Using Trimethyl Orthoformate: Synthetic Communications - Taylor & Francis.
- Efficient N-Methyl Aniline Production | PDF | Chemical Reactor - Scribd.
- Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal.
- How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method? - Quora.
- Purification of Aniline - Chempedia - LookChem.
- N-methyl aniline reaction : r/chemistry - Reddit.
- methylation of amines using formic acid via simple inorganic base catalysis.
- Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A.
- Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC.
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development - ACS Publications.
- 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works - ChemicalBook.
- RU2270187C2 - Method for preparing n-methylaniline - Google Patents.
- Scheme 1. N-methylation of p-anisidine by methanol. - ResearchGate.
- Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines - PMC.
- US2455931A - Method of making n-methyl aniline - Google Patents.
- Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis - Benchchem.
- Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂.
- A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing).
- (PDF) N-Methylation of p-Anisidine on the Catalysts Based on Cu-Containing Layered Double Hydroxides - ResearchGate.
- WO2013048279A1 - Method for the selective production of n-methyl-para-anisidine - Google Patents.
- METHOD FOR THE SELECTIVE PRODUCTION OF N-METHYL-PARA-ANISIDINE - European Patent Office - EP 2784056 B1.
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC.
- 4-Fluoro-2-methoxyaniline - Chem-Impex.
Sources
- 1. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]
- 10. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 11. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Precision Fluorination of Methoxybenzoic Acids
Current Status: Operational Topic: Regioselective Fluorination of Methoxybenzoic Acid Derivatives Audience: Medicinal Chemists, Process Chemists Support Tier: Level 3 (Advanced Methodology)
Core Directive: The Electronic Battlefield
Welcome to the technical support hub for arene fluorination. You are likely here because methoxybenzoic acid (MBA) is a deceptive substrate.[1] It presents a classic "push-pull" electronic conflict that ruins regioselectivity if not managed correctly.[1]
-
The Methoxy Group (-OMe): Strongly activating, ortho/para directing.[1]
-
The Carboxyl Group (-COOH): Deactivating, meta directing (but capable of ortho-chelation).
Your success depends on choosing the mechanism—Electronic Control (EAS) vs. Chelation Control (C-H Activation)—that aligns with your specific MBA isomer.
Method Selection Decision Tree
Use this logic flow to select the correct protocol for your starting material.
Figure 1: Decision matrix for selecting the fluorination strategy based on electronic vs. chelating preferences.
Method A: Electrophilic Fluorination (Electronic Control)
Best for: 4-methoxybenzoic acid (targeting position 3) or 2-methoxybenzoic acid (targeting position 5).[1] Reagent of Choice: Selectfluor (F-TEDA-BF4).[1]
The Mechanism
In this pathway, the electron-rich -OMe group dominates.[1] The reaction proceeds via a Single Electron Transfer (SET) or
Standard Protocol (Selectfluor)[1]
-
Solvent System: Acetonitrile (MeCN) is standard.[1] For higher reactivity, use MeOH (increases solubility and stabilizes the transition state).
-
Stoichiometry: 1.0 equiv Substrate : 1.1 equiv Selectfluor.
-
Temperature: Start at 25°C. Heat to 60°C only if conversion is <10% after 4 hours.
-
Workup: Remove solvent, extract with EtOAc, wash with weak acid (to keep MBA protonated) then brine.[1]
Troubleshooting Guide: Electrophilic Pathway
| Symptom | Probable Cause | Corrective Action |
| Mixture of Isomers | Solvent Polarity: Non-polar solvents fail to stabilize the specific Wheland intermediate favored by the -OMe group.[1] | Switch to MeCN:MeOH (9:1) . The high dielectric constant enhances the ortho-para directing power of the methoxy group. |
| Decarboxylation | Radical Pathway: Trace metal contaminants (Fe, Cu) or Ag additives are initiating a radical decarboxylative fluorination.[1] | Exclude Ag/Cu. Add EDTA to sequester trace metals.[1] Ensure temperature is <50°C. |
| Low Yield (<30%) | Protonation: The acid group protonates the Selectfluor or the arene, deactivating the ring. | Add 1.0 equiv of sodium bicarbonate .[1] Buffering the solution prevents autoinhibition by the acidic substrate. |
| Product is "Clean" but Wrong Isomer | Thermodynamic Control: You are getting the thermodynamically stable isomer rather than the kinetic one. | Switch reagent to NFSI (N-Fluorobenzenesulfonimide).[1] It is bulkier and less reactive, often favoring the less sterically hindered position (para > ortho). |
Method B: Palladium-Catalyzed C-H Activation (Chelation Control)[1]
Best for: 3-methoxybenzoic acid (targeting position 2 or 6) or overriding the -OMe direction.[1] Concept: The carboxylic acid acts as a Directing Group (DG).[2][3] Pd(II) coordinates to the oxygen, forcing the metal onto the ortho carbon, regardless of electronic density.
The Mechanism (Sanford-Type)
Unlike Method A, this does not rely on the ring's electron density. It relies on geometry.[1][4]
-
Ligand Exchange: Pd(OAc)2 binds to -COOH.
-
C-H Activation: Concerted Metalation-Deprotonation (CMD) at the ortho position.
-
Oxidation/Reductive Elimination: Pd(II)
Pd(IV) via electrophile, then C-F bond formation.[1]
Figure 2: Pd(II)/Pd(IV) catalytic cycle utilizing the carboxyl group as a native directing group.[1]
Advanced Protocol (Pd-Catalyzed)
Reference grounding: Adapted from Sanford et al. and recent improvements in weak-coordination activation.
-
Oxidant/F-Source: N-Fluoro-2,4,6-trimethylpyridinium triflate (1.5 equiv) OR Selectfluor (less efficient for this specific cycle).[1]
-
Solvent: Trifluoromethylbenzene (
) or DCE.[1] -
Additive: N-Boc-L-isoleucine (20 mol%) or similar amino acid ligands can accelerate C-H activation via the "internal base" mechanism.[1]
-
Conditions: 100-110°C, sealed tube, 12-24h.
Troubleshooting Guide: C-H Activation
| Symptom | Probable Cause | Corrective Action |
| No Reaction (0% Conv) | Catalyst Poisoning: The -COOH is binding too tightly (ground state stabilization) or moisture killed the active species.[1] | Add Ac2O (1.0 equiv) to scavenge water and generate the anhydride in situ (sometimes a better director). Ensure inert atmosphere ( |
| Black Precipitate (Pd Black) | Catalyst Decomposition: The Pd(IV) intermediate is unstable and collapsing before reductive elimination. | Add a stabilizer like TFA (5-10%) or switch oxidant to NFSI .[1] Lower temp to 80°C and extend time. |
| Regioselectivity Drift | Ligand Slippage: The Pd is activating meta or para due to steric bulk at the ortho site (common in 3-methoxybenzoic acid).[1] | Use a monoprotected amino acid ligand (MPAA) like Ac-Gly-OH.[1] These ligands tighten the transition state, enforcing strict ortho selectivity. |
Critical Warning: The Decarboxylation Trap
A common error in fluorinating benzoic acids is accidentally triggering Silver-Catalyzed Decarboxylative Fluorination .[1]
-
The Scenario: You add AgF or Ag2CO3 to "help" the reaction.
-
The Result: You lose the -COOH group entirely, replacing it with -F.[1]
-
Mechanism: Ag(I) + Selectfluor generates a radical carboxylate
loss Aryl radical Ar-F.[1] -
Fix: If you want to keep the acid, NEVER use Silver (Ag) salts with Selectfluor at temperatures >50°C.
References & Authority
-
Selectfluor Mechanism & Reactivity:
-
Pd-Catalyzed Ortho-Fluorination:
-
Silver-Catalyzed Decarboxylative Fluorination (The Trap):
-
Electrophilic Fluorination of Electron-Rich Arenes:
Sources
- 1. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed <i>ortho</i>-C(sp<sup>2</sup>) −H Fluorination of Benzoic Acid [journal.ecust.edu.cn]
- 4. Sci-Hub. Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives / Nature Communications, 2016 [sci-hub.box]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Research Progress----Shanghai institute of Organic Chemistry,CAS [english.sioc.ac.cn]
troubleshooting guide for the synthesis of 4-Fluoro-2-methoxybenzoate
Current Status: Operational Topic: Troubleshooting & Process Optimization Target Molecule: Methyl 4-fluoro-2-methoxybenzoate (Key intermediate for Osimertinib/Tagrisso)
Strategic Overview: Route Selection & Regiochemistry
In the synthesis of 4-Fluoro-2-methoxybenzoate , the primary failure mode is regiochemical error . The choice of starting material dictates whether you are fighting against thermodynamics or working with them.
We categorize the synthetic approaches into two distinct pathways:
-
The Robust Route (Recommended): O-Alkylation of 4-Fluoro-2-hydroxybenzoate. This locks the oxygen at the C2 position, guaranteeing the correct isomer.
-
The High-Risk Route (Not Recommended): SNAr on 2,4-Difluorobenzoate. This route frequently yields the unwanted 4-methoxy isomer due to the higher electrophilicity of the para-fluorine.
Decision Matrix: Pathway Selection
Standard Operating Procedure (SOP): The Alkylation Route
This protocol utilizes 4-Fluoro-2-hydroxybenzoic acid (4-Fluorosalicylic acid) as the starting material. It is a self-validating system: because the hydroxyl group is already at the C2 position, no regioisomers can form.
Step 1: Esterification (Acid to Methyl Ester)[1]
-
Reagents: Methanol (solvent/reactant), H₂SO₄ (catalyst).
-
Conditions: Reflux, 6–12 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The acid spot (baseline) should disappear, replaced by a less polar ester spot.
Step 2: O-Methylation (Phenol to Anisole)
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).
-
Solvent: Acetone (reflux) or DMF (room temp to 60°C).
-
Mechanism: SN2 attack of the phenoxide anion on the methylating agent.
Detailed Protocol (Step 2 Focus)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Substrate : 1.5 eq MeI : 2.0 eq Base | Excess base ensures complete deprotonation of the phenol; excess MeI drives kinetics. |
| Base Choice | K₂CO₃ (anhydrous) | Strong enough to deprotonate phenol (pKa ~8-10) but mild enough to prevent ester hydrolysis. |
| Solvent | DMF (Dimethylformamide) | Polar aprotic solvent maximizes the nucleophilicity of the phenoxide anion. |
| Temperature | 50°C | Balances reaction rate against the volatility of MeI (bp 42°C). |
Step-by-Step:
-
Dissolve Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq) in DMF (5 vol).
-
Add K₂CO₃ (2.0 eq) in one portion. The suspension may turn yellow (phenoxide formation).
-
Add MeI (1.5 eq) dropwise. Caution: Exothermic.
-
Stir at 50°C for 4 hours.
-
Workup: Quench with water (dissolves salts). Extract with EtOAc.[1][2][3] Wash organic layer with brine to remove DMF.
Troubleshooting Guide
Issue A: "I am seeing a large impurity at Rf ~0.4 (Route B - SNAr)"
Diagnosis: Regioselectivity Failure. If you utilized the SNAr route (2,4-difluorobenzoate + NaOMe), you likely synthesized Methyl 2-fluoro-4-methoxybenzoate instead of the target.
-
Root Cause: The C4 fluorine is para to the ester (electron-withdrawing group). This position is significantly more activated for nucleophilic attack than the C2 (ortho) position, which is sterically hindered.
-
Solution: Abandon Route B. Switch to Route A (Salicylate Alkylation). There is no reliable way to force exclusive ortho-substitution on this specific substrate using standard methoxide conditions.
Issue B: "Incomplete Conversion in Route A (Phenol remains)"
Diagnosis: Stalled SN2 Reaction.
-
Root Cause 1: Wet Solvent. Water solvates the phenoxide anion, reducing its nucleophilicity.
-
Root Cause 2: Particle Size. Large K₂CO₃ granules have low surface area.
-
Corrective Action:
-
Use anhydrous DMF/Acetone.
-
Use powdered/milled K₂CO₃.
-
Add a catalytic amount of 18-Crown-6 (phase transfer catalyst) to solubilize the potassium cation.
-
Issue C: "Product turned into acid during workup"
Diagnosis: Ester Hydrolysis.
-
Root Cause: The workup was too basic or too hot. The 2-methoxy group can assist in hydrolysis (neighboring group participation) or simply electronic activation.
-
Corrective Action:
-
Do not use NaOH/KOH for the quench. Use water or dilute NH₄Cl.[4]
-
Ensure the reaction mixture is cooled to room temperature before adding water.
-
Visualizing the Impurity Profile[2]
Understanding where impurities originate is critical for purification.
Frequently Asked Questions (FAQs)
Q1: Can I perform the esterification and methylation in one pot? A: Yes, but it requires careful stoichiometry. If you treat the acid (4-fluoro-2-hydroxybenzoic acid) with 2.5 equivalents of MeI and 3.0 equivalents of K₂CO₃ in DMF, you will methylate both the carboxylate (forming the ester) and the phenol (forming the ether).
-
Risk:[3][5] If MeI is limiting, you get a mixture of the methyl ester (phenol free) and the acid (methoxy).
-
Recommendation: The two-step process is more robust for scale-up, as purification of the intermediate ester is simple (recrystallization).
Q2: Why not use Dimethyl Sulfate (DMS) instead of Methyl Iodide (MeI)? A: DMS is a viable alternative and is often preferred on large scales due to lower cost and higher boiling point (less volatile).
-
Adjustment: If using DMS, verify the quench protocol. DMS is highly toxic and requires destruction with aqueous ammonia or NaOH during workup.
Q3: How do I distinguish the 2-methoxy (target) from the 4-methoxy (impurity) isomer by NMR? A:
-
Target (2-methoxy): Look for coupling constants. The proton at C3 (between F and OMe) will show a specific coupling pattern (doublet of doublets) due to ortho-F and meta-H coupling.
-
Impurity (4-methoxy): The symmetry is different. The C3 proton is now between two oxygens (if 2-F is present) or F/H.
-
Definitive Check: 2D-NMR (HMBC) showing correlation between the methoxy protons and the C2 carbon.
References
-
Osimertinib Synthesis Strategies
-
SNAr Regioselectivity
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (WuXi Biology). This resource details the electronic governance of C2 vs C4 substitution. 12
-
-
Precursor Properties
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]
- 4. Preparation method of osimertinib mesylate process impurity - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis of Osimertinib [cjph.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. US11780824B2 - Process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 8. Methyl 4-fluoro-2-methylbenzoate | C9H9FO2 | CID 2782181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Best NIRAPARIB INTERMEDIATE CAS No. 138229-59-1 Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
Technical Support Center: Synthesis of Methyl 4-Fluoro-2-methoxybenzoate
Welcome to the technical support center for the synthesis of methyl 4-fluoro-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent side reactions in this important synthetic transformation. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the integrity and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to methyl 4-fluoro-2-methoxybenzoate and which is recommended?
A1: The two most prevalent and reliable routes are:
-
Fischer Esterification: Direct acid-catalyzed esterification of 4-fluoro-2-methoxybenzoic acid with methanol. This is often the most straightforward route if the starting carboxylic acid is readily available.
-
O-Methylation: Methylation of the phenolic hydroxyl group of methyl 4-fluoro-2-hydroxybenzoate. This route is preferred when the hydroxy-ester precursor is more accessible or cost-effective than the methoxy-acid.
The choice depends on starting material availability and cost. For directness, Fischer esterification is often favored, but it requires careful control to manage the reaction equilibrium.
Q2: What is the single most common side reaction I should be aware of across different synthetic routes?
A2: Hydrolysis of the methyl ester back to the carboxylic acid is a pervasive issue. This can occur during aqueous work-up procedures, particularly under basic conditions, or if the initial reaction conditions are not sufficiently anhydrous.[1] The reversibility of Fischer esterification is a prime example of this challenge.[2][3]
Q3: How can I effectively monitor the reaction to prevent the formation of side products?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[2] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to clearly resolve the starting material, product, and any potential side products. The reaction should be monitored until the starting material spot has been completely consumed to avoid carrying unreacted precursors into the work-up and purification stages.
Q4: My final product is often contaminated with the starting carboxylic acid. What is the best way to remove it?
A4: During the work-up, after extracting the product into an organic solvent (like ethyl acetate), wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[2] The basic bicarbonate solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively separating it from your neutral ester product in the organic phase.
Troubleshooting Guide: Side Reaction Prevention
This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions for the primary synthetic routes.
Route 1: Fischer Esterification of 4-Fluoro-2-methoxybenzoic Acid
This is an equilibrium-controlled reaction where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.
| Potential Cause(s) | Suggested Solution(s) |
| Reversible Reaction Equilibrium: The Fischer esterification is inherently reversible. The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.[2][3] | Use Excess Methanol: Employ a large excess of methanol (often used as the solvent) to push the equilibrium towards the product side according to Le Châtelier's principle.[2] |
| Remove Water: If the reaction is run in a solvent other than methanol, use a Dean-Stark apparatus to azeotropically remove water as it is formed. | |
| Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction. | Ensure Adequate Catalyst Loading: Use a catalytic amount of a strong, non-nucleophilic acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3] |
| Steric Hindrance: While not severe, the ortho-methoxy group can slightly hinder the approach of the nucleophile, slowing the reaction rate compared to unhindered benzoic acids. | Increase Reaction Time/Temperature: Monitor the reaction by TLC and extend the reflux time if necessary. Ensure the temperature is sufficient to overcome the activation energy barrier. |
| Potential Cause(s) | Suggested Solution(s) |
| O-Demethylation: The methoxy group, while generally stable, can be cleaved under harsh acidic conditions, particularly at elevated temperatures for prolonged periods.[4] This ether cleavage results in the formation of the corresponding phenol. | Control Reaction Conditions: Avoid excessively high temperatures or extended reaction times. Use the minimum amount of strong acid catalyst necessary to achieve a reasonable reaction rate. |
| Choose a Milder Catalyst: If demethylation is a persistent issue, consider using a milder Lewis acid catalyst or other esterification methods that do not require strong Brønsted acids.[5] |
Route 2: O-Methylation of Methyl 4-fluoro-2-hydroxybenzoate
This route involves deprotonating the phenolic hydroxyl group with a base followed by reaction with a methylating agent (e.g., dimethyl sulfate or methyl iodide).
| Potential Cause(s) | Suggested Solution(s) |
| Insufficient Base: The phenolic proton must be fully removed to generate the reactive phenoxide. An insufficient amount of base will lead to incomplete deprotonation and thus incomplete methylation. | Use Stoichiometric Base: Employ at least one full equivalent of a suitable base (e.g., K₂CO₃, NaOH) to ensure complete formation of the phenoxide. |
| Poor Nucleophilicity of Phenoxide: The electron-withdrawing nature of the ester and fluorine groups can reduce the nucleophilicity of the phenoxide, slowing the rate of methylation. | Optimize Solvent and Temperature: Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide anion. Gentle heating may be required, but should be carefully controlled. |
| Inactive Methylating Agent: The methylating agent may have degraded due to moisture. | Use Fresh Reagents: Ensure the methylating agent (e.g., dimethyl sulfate, methyl iodide) is fresh and handled under anhydrous conditions. |
| Potential Cause(s) | Suggested Solution(s) |
| Ester Hydrolysis (Saponification): The basic conditions required for O-methylation can also promote the hydrolysis of the methyl ester, especially if water is present and the reaction is heated.[1][6] | Maintain Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable rate of methylation. | |
| Choose Base Carefully: A weaker base like potassium carbonate is often preferred over stronger bases like sodium hydroxide to minimize the rate of competing saponification. |
Visualizing Reaction Pathways and Troubleshooting
To better understand the process, the following diagrams illustrate the desired reaction pathway and a common side reaction, along with a logical troubleshooting workflow.
Caption: Main reaction and side reaction pathways in Fischer esterification.
Caption: A logical troubleshooting workflow for low product yield.
Recommended Experimental Protocol: Fischer Esterification
This protocol is optimized to minimize side reactions and maximize yield.
Materials:
-
4-fluoro-2-methoxybenzoic acid (1.0 eq.)
-
Anhydrous Methanol (20 volumes)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1 - 0.2 eq.)
-
Ethyl Acetate
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluoro-2-methoxybenzoic acid (1.0 eq.) and anhydrous methanol (20 volumes). Stir the suspension at room temperature.
-
Catalyst Addition: Cool the mixture in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise. Causality Note: Slow addition of acid to cold methanol prevents a dangerous exotherm.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours.
-
Monitoring: Periodically take a small aliquot of the reaction mixture, neutralize it, and spot it on a TLC plate to monitor the disappearance of the starting material. The reaction is complete when no starting acid is visible.[2]
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully add the mixture to a beaker containing ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (2x volumes) to remove any unreacted acid and the H₂SO₄ catalyst.[2] Causality Note: This step is critical for removing the primary acidic impurity.
-
Brine (1x volume) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 4-fluoro-2-methoxybenzoate.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
References
-
University of Colorado. (n.d.). Grignard Reaction. Retrieved from [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020). Google Patents.
-
Blucher Proceedings. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Retrieved from [Link]
-
Jiang, S., et al. (2011). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
PubMed. (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Retrieved from [Link]
- US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. (2006). Google Patents.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
-
Wychem. (n.d.). Methyl 2-fluoro-4-methoxybenzoate. Retrieved from [Link]
- US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. (1995). Google Patents.
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
- Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Evaluation of the health aspects of methyl paraben: A review of the published literature. Food and Chemical Toxicology, 43(7), 985–1015.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Healthline. (2024). Is Methylparaben Safe? Uses, Cancer Risk, Allergy, and More. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). methyl 4-fluoro-2-hydroxybenzoate - Exposure. Retrieved from [Link]
-
Kim, K. M., et al. (2003). Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells. British Journal of Pharmacology, 140(5), 875–884. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
optimization of reaction time for oxidative coupling of benzoates
Topic: Optimization of Reaction Time for Rh(III)/Ru(II)-Catalyzed C-H Activation
Ticket ID: OPT-CH-0042 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Temporal Goldilocks Zone"
Welcome to the technical support portal. You are likely here because your oxidative coupling of benzoic acids (with alkynes or alkenes) is suffering from either incomplete conversion (under-reaction) or yield erosion (over-reaction).
In transition-metal-catalyzed C-H activation—specifically the synthesis of isocoumarins or naphthalenes—reaction time is not merely a passive variable; it is a kinetic parameter that dictates the competition between productive catalytic turnover and catalyst deactivation .
This guide moves beyond "overnight stirring" to help you scientifically determine the optimal reaction endpoint.
Part 1: The Kinetic Landscape (Mechanism & Theory)
To optimize time, you must understand what consumes time in your flask. The mechanism generally follows a Carboxylate-Assisted C-H Activation pathway.[1]
The Critical Time-Sinks:
-
Induction Period: The pre-catalyst (e.g.,
) must undergo ligand exchange with the acetate/benzoate and oxidation to the active monomeric species. This can take 30–60 minutes depending on solvent polarity. -
Rate-Limiting Step (RLS):
-
Rh(III): Often the C-H bond cleavage (concerted metalation-deprotonation, CMD) or the alkyne insertion step.[2]
-
Ru(II): Frequently the C-H activation step is reversible, making the alkyne insertion or reductive elimination the bottleneck.
-
-
Re-oxidation: The reduction of Rh(III) to Rh(I) is fast upon product release. However, the re-oxidation of Rh(I) back to Rh(III) by Cu(OAc)₂ or Ag salts is heterogeneous and diffusion-controlled. If this is too slow, the catalyst aggregates into inactive Rh-black.
Visualizing the Bottlenecks
The following diagram illustrates the catalytic cycle with specific attention to time-sensitive steps.
Caption: Figure 1. The Rh(III) catalytic cycle.[2][3][4][5] Note that the Rh(I) species is vulnerable to irreversible aggregation (Decomposition) if the re-oxidation step lags or oxidant is depleted.
Part 2: Troubleshooting Guides
Scenario A: Reaction Stalls (Conversion Plateaus at <50%)
Symptom: The reaction works well for 2 hours, then stops. Adding more time yields no change.
| Potential Cause | Diagnostic Check | Corrective Action |
| Product Inhibition | Add 1.0 equiv of product to a fresh reaction at t=0. Does yield drop? | The isocoumarin product may bind to Rh.[4][5][6] Solution: Stop reaction earlier or switch to a less coordinating solvent (e.g., t-Amyl alcohol). |
| Oxidant Surface Passivation | Is the Cu(OAc)₂ turning into a gummy solid? | The oxidant surface is coated. Solution: Use ultrasonication to disperse the oxidant before heating, or switch to soluble oxidants like Cu(OAc)₂·H₂O in DMF. |
| Catalyst Death | Does the solution turn from orange/red to black precipitate? | Irreversible formation of Rh(0). Solution: Reduce temperature or increase oxidant loading to keep Rh in high oxidation state. |
Scenario B: Yield Decreases with Time (Over-reaction)
Symptom: 12-hour yield is 80%, but 24-hour yield is 60%.
| Potential Cause | Mechanism | Corrective Action |
| Decarboxylation | Benzoic acid/product loses CO₂ to form naphthalenes or polymers. | Monitor CO₂ evolution. Lower the temperature. This is common with Ir catalysts but can happen with Rh at T > 120°C [1]. |
| Product Oxidation | The isocoumarin double bond is oxidized by excess Cu(II). | Quench immediately upon plateau. Do not let stir overnight "for good measure." |
Part 3: Optimization Protocol (The "Time-Course" Experiment)
Do not guess the endpoint. Perform this standardized kinetic profiling experiment.
Reagents:
-
Benzoic Acid (0.2 mmol)
-
Alkyne (0.22 mmol)
- (2.5 mol%)
-
Cu(OAc)₂ (2.0 equiv)
-
Internal Standard (e.g., n-dodecane or 1,3,5-trimethoxybenzene) - Crucial for accurate quantification.
Workflow:
-
Set up the reaction on a 1.0 mmol scale (larger scale allows aliquots).
-
Add the Internal Standard at
. -
Heat to operating temperature (e.g., 100°C).
-
Sampling: Withdraw 20 µL aliquots at the following intervals:
-
15 min (Induction check)
-
1 hour
-
3 hours
-
6 hours
-
12 hours[7]
-
24 hours
-
-
Quench: Dilute aliquots immediately in cold EtOAc/DCM to stop the reaction.
-
Analyze: GC-MS or
H NMR. Plot Yield vs. Time.
Data Interpretation Guide
| Profile Shape | Diagnosis | Recommendation |
| Linear then Plateau | Ideal behavior. | Set standard time to the onset of plateau (e.g., 6h). |
| Sigmoidal (S-Curve) | Slow induction. | Pre-stir catalyst + oxidant for 30 mins before adding substrates. |
| Peak then Drop | Product decomposition. | CRITICAL: Stop reaction at the peak. Do not extend time. |
Part 4: Frequently Asked Questions (FAQs)
Q: My reaction mixture turns black after 4 hours. Is this normal? A: No. A black precipitate indicates the formation of Rh(0) nanoparticles (Rh black), meaning your catalyst is dead. This usually happens if the re-oxidation step is too slow.
-
Fix: Ensure your oxidant (Cu or Ag) is finely ground. Consider adding a silver salt additive (AgSbF₆) to accelerate the cycle, or reduce the reaction temperature [2].
Q: Can I just add more catalyst if the reaction stalls? A: Only if the catalyst has died (turned black). If the solution remains clear/orange but conversion stops, you likely have product inhibition . Adding more catalyst won't help efficiently. Isolate the product and restart.
Q: Why does Satoh & Miura's paper suggest 16 hours, but my reaction is done in 4? A: Literature protocols often prioritize maximum possible conversion for a broad scope of substrates over kinetic efficiency. Electron-deficient benzoic acids react faster than electron-rich ones. Always optimize for your specific substrate [3].
Part 5: Troubleshooting Logic Tree
Use this flowchart to diagnose time-related failures.
Caption: Figure 2. Diagnostic logic for distinguishing between catalyst death and kinetic inhibition.
References
-
Satoh, T., & Miura, M. (2007).[6][8] Rhodium- and Iridium-Catalyzed Oxidative Coupling of Benzoic Acids with Alkynes via Regioselective C-H Bond Cleavage.[8] The Journal of Organic Chemistry, 72(14), 5362–5367.[8] [Link]
-
Ackermann, L. (2011).[9] Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. [Link]
-
Ueura, K., Satoh, T., & Miura, M. (2007).[6][8] An Efficient Waste-Free Oxidative Coupling via Regioselective C-H Bond Cleavage: Rh/Cu-Catalyzed Reaction of Benzoic Acids with Alkynes and Acrylates under Air.[6] Organic Letters, 9(7), 1407–1409.[6] [Link]
-
Pérez-Temprano, M. H. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 7(3), 1958-1965. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient waste-free oxidative coupling via regioselective C-H bond cleavage: Rh/Cu-catalyzed reaction of benzoic acids with alkynes and acrylates under air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodium- and iridium-catalyzed oxidative coupling of benzoic acids with alkynes via regioselective C-H bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Catalyst Selection for the Synthesis of Methyl 4-Fluoro-2-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 4-Fluoro-2-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of Methyl 4-Fluoro-2-methoxybenzoate, focusing on the foundational aspects of the reaction.
Q1: What is the most common and efficient route for synthesizing Methyl 4-Fluoro-2-methoxybenzoate?
The most prevalent and straightforward method for synthesizing Methyl 4-Fluoro-2-methoxybenzoate is the Fischer-Speier Esterification of its corresponding carboxylic acid, 4-Fluoro-2-methoxybenzoic acid.[1][2] This reaction involves heating the carboxylic acid with an excess of methanol in the presence of an acid catalyst.[3]
The overall transformation is an equilibrium-driven process where the carboxylic acid and alcohol react to form an ester and water.[1][4] The choice of catalyst is critical for achieving high conversion rates and yields. The precursor, 4-Fluoro-2-methoxybenzoic acid, is a commercially available specialty chemical.[5][6] Its synthesis typically involves the selective fluorination and methylation of a 2-hydroxybenzoic acid precursor.[5]
Q2: How do I select the optimal catalyst for the Fischer esterification of 4-Fluoro-2-methoxybenzoic acid?
Catalyst selection is paramount and depends on factors like scale, desired purity, and available equipment. The catalyst's primary role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[2][7]
Here is a comparison of common catalyst types:
| Catalyst Type | Examples | Typical Loading | Advantages | Disadvantages |
| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | 1-5 mol% | Low cost, high activity, readily available.[1][8] | Corrosive, difficult to remove, can generate acidic waste.[9] |
| Lewis Acids | Iron(III) Chloride (FeCl₃), Zirconium/Titanium-based catalysts | 5-10 mol% | Can be effective for sterically hindered substrates. | May require anhydrous conditions, higher cost.[9] |
| Solid Acid Catalysts | Modified Montmorillonite K10, Sulfated Zirconia, Zeolites | 10 wt% | Reusable, non-corrosive, simplified product work-up, environmentally friendly.[9][10] | May have lower activity than mineral acids, requiring longer reaction times or higher temperatures.[10] |
For most lab-scale applications, sulfuric acid is a reliable and cost-effective choice. For larger-scale or green chemistry applications, a solid acid catalyst is an excellent alternative that minimizes waste and simplifies purification.[9][10]
Q3: What are the critical reaction parameters to control for maximizing yield?
The Fischer esterification is governed by equilibrium.[4] To maximize the yield of Methyl 4-Fluoro-2-methoxybenzoate, you must shift the equilibrium toward the products. This is achieved by manipulating the following parameters:
-
Reactant Ratio: Use a large excess of methanol.[1][7][11] This not only acts as a reactant but often serves as the solvent, ensuring the concentration of the alcohol is high, which drives the reaction forward according to Le Châtelier's principle.
-
Water Removal: Water is a byproduct of the reaction. Its removal is crucial for driving the reaction to completion.[4][7] In a lab setting, using excess methanol and refluxing is often sufficient. On a larger scale, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water.[11]
-
Temperature: The reaction is typically conducted at the reflux temperature of the alcohol (methanol, ~65°C).[11] This provides the necessary activation energy without promoting significant side reactions.
-
Reaction Time: The reaction should be monitored until completion, typically by Thin Layer Chromatography (TLC).[12] Reactions can take anywhere from 2 to 10 hours depending on the catalyst and substrate reactivity.[7][13]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during the synthesis.
Problem: My reaction yield is consistently low.
Low yields in Fischer esterification are common and usually related to the reaction's equilibrium nature.
Caption: Troubleshooting workflow for low reaction yield.
-
Potential Cause 1: Incomplete Reaction/Equilibrium Limitations: The reaction has not reached completion because the reverse reaction (ester hydrolysis) is significant.
-
Suggested Solutions:
-
Increase Methanol Excess: Ensure you are using at least 10-15 volumes of methanol relative to the carboxylic acid.[12]
-
Ensure Catalyst Activity: If using a mineral acid like H₂SO₄, ensure it is concentrated and not old. If using a solid acid, confirm it has been properly activated and stored.[7]
-
Extend Reaction Time: Continue to reflux the reaction and monitor by TLC until the starting material spot is no longer visible.[12]
-
-
Problem: The final product is difficult to purify from the starting material.
This is a common issue if the reaction does not go to completion.
-
Potential Cause: Presence of Unreacted 4-Fluoro-2-methoxybenzoic Acid. The starting material is an acid, while the product is a neutral ester. This difference in chemical properties is key to separation.
-
Suggested Solution: During the work-up procedure, after removing the excess methanol, dissolve the residue in an organic solvent (e.g., ethyl acetate or diethyl ether). Wash this organic solution with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11][12] The acidic starting material will be deprotonated to its sodium salt, which is soluble in the aqueous layer and will be removed, leaving the pure ester in the organic layer.
-
Problem: The isolated product is discolored (yellow or brown).
Product discoloration can indicate the presence of impurities from side reactions.
-
Potential Cause 1: Oxidation or Decomposition. High reaction temperatures or prolonged reaction times in the presence of a strong, oxidizing acid (like H₂SO₄) can sometimes lead to minor degradation of electron-rich aromatic compounds.
-
Suggested Solutions:
-
Minimize Reaction Temperature and Time: Do not heat the reaction excessively beyond the reflux temperature of methanol. Monitor the reaction to avoid unnecessarily long heating times.
-
Consider a Milder Catalyst: If discoloration is a persistent issue, switching to a non-oxidizing Brønsted acid like p-TsOH or a solid acid catalyst may resolve the problem.[14]
-
Purification: The color can often be removed by passing the crude product through a short plug of silica gel or by recrystallization.
-
-
Experimental Protocols & Visualizations
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol describes a standard lab-scale synthesis of Methyl 4-Fluoro-2-methoxybenzoate.
Materials:
-
4-Fluoro-2-methoxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Fluoro-2-methoxybenzoic acid (1.0 eq.) in methanol (10-15 volumes).
-
Catalyst Addition: Place the flask in an ice bath to cool the mixture. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise.[11][12]
-
Reflux: Remove the ice bath and heat the reaction mixture to a gentle reflux (~65°C). Maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of 20% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.[12]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the oily residue in ethyl acetate (20 volumes).
-
Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 10 volumes) to remove unreacted acid and the H₂SO₄ catalyst.
-
Wash the organic layer with brine (1 x 10 volumes).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 4-Fluoro-2-methoxybenzoate, which is often pure enough for many applications. If needed, further purification can be achieved via column chromatography.
Mechanism: Acid-Catalyzed Esterification
The following diagram illustrates the accepted mechanism for the Fischer esterification.
Caption: Mechanism of Fischer-Speier Esterification.
The key steps are:
-
Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2][4]
-
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, creating a good leaving group (water).[1]
-
Elimination: The water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.
References
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid - ijstr.org. (2020). International Journal of Scientific & Technology Research. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). MDPI. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). Journal of Physical Science. [Link]
-
N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (n.d.). PMC. [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Fischer Esterification-Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (2026). Acme Hardesty. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing. [Link]
-
Methyl 2-fluoro-4-methoxybenzoate. (n.d.). Wychem. [Link]
-
What is Fischer Esterification? (2023). ChemTalk. [Link]
-
Analytical Method Summaries. (n.d.). Eurofins. [Link]
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid. (n.d.). ResearchGate. [Link]
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid. (n.d.). PMC. [Link]
-
Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. (n.d.). ChemRxiv. [Link]
- CN112409192A - Purification method of 4-fluoro-2-methoxyaniline. (n.d.).
-
Pilot Scale Production of a F420 Precursor Under Microaerobic Conditions. (2025). PMC. [Link]
-
Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. (2025). ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 3. nbinno.com [nbinno.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Fluoro-2-methoxybenzoic acid | CAS 395-82-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jps.usm.my [jps.usm.my]
- 9. mdpi.com [mdpi.com]
- 10. ijstr.org [ijstr.org]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Scaling Up the Synthesis of 4-Fluoro-2-methoxybenzoic Acid
Introduction
4-Fluoro-2-methoxybenzoic acid is a crucial building block in the synthesis of a wide array of pharmaceutical compounds and advanced materials.[1][2] Its structural motifs are prevalent in various bioactive molecules, making its efficient and scalable synthesis a topic of significant interest for researchers, scientists, and professionals in drug development. This guide provides an in-depth technical resource to navigate the challenges associated with scaling up the production of this valuable intermediate. We will delve into common synthetic routes, troubleshoot potential issues, and offer detailed protocols to ensure a successful and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 4-Fluoro-2-methoxybenzoic acid suitable for scale-up?
A1: The most prominent and industrially viable routes for the synthesis of 4-Fluoro-2-methoxybenzoic acid are:
-
Grignard Reaction of a 4-Fluoro-2-methoxyphenyl Halide with Carbon Dioxide: This involves the formation of a Grignard reagent from a suitable halo-aromatic precursor, followed by carboxylation with solid carbon dioxide (dry ice). This method is often favored for its relatively high yields and the use of readily available starting materials.[3][4]
-
Oxidation of 4-Fluoro-2-methoxytoluene: This approach utilizes a strong oxidizing agent, such as potassium permanganate (KMnO₄), to convert the methyl group of 4-fluoro-2-methoxytoluene into a carboxylic acid.[5][6] While conceptually straightforward, careful control of reaction conditions is necessary to avoid over-oxidation and side reactions.
-
Lithiation followed by Carboxylation: This method employs an organolithium reagent, like n-butyllithium, to deprotonate a suitable aromatic precursor, creating a highly reactive intermediate that is then quenched with carbon dioxide. This route can be very efficient but requires stringent anhydrous and anaerobic conditions, which can be challenging on a large scale.[7]
Q2: Which synthetic route is generally recommended for multi-kilogram scale production?
A2: For multi-kilogram scale production, the Grignard reaction is often the most practical and cost-effective choice. It strikes a good balance between yield, operational safety (compared to large-scale organolithium reactions), and the cost of starting materials. However, the optimal route can be project-specific, depending on available equipment, in-house expertise, and the purity requirements of the final product.
Q3: What are the critical safety considerations when scaling up the synthesis?
A3: Safety is paramount during any scale-up. Key considerations include:
-
Exothermic Reactions: Both Grignard reagent formation and organolithium reactions are highly exothermic. Adequate cooling capacity and controlled reagent addition are crucial to prevent thermal runaways.
-
Handling of Pyrophoric Reagents: Organolithium reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques and personal protective equipment (PPE).
-
Use of Anhydrous Solvents: Grignard and lithiation reactions are extremely sensitive to moisture. The use of properly dried glassware and anhydrous solvents is essential for both safety and reaction success.[8]
-
Quenching Procedures: The quenching of reactive intermediates must be performed carefully and at controlled temperatures to avoid violent reactions.
-
Toxicity of Reagents and Products: Always consult the Safety Data Sheet (SDS) for all chemicals used. For example, some fluorine-containing compounds can be toxic or irritating.[9][10][11]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring reaction progress. A small aliquot of the reaction mixture can be carefully quenched and analyzed to determine the consumption of the starting material and the formation of the product. For Grignard and lithiation reactions, in-process checks of the organometallic intermediate concentration can be performed via titration.
Q5: What are the expected yields and purity for these methods?
A5: With proper optimization, yields for the Grignard and lithiation routes can often exceed 80%. The oxidation route may have slightly lower yields, typically in the range of 60-75%. Purity of the crude product can vary, but after appropriate purification steps like recrystallization, a purity of >98% is achievable.[7][12][13][14]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanations |
| Poor Quality or Inactive Magnesium (Grignard Route) | Solution: Use fresh, high-purity magnesium turnings. The surface of the magnesium can oxidize over time, preventing the reaction from initiating. Activation: If the reaction is sluggish to start, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.[8] |
| Presence of Moisture or Oxygen | Solution: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Any trace of water will quench the highly reactive Grignard or organolithium reagents.[8] |
| Inefficient Carboxylation | Solution: Use a large excess of freshly crushed, high-quality dry ice. Ensure the Grignard or organolithium solution is added to the dry ice, not the other way around, to maintain a low temperature and high concentration of CO₂. The reaction is a surface reaction, so increasing the surface area of the dry ice is beneficial.[15] |
| Incomplete Oxidation (Oxidation Route) | Solution: Increase the reaction time or temperature. Ensure a sufficient stoichiometric amount of the oxidizing agent is used. Incomplete oxidation can lead to the presence of 4-fluoro-2-methoxybenzyl alcohol or 4-fluoro-2-methoxybenzaldehyde as impurities.[8] |
Problem 2: Product is Impure
| Potential Cause | Troubleshooting Steps & Explanations |
| Formation of Biphenyl Byproduct (Grignard Route) | Explanation: This occurs from the coupling of the Grignard reagent with unreacted aryl halide.[8] Solution: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. Avoid excessive heating during Grignard formation. |
| Presence of Unreacted Starting Material | Solution: Monitor the reaction to completion using TLC or HPLC. If the reaction has stalled, re-evaluate the quality of reagents and reaction conditions. Purification via acid-base extraction can effectively remove neutral starting materials from the acidic product.[16] |
| Formation of Demethylated Impurity | Explanation: The methoxy group can be cleaved under harsh acidic or high-temperature conditions, leading to the formation of 4-fluoro-2-hydroxybenzoic acid. Solution: Use milder conditions during work-up and purification. Avoid prolonged exposure to strong acids at elevated temperatures.[16] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Reagents and Equipment:
-
4-Bromo-1-fluoro-2-methoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Mechanical stirrer
Procedure:
-
Grignard Reagent Formation:
-
Set up the reaction apparatus and dry all glassware thoroughly in an oven.
-
Under a nitrogen atmosphere, add magnesium turnings to the reaction flask.
-
In the dropping funnel, prepare a solution of 4-bromo-1-fluoro-2-methoxybenzene in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not initiate (slight warming and bubbling), add a small crystal of iodine.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate large flask, place a generous amount of freshly crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring. A thick slurry will form.[15]
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
-
Work-up and Purification:
-
Slowly quench the reaction mixture by adding aqueous HCl solution until the mixture is acidic (pH ~1-2) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Visualizations
Synthetic Pathway: Grignard Route
Caption: Grignard synthesis of 4-Fluoro-2-methoxybenzoic acid.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.).
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
- 4-Fluoro-2-methoxybenzoic acid 395-82-4 wiki - Guidechem. (n.d.).
- A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Fluoro-3-hydroxybenzoic Acid - Benchchem. (n.d.).
- Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. (n.d.).
- What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide? - Quora. (2020, July 6).
- side reactions to avoid during the synthesis of 2-Fluorobenzoic acid - Benchchem. (n.d.).
- 4-Methoxyphenylmagnesium Bromide in Reactors for Industrial - Ookto. (n.d.).
- Ch19: RMgX + CO2 -> RCO2H - University of Calgary. (n.d.).
- A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids - ResearchGate. (2025, August 9).
- Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix - ResearchGate. (2025, August 6).
- Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 30).
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. (2020, November 11).
- Lithium fluoride - Santa Cruz Biotechnology. (n.d.).
- Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production - Benchchem. (n.d.).
- 4-Fluoro-2-methoxybenzoic acid | CAS#:395-82-4 | Chemsrc. (2025, August 25).
- Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure - MDPI. (2021, December 1).
- Lithium fluoride - PENTA. (2025, May 13).
- Lithium fluorosulfate. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, November 10).
- (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid - ResearchGate. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 4-Fluoro-2-methoxybenzoic Acid | 395-82-4 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- University of Birmingham Characterization of products formed from the oxidation of toluene and m-xylene with varying NOx and OH. (2023, May 21).
- The effect of aging conditions at equal OH exposure in an oxidation flow reactor on the composition of toluene-derived secondary organic aerosols - Environmental Science - RSC Publishing. (n.d.).
- Chemical oxidization of some AFFFs leads to the formation of 6:2FTS and 8:2FTS - PubMed. (2015, November 15).
- Chemical transformation of a long-chain alkyl organosulfate via heterogeneous OH oxidation. (2022, June 1).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. 4-Methoxyphenylmagnesium Bromide in Reactors for Industrial | Ookto - The AI powered chemical marketplace [ookto.com]
- 5. mdpi.com [mdpi.com]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-Fluoro-2-methoxybenzoic acid | CAS#:395-82-4 | Chemsrc [chemsrc.com]
- 14. 4-Fluoro-2-methoxybenzoic Acid | 395-82-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Analysis of 4-Fluoro-2-methoxybenzoate and its Isomers: A Technical Guide for Medicinal Chemists
Fluoro-methoxybenzoic acids and their corresponding benzoate esters are critical building blocks in modern drug discovery and agrochemical development. The strategic positioning of fluorine (a highly electronegative, metabolically stable bioisostere) and methoxy groups (an electron-donating, sterically demanding moiety) on a benzoic acid scaffold drastically alters the molecule's physicochemical properties.
This guide objectively compares 4-Fluoro-2-methoxybenzoate against its primary positional isomers, providing researchers with the mechanistic insights and validated experimental protocols necessary for optimal scaffold selection.
Physicochemical Profiling: The Impact of Positional Isomerism
The relative positions of the fluoro and methoxy substituents dictate the molecule's lipophilicity, pKa, and solid-state properties. Below is a quantitative comparison of four key isomers.
Table 1: Quantitative Comparison of Fluoro-methoxybenzoic Acid Isomers
| Compound | CAS Number | Melting Point (°C) | LogP | Key Structural Feature |
| 4-Fluoro-2-methoxybenzoic acid | 395-82-4 | 135 – 139 | ~2.1 | Ortho-methoxy, Para-fluoro |
| 5-Fluoro-2-methoxybenzoic acid | 394-04-7 | 87 – 91 | 2.1 | Ortho-methoxy, Meta-fluoro |
| 2-Fluoro-4-methoxybenzoic acid | 394-42-3 | 194 – 198 | ~1.8 | Ortho-fluoro, Para-methoxy |
| 3-Fluoro-4-methoxybenzoic acid | 403-20-3 | 209 – 213 | 1.53 | Meta-fluoro, Para-methoxy |
Data aggregated from authoritative chemical databases including , 1[1],2[2], and 3[3].
Mechanistic Causality: Why Do Physical States Differ?
A striking observation from Table 1 is the massive variance in melting points—ranging from 87 °C for 5-Fluoro-2-methoxybenzoic acid[1] to 213 °C for 3-Fluoro-4-methoxybenzoic acid[3]. This is not a random artifact; it is a direct consequence of predictable intramolecular and intermolecular forces.
The Ortho-Methoxy Steric Clash: In isomers containing a 2-methoxy group (e.g., 4-Fluoro-2-methoxybenzoic acid and 5-Fluoro-2-methoxybenzoic acid), the bulky methoxy moiety resides directly adjacent to the carboxylic acid. To minimize steric strain, the carboxylate group is forced to rotate out of coplanarity with the aromatic ring. This non-planar conformation severely disrupts the molecule's ability to form tightly packed crystal lattices and weakens the intermolecular hydrogen bonding (dimerization) required for high melting points. Consequently, these ortho-methoxy isomers exhibit significantly depressed melting points (87–139 °C).
The Para-Methoxy Coplanarity: Conversely, when the methoxy group is shifted to the para position (e.g., 2-Fluoro-4-methoxybenzoic acid and 3-Fluoro-4-methoxybenzoic acid), the steric hindrance around the carboxylic acid is removed. The carboxylate group remains perfectly coplanar with the aromatic ring. This flat topography allows for highly ordered crystal packing and robust intermolecular hydrogen bonds, drastically elevating the melting point to the 194–213 °C range[4].
Logical decision tree for selecting fluoro-methoxybenzoate isomers in drug design.
Experimental Workflows & Validated Protocols
To utilize these building blocks effectively, researchers must rely on robust, self-validating experimental systems. Below are two critical protocols for working with fluoro-methoxybenzoates.
Protocol A: Alkaline Hydrolysis of Methyl 5-Fluoro-2-methoxybenzoate
When synthesizing APIs, these compounds are frequently purchased or synthesized as methyl esters and must be hydrolyzed to the active carboxylic acid. This protocol utilizes a phase-change mechanism as an inherent visual validation of success[5].
Step-by-Step Methodology:
-
Dissolution: Suspend 0.61 g of methyl 5-fluoro-2-methoxybenzoate in a 1:2 (V/V) mixture of 10% aqueous potassium hydroxide and methanol[5]. Causality: Methanol ensures the lipophilic ester remains in solution, while KOH provides the hydroxide nucleophile necessary for the saponification.
-
Reaction: Stir the mixture at room temperature. Monitor progress via Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Once TLC confirms the disappearance of the ester, remove the methanol via rotary evaporation under reduced pressure.
-
Acidification (Self-Validation Step): Gradually add 2M hydrochloric acid to the remaining aqueous solution until the pH reaches 2–3[5]. Causality: At high pH, the compound exists as a highly water-soluble potassium carboxylate salt. Dropping the pH below the molecule's pKa (~3.5) forces protonation. Because the free acid is insoluble in water, it instantly precipitates as a white solid. This precipitation is a self-validating visual cue that the hydrolysis and subsequent protonation were successful.
-
Isolation: Collect the white solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2-methoxy-5-fluorobenzoic acid (>95% yield)[5].
Step-by-step experimental workflow for the alkaline hydrolysis of methyl fluoro-methoxybenzoates.
Protocol B: Standardized Melting Point Determination (Capillary Method)
Because the melting points of these isomers vary so drastically, capillary melting point determination serves as a rapid, self-validating assay for both structural confirmation and compound purity[4].
Step-by-Step Methodology:
-
Preparation: Ensure the synthesized fluoro-methoxybenzoic acid is completely dry and finely powdered. Causality: Residual solvent or large crystal chunks will cause uneven heat transfer, artificially broadening the melting range.
-
Loading: Pack 2-3 mm of the powder into a glass capillary tube sealed at one end.
-
Heating: Insert the capillary into a melting point apparatus. Ramp the temperature rapidly to about 15 °C below the expected melting point (e.g., ramp to 120 °C for 4-Fluoro-2-methoxybenzoic acid), then reduce the heating rate to 1–2 °C per minute.
-
Validation: Record the temperature at the first sign of liquid formation and the temperature at which the solid is completely melted. Self-Validation: A pure crystalline solid will exhibit a sharp melting point range of 0.5–1.0 °C. A depressed or broadened range immediately flags the presence of impurities disrupting the crystal lattice[4].
References
Sources
- 1. 5-Fluoro-2-methoxybenzoic acid 97 394-04-7 [sigmaaldrich.com]
- 2. 5-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 2-Fluoro-4-methoxybenzoic acid | 394-42-3 | Benchchem [benchchem.com]
- 5. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 6. ossila.com [ossila.com]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzoates
Introduction: The Subtle Power of a Single Atom
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine is a transformative tool.[1] While seemingly a minor substitution for hydrogen, fluorine's unique properties—its extreme electronegativity, small size, and the formidable strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical profile, including its metabolic stability, lipophilicity, and, most critically, its chemical reactivity.[1][2]
This guide provides an in-depth comparison of the reactivity of fluorinated benzoates versus their non-fluorinated counterparts. Benzoates are a privileged scaffold in medicinal chemistry, and understanding how fluorination impacts their reaction dynamics is crucial for researchers, scientists, and drug development professionals. We will move beyond simple observation to explore the underlying electronic principles, supported by experimental data and detailed protocols, to provide a comprehensive and actionable understanding.
Part 1: The Electronic Tug-of-War: Fluorine's Dual Influence
The reactivity of any substituted benzene ring is governed by the electronic effects of its substituents. Fluorine is unique among the halogens in the intensity of its competing electronic forces.
-
Negative Inductive Effect (-I): Due to its status as the most electronegative element, fluorine powerfully withdraws electron density from the aromatic ring through the sigma bond framework. This effect is strongest at the carbon directly attached to the fluorine (the ipso carbon) and diminishes with distance.[3] This inductive pull is the dominant force, rendering the entire aromatic ring electron-deficient compared to benzene.
-
Positive Mesomeric Effect (+M): Conversely, the lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect pushes electron density into the ring, primarily at the ortho and para positions.[3][4]
For fluorine, the inductive withdrawal (-I) overwhelmingly outweighs the mesomeric donation (+M), leading to a net deactivation of the ring.[3] This fundamental principle dictates the divergent reactivity pathways of fluorinated and non-fluorinated benzoates.
Caption: Dueling electronic effects of fluorine on the benzoate ring.
Part 2: Reactivity at the Carbonyl Center: A Story of Enhanced Electrophilicity
The primary reaction manifold for the benzoate functional group is nucleophilic acyl substitution. Here, the electron-withdrawing nature of fluorine dramatically enhances reactivity.
Impact on Acidity (pKa)
The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base (the carboxylate). By withdrawing electron density, fluorine helps to delocalize and stabilize the negative charge on the carboxylate anion. This increased stabilization makes the corresponding acid more willing to donate its proton, resulting in a lower pKa value (stronger acid). This effect also directly correlates with a more electrophilic carbonyl carbon in the ester form, priming it for nucleophilic attack.
Table 1: Physicochemical Properties of Benzoic Acid and Fluorinated Analogs
| Compound | Molecular Formula | pKa (at 25°C) | Comment |
|---|---|---|---|
| Benzoic Acid | C₇H₆O₂ | ~4.20 | Baseline non-fluorinated reference. |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | ~3.27 | Strongest effect due to proximity of F to the carboxyl group.[5] |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | ~3.87 | Inductive effect is attenuated by distance. |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | ~4.14 | Inductive and mesomeric effects are somewhat opposed. |
Data compiled from references[5].
Accelerated Hydrolysis Rates
The most direct evidence for enhanced carbonyl reactivity comes from comparing the rates of hydrolysis. In base-catalyzed hydrolysis (the BAC2 mechanism), a hydroxide ion attacks the electrophilic carbonyl carbon. In a fluorinated benzoate, the inductive electron withdrawal by fluorine makes this carbon significantly more electron-poor and thus more susceptible to nucleophilic attack.
This results in a substantially faster rate of hydrolysis for fluorinated benzoates compared to their non-fluorinated parent compounds. Studies on various ester systems consistently show that the introduction of fluorine atoms accelerates hydrolysis, with the rate increasing with the number of fluorine atoms.[6] For example, the hydrolysis rate of an ethyl ester increases significantly with each appended fluorine atom on the ethyl group, demonstrating the powerful influence of this substitution.[6] This principle holds true for fluorination on the aromatic ring of a benzoate.
Table 2: Representative Second-Order Rate Constants for Alkaline Hydrolysis
| Compound | Relative Rate Constant (k₂) | Causality |
|---|---|---|
| Ethyl Benzoate | 1.0 | Baseline reactivity. |
| Ethyl 4-Fluorobenzoate | ~2.5 - 3.5 | The -I effect of fluorine increases the electrophilicity of the carbonyl carbon, accelerating the rate-determining nucleophilic attack. |
| Ethyl 4-Nitrobenzoate | ~100 | Included for comparison; the nitro group is an even stronger electron-withdrawing group, highlighting the trend. |
Note: These are representative values based on established principles of physical organic chemistry. Absolute rates depend on specific conditions (solvent, temperature).[7]
Caption: Mechanism of nucleophilic acyl substitution on benzoates.
Part 3: Reactivity on the Aromatic Ring: A Tale of Two Substitutions
While fluorine activates the carboxyl group, it has the opposite effect on the aromatic ring for many common reactions, while simultaneously enabling others.
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich π-system of the benzene ring. Because fluorine's dominant -I effect makes the ring electron-deficient, fluorinated benzoates are significantly deactivated towards EAS compared to non-fluorinated benzoates.[3][8]
However, should a reaction be forced, the directing effects come into play. The fluorine atom, via its +M effect, directs incoming electrophiles to the ortho and para positions.[3][4] The carboxyl group is a deactivating meta-director. The ultimate regiochemical outcome depends on the specific reaction conditions and the interplay of these competing effects.[3]
Nucleophilic Aromatic Substitution (SNAr)
The script is flipped for SNAr. This reaction requires an electron-poor aromatic ring and a good leaving group. The powerful electron-withdrawing effect of fluorine, especially when combined with other activating groups (like a nitro group), makes the ring highly susceptible to attack by nucleophiles.[3]
Crucially, fluorine is an excellent leaving group in SNAr reactions , often superior to chlorine or bromine.[3] This may seem counterintuitive given the strength of the C-F bond. The reason lies in the reaction mechanism. The rate-determining step is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex). Fluorine's intense electronegativity is paramount in stabilizing this negative charge, thereby lowering the activation energy and accelerating the reaction.[3]
Caption: The SNAr mechanism highlighting fluorine's role.
Part 4: Experimental Protocols for Comparative Analysis
To provide a tangible comparison, the following protocol outlines a method for determining the relative hydrolysis rates of a fluorinated versus a non-fluorinated benzoate ester.
Protocol: Comparative Alkaline Hydrolysis of Ethyl Benzoate and Ethyl 4-Fluorobenzoate
Objective: To quantitatively compare the rate of base-catalyzed hydrolysis of ethyl benzoate and ethyl 4-fluorobenzoate by monitoring the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Ethyl Benzoate (≥99%)
-
Ethyl 4-Fluorobenzoate (≥98%)
-
Sodium Hydroxide (NaOH), analytical grade
-
Ethanol (200 proof, HPLC grade)
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M for quenching
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
Experimental Workflow:
Caption: Workflow for comparative hydrolysis rate determination.
Procedure:
-
Preparation: Prepare a 0.02 M solution of NaOH in a 50:50 (v/v) ethanol/water mixture. Prepare separate 100 mM stock solutions of ethyl benzoate and ethyl 4-fluorobenzoate in pure ethanol.
-
Reaction Setup: In a temperature-controlled water bath at 25°C, place two reaction vessels, each containing 9.9 mL of the 0.02 M NaOH solution.
-
Initiation: To start the first reaction, add 100 µL of the 100 mM ethyl benzoate stock solution to one vessel, vortex briefly, and start a timer. The final ester concentration will be 1 mM. Repeat for ethyl 4-fluorobenzoate in the second vessel.
-
Sampling and Quenching: At predetermined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture and immediately quench it in a vial containing 900 µL of 0.1 M HCl.
-
Analysis: Analyze the quenched samples by HPLC. Use a C18 column with a suitable mobile phase (e.g., 60:40 acetonitrile/water) to resolve the ester from the benzoic acid product. Monitor the peak area of the ester.
-
Calculation: The reaction follows pseudo-first-order kinetics since [NaOH] >> [Ester]. A plot of ln(Peak Area) versus time will yield a straight line with a slope equal to -k'. The second-order rate constant, k₂, can be calculated by dividing k' by the concentration of NaOH. Comparing the k₂ values will give a quantitative measure of the reactivity difference.
Conclusion
The substitution of hydrogen with fluorine on a benzoate scaffold is not a trivial modification; it is a profound chemical perturbation with predictable and exploitable consequences for reactivity.
-
At the Carbonyl Group: Fluorination significantly increases reactivity towards nucleophiles. This is driven by the powerful electron-withdrawing inductive effect, which enhances the electrophilicity of the carbonyl carbon. This principle is invaluable for accelerating reactions like ester hydrolysis and, critically, amide bond formation in pharmaceutical synthesis.
-
On the Aromatic Ring: Fluorination decreases reactivity towards electrophilic aromatic substitution (EAS) by removing electron density from the π-system. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), where fluorine also serves as an excellent leaving group.
By understanding these fundamental principles, researchers can leverage fluorination as a strategic tool to modulate reaction pathways, accelerate desired transformations, and design molecules with fine-tuned properties for applications ranging from drug development to advanced materials.
References
- BenchChem. The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide.
- BenchChem.
- BenchChem. The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide.
- PMC. Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ....
- ResearchGate.
- Beilstein Journal of Organic Chemistry. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
- Heterocycles.
- PMC.
- Journal of the Chemical Society, Perkin Transactions 2. Kinetic study of hydrolysis of benzoates. Part XXII.
- PMC.
- Journal of Pharmaceutical and Medicinal Chemistry. Fluorine in drug discovery: Role, design and case studies.
- ResearchGate. Application of Fluorine in Drug Design | Request PDF.
- ECHEMI. If Fluorine is an electron withdrawing group, why is it an Ortho_Para director?.
- ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Structural Elucidation of 4-Fluoro-2-methoxybenzoate: A Comparative Spectroscopic Guide
Content Type: Technical Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary: The Regioisomer Challenge
In drug discovery, the 4-Fluoro-2-methoxybenzoate scaffold is a critical intermediate, often serving as a precursor for kinase inhibitors and receptor agonists. However, its synthesis (often via nucleophilic aromatic substitution or fluorination) is prone to generating regioisomers—specifically 5-fluoro-2-methoxybenzoate or 4-fluoro-3-methoxybenzoate .
Standard analytical methods (HPLC-UV, LC-MS) often fail to definitively distinguish these isomers due to identical molecular weights and similar polarities. This guide outlines a Multi-Modal Spectroscopic Validation Framework , prioritizing Nuclear Magnetic Resonance (NMR) techniques (
Comparative Analysis of Analytical Techniques
The following table evaluates the efficacy of available techniques in confirming the specific regiochemistry of 4-Fluoro-2-methoxybenzoate.
| Feature | LC-MS/MS | FT-IR | 1D | Integrated NMR ( |
| Primary Utility | Molecular Weight & Purity | Functional Group ID | Proton Environment Count | Definitive Structural Connectivity |
| Regioisomer Resolution | Low (Fragmentation is often identical) | Low (Fingerprint region is ambiguous) | Medium (Dependent on signal overlap) | High (Unambiguous) |
| Key Data Point | C=O stretch (~1720 cm⁻¹) | Arom. splitting patterns | ||
| Throughput | High | High | Medium | Low (Requires specialized setup) |
| Verdict | Screening Only | Supportive Data | Insufficient Alone | REQUIRED for Confirmation |
The Scientific Core: Spectroscopic Triangulation
To guarantee the structure is 4-Fluoro-2-methoxybenzoate (and not an isomer), you must validate three specific structural pillars using the "Triangulation" method.
Pillar A: The F NMR Signature
Fluorine-19 is the "sniper" of this analysis.[1][2][3] Unlike protons, which can overlap, the
-
Expected Shift:
-100 to -120 ppm (dependent on solvent). -
Diagnostic Value: The multiplicity of the
F signal reveals the number of neighboring protons.-
Target (4-F): The Fluorine is at C4.[4] It has neighbors at C3 (H) and C5 (H). It should appear as a triplet-like multiplet (specifically a doublet of doublets) due to coupling with H3 and H5.
-
Pillar B: H NMR Splitting & Coupling Constants ( )
The aromatic protons (H3, H5, H6) provide a unique "fingerprint" defined by substituent additivity rules and coupling constants (
-
H3 (Position 3): Located between the Methoxy (C2) and Fluoro (C4) groups.
-
Multiplicity: Doublet (split by
F, Hz). Note: Meta coupling to H5 is small ( Hz). -
Shift: Shielded by the ortho-methoxy group (
~6.6 - 6.8 ppm).
-
-
H5 (Position 5): Ortho to Fluorine (C4), Meta to Ester (C1).
-
Multiplicity: Doublet of Doublets (split by F and H6).
-
Coupling:
Hz (Ortho-F) + Hz (Ortho-H).
-
-
H6 (Position 6): Ortho to Ester (C1), Meta to Fluorine.
-
Multiplicity: Doublet of Doublets.
-
Shift: Deshielded by the ester carbonyl (
~7.8 - 8.0 ppm).
-
Pillar C: The "Smoking Gun" (2D NOESY)
This is the self-validating step.
-
Hypothesis: If the Methoxy group is at C2, it is spatially close to H3 .
-
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Confirmation: You must observe a strong cross-peak between the -OCH
singlet (~3.8 ppm) and the H3 aromatic signal (~6.7 ppm). -
Why this works: If the compound were the 3-methoxy isomer, the OMe would show NOE to H2 and H4 (impossible as H4 is F). If it were 6-methoxy, the OMe would show NOE to H5.
Visualizing the Logic Flow[5]
The following diagram illustrates the decision matrix for confirming the structure.
Figure 1: The Spectroscopic Triangulation Decision Tree. This workflow filters out isomers by progressively validating proton count, fluorine coupling, and spatial geometry.
Detailed Experimental Protocol
Method: Integrated NMR Characterization
Objective: Obtain definitive structural proof using a 400 MHz (or higher) spectrometer.
Reagents & Preparation[2][4]
-
Solvent: DMSO-
(Preferred for resolution of acidic protons if analyzing the acid form) or CDCl (Standard for esters). -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP).
Step-by-Step Workflow
-
Acquire
H Spectrum (16 Scans):-
Parameter Check: Set Spectral Width (SW) to 14 ppm.
-
Analysis: Integrate the -OCH
singlet (3H) and Ester -COOCH (3H) if present. Verify 3 aromatic protons.
-
-
Acquire
F Spectrum (Coupled):-
Critical: Do not use proton decoupling (
F{ H}). You need to see the splitting to confirm the number of proton neighbors. -
Analysis: Look for a "doublet of doublets" pattern.
-
-
Acquire 2D NOESY (Phase Sensitive):
-
Mixing Time: 300–500 ms.
-
Scans: 8–16 scans per increment.
-
Analysis: Locate the diagonal peak for the Methoxy group (~3.8 ppm). Trace horizontally to find cross-peaks in the aromatic region.
-
Data Interpretation Table (Simulated for CDCl
)
| Position | Nucleus | Multiplicity | Approx.[4][5] Shift ( | Coupling Constants ( | Assignment Logic |
| C1-COOMe | Singlet | 3.90 | - | Ester Methyl | |
| C2-OMe | Singlet | 3.85 | - | Key NOE Anchor | |
| C3-H | dd | 6.65 | Shielded by OMe; Large F coupling | ||
| C4-F | dd | -105.0 | - | Coupled to H3 and H5 | |
| C5-H | td / ddd | 6.75 | Ortho to F, Ortho to H6 | ||
| C6-H | dd | 7.90 | Deshielded by Carbonyl |
References
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Thermo Scientific Chemicals. (2024). Methyl 4-fluoro-2-methoxybenzoate Product Specifications. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Sigma-Aldrich. (2024). Methyl 4-fluoro-2-methoxybenzoate AldrichCPR. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2783329 (Related Isomer Data). Link
Sources
- 1. azom.com [azom.com]
- 2. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity & Therapeutic Potential of 4-Fluoro-2-methoxybenzoate Derivatives
Executive Summary
The 4-Fluoro-2-methoxybenzoate scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in blockbuster oncology drugs (e.g., Osimertinib , Venetoclax ) and emerging anti-viral therapies. Unlike simple benzoic acid derivatives, the specific substitution pattern—an electron-withdrawing fluorine at the para position combined with an electron-donating methoxy group at the ortho position—creates a unique electronic push-pull system. This configuration enhances metabolic stability by blocking the typically labile para-position while improving solubility and hydrogen-bond acceptance via the ortho-methoxy group.
This guide objectively compares the biological performance of 4-Fluoro-2-methoxybenzoate derivatives against non-fluorinated and hydroxy-substituted alternatives, supported by experimental data from recent kinase inhibitor and anti-infective research.
Chemical Context: The "Push-Pull" Advantage
To understand the biological superiority of this scaffold, one must analyze its electronic landscape.
-
4-Fluorine Effect (Metabolic Shield): The C-F bond is one of the strongest in organic chemistry. Placing fluorine at the para-position (C4) blocks metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (
) of the drug compared to the non-fluorinated benzoate. -
2-Methoxy Effect (Conformational Lock): The ortho-methoxy group often induces a specific conformation via intramolecular hydrogen bonding or steric repulsion, locking the molecule into a bioactive shape that fits binding pockets (e.g., EGFR, BCL-2) more effectively than the freely rotating unsubstituted benzoate.
Table 1: Physicochemical Comparison of Benzoate Scaffolds
| Property | 4-Fluoro-2-methoxybenzoate | 4-Fluorobenzoate | 2-Methoxybenzoate |
| Electronic Character | Push-Pull (Donating/Withdrawing) | Strong Withdrawing | Strong Donating |
| Metabolic Stability | High (Blocked para-site) | High | Low (Vuln. to para-oxidation) |
| Lipophilicity (LogP) | ~2.5 (Balanced) | ~2.2 | ~2.0 |
| Primary Application | Kinase/BCL-2 Inhibitors | Antimicrobials | NSAIDs |
Comparative Biological Analysis
Case Study 1: Oncology (EGFR & BCL-2 Inhibition)
The most significant application of this scaffold is in targeted cancer therapy. The 4-fluoro-2-methoxy motif is a key structural element in Osimertinib (Tagrisso), a third-generation EGFR tyrosine kinase inhibitor (TKI) used for non-small cell lung cancer (NSCLC).[1][2]
-
Mechanism: The scaffold serves as the aniline precursor (4-fluoro-2-methoxy-5-nitroaniline ) which, after reduction and coupling, forms the core that binds to the ATP-binding pocket of the mutant EGFR protein.
-
Performance vs. Alternatives:
-
vs. Non-methoxy analogs: The methoxy group at C2 is crucial for selectivity against the T790M mutation. Removal of this group leads to a loss of potency against resistant strains.
-
vs. Non-fluoro analogs: Removal of the C4-fluorine results in rapid metabolic clearance and reduced potency due to the loss of the electron-withdrawing effect that modulates the acidity of the aniline NH.
-
Key Data Point: In EGFR inhibition assays, derivatives retaining the 4-fluoro-2-methoxy core consistently show IC50 values < 10 nM against mutant cell lines (H1975), whereas defluorinated analogs often show 5-10x higher IC50 values.
Case Study 2: Anti-Viral Activity (Hepatitis B Virus)
Recent research (2025) has highlighted 5-chloro-4-fluoro-2-methoxybenzoate derivatives as potent inhibitors of Hepatitis B Virus (HBV).[3]
-
Experimental Data: A series of salicylamide derivatives were synthesized using 5-chloro-4-fluoro-2-methoxybenzoic acid as the starting material.[3]
-
Comparative Results:
-
Insight: The 4-fluoro-2-methoxy derivative was ~4x more potent than the standard drug Niclosamide. The study attributed this to the specific halogen bonding interactions within the viral capsid assembly or polymerase pocket.
Case Study 3: Antimicrobial Potency
While less prominent than in oncology, hydrazide derivatives of 4-fluoro-2-methoxybenzoic acid exhibit broad-spectrum antimicrobial activity.
-
Activity: Schiff bases derived from the hydrazide form show moderate activity against S. aureus and E. coli.
-
Comparison:
-
4-F-2-OMe Hydrazones: MIC ranges 12.5 - 25 µg/mL .
-
Unsubstituted Benzoic Hydrazones: MIC ranges 50 - 100 µg/mL .
-
Visualizations
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates the functional role of each position on the benzoate scaffold.
Caption: Functional dissection of the 4-Fluoro-2-methoxybenzoate scaffold showing how specific substitutions drive biological performance.
Diagram 2: Synthesis Workflow for Bioactive Derivatives
A self-validating workflow for generating high-purity derivatives for testing.
Caption: Step-by-step synthetic pathway from the acid precursor to bioactive amide or heterocyclic derivatives.
Experimental Protocols
Protocol A: Synthesis of 4-Fluoro-2-methoxy-N-phenylbenzamide (General Amide)
This protocol validates the reactivity of the carboxylic acid moiety.
-
Activation: Dissolve 4-Fluoro-2-methoxybenzoic acid (1.0 eq) in dry dichloromethane (DCM). Add catalytic DMF (2 drops) and oxalyl chloride (1.2 eq) dropwise at 0°C. Stir for 2 hours at room temperature until gas evolution ceases.
-
Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Coupling: Redissolve the residue in DCM. Add the target aniline (1.0 eq) and triethylamine (2.0 eq) at 0°C. Stir overnight.
-
Workup: Wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine. Dry over MgSO4.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Protocol B: Anti-HBV Assay (HepAD38 Cells)
Based on the methodology for 5-chloro-4-fluoro-2-methoxybenzoate derivatives.
-
Seeding: Seed HepAD38 cells (inducible HBV replication) in 96-well plates at
cells/well. -
Treatment: Treat cells with tetracycline-free medium containing the test compound (serial dilutions from 0.1 to 100 µM) for 6 days.
-
DNA Extraction: Extract total DNA using a commercial tissue kit.
-
Quantification: Perform qPCR using HBV-specific primers. Normalize against a housekeeping gene (e.g., GAPDH).
-
Calculation: Determine the concentration inhibiting 50% of viral DNA replication (IC50) using non-linear regression.
References
-
BenchChem. (2025). A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds. Retrieved from
-
National Institutes of Health (NIH). (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. PubMed Central.[4] Retrieved from
-
American Chemical Society (ACS). (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Retrieved from
-
Google Patents. (2019). Aminopyrrolotriazines as kinase inhibitors (WO2019147782A1). Retrieved from
-
Semantic Scholar. (2021). Small-Molecule Anti-Cancer Drugs From 2016 to 2020: Synthesis of Venetoclax. Retrieved from
Sources
computational studies on the electronic effects of fluorine in benzoates
Computational Benchmarking of Fluorine Electronic Effects in Benzoates: A Guide to DFT Methods and pKa Prediction
Executive Summary
The introduction of fluorine into benzoate scaffolds is a cornerstone strategy in drug design, profoundly altering the molecule's lipophilicity, metabolic stability, and acid dissociation constant (pKa). Because fluorine is the most electronegative element, it exerts a strong inductive electron-withdrawing effect, yet its lone pairs can also participate in resonance donation depending on its position on the aromatic ring. Accurately predicting these counterbalancing electronic effects—and their ultimate impact on pKa and binding affinity—requires robust computational chemistry workflows.
This guide provides a comparative analysis of Density Functional Theory (DFT) methods for evaluating the electronic effects of fluorinated benzoates. By establishing a self-validating computational protocol, researchers can reliably predict Hammett constants, electrostatic potentials, and pKa shifts without relying solely on empirical trial and error.
Mechanistic Causality: The Electronic Effects of Fluorine in Benzoates
When substituting hydrogen for fluorine on a benzoic acid, the position of the substitution dictates the dominant electronic effect:
-
Para/Meta Substitution: Fluorine at the meta position primarily exerts an inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion and lowering the pKa. At the para position, the inductive effect is partially offset by resonance donation (+R) from fluorine's p-orbitals into the
-system, resulting in a less pronounced pKa shift. -
Ortho Effect: Fluorine at the ortho position introduces complex proximity effects. It not only exerts a strong inductive pull due to spatial proximity but also forces the carboxylate group out of coplanarity with the aromatic ring. This steric decoupling disrupts conjugation, localizing the negative charge on the carboxylate and significantly altering its solvation energy.
Understanding these phenomena requires calculating the Molecular Electrostatic Potential (MEP) and Natural Population Analysis (NPA) charges. As demonstrated in computational studies, the strong electron-withdrawing effect of fluorine reduces partial charges on donating hydrogens, directly driving acidity and intermolecular interaction strength (1)[1].
Comparative Analysis of Computational Methods
The accuracy of computational pKa prediction relies heavily on the choice of DFT functional and implicit solvation model. The standard approach utilizes the Solvation Model based on Density (SMD) to capture the free energy of solvation in water (2)[2]. However, the choice of functional drastically impacts the Mean Absolute Error (MAE) compared to experimental values (3)[3].
Table 1: Performance of DFT Functionals in Predicting Carboxylic Acid pKa (Using SMD and 6-311+G(d,p) basis sets)
| DFT Functional | Rung on Jacob's Ladder | Solvation Model | Mean Absolute Error (MAE) | Recommendation & Causality |
| CAM-B3LYP | Range-Separated Hybrid | SMD | 0.23 | Optimal. Accurately captures long-range interactions and ortho-effects by varying Hartree-Fock exchange at different ranges[3]. |
| PBE1PBE (PBE0) | Hybrid GGA | SMD | 0.34 | Excellent alternative. Balances computational cost and accuracy for standard inductive effects[3]. |
| B3LYP | Hybrid GGA | SMD | 0.40 - 0.60 | Standard baseline. Reliable, but may require explicit water molecules to achieve the accuracy of CAM-B3LYP[4]. |
| M06-2X | Hybrid Meta-GGA | SMD | 1.30 (Corrected) | Requires scaling. Needs universal linear scaling corrections to map computed values to experimental pKa[2]. |
| WB97XD | Range-Separated + Disp | SMD | > 1.00 | Not recommended. Unreliable for direct pKa prediction without extensive mathematical fitting[3]. |
Self-Validating Experimental Protocol: pKa Calculation via Thermodynamic Cycle
To ensure trustworthiness, a computational protocol must be self-validating. This means internal consistency checks must be passed before proceeding to free energy calculations. The most rigorous method for determining pKa is the thermodynamic cycle, which computes the gas-phase deprotonation energy and the solvation free energies of the neutral acid, the anion, and the proton.
Thermodynamic cycle for computing the aqueous pKa of fluorobenzoic acids.
Step-by-Step Methodology
1. Conformational Search & Input Generation
-
Action: Generate the 3D structures for both the neutral fluorobenzoic acid and its conjugate base (fluorobenzoate). For ortho-fluorobenzoates, ensure both syn and anti conformers of the carboxylic acid proton relative to the fluorine atom are sampled.
-
Causality: The proximity effect of the ortho-fluorine can stabilize the syn conformer via an intramolecular hydrogen bond, drastically altering the baseline gas-phase energy.
2. Gas-Phase Geometry Optimization
-
Action: Optimize geometries using a robust functional and basis set containing diffuse functions (e.g., CAM-B3LYP/6-311+G(d,p)).
-
Causality: Diffuse functions (+) are strictly required to accurately model the diffuse electron cloud of the carboxylate anion (4)[4]. Omitting them will artificially destabilize the anion, leading to massive pKa errors.
3. Frequency Calculation (Self-Validation Step)
-
Action: Run a vibrational frequency calculation at the same level of theory.
-
Validation: Verify that there are exactly zero imaginary frequencies (NImag=0). This confirms the structure is a true local minimum, not a transition state. Extract the thermal correction to Gibbs Free Energy (
).
4. Implicit Solvation Single-Point Energy
-
Action: Perform a single-point energy calculation using the SMD solvation model for water.
-
Causality: The SMD model is parameterized specifically for calculating
and significantly outperforms standard PCM for charged species like fluorobenzoates.
5. pKa Derivation
-
Action: Calculate the aqueous free energy of deprotonation (
) using the thermodynamic cycle. -
Equation:
-
Note: Use the experimental solvation free energy of the proton in water (-265.9 kcal/mol) to avoid the massive errors inherent in theoretical proton modeling.
Self-validating computational workflow for modeling fluorobenzoate electronic properties.
Conclusion
The electronic effects of fluorine in benzoates are a delicate balance of inductive withdrawal, resonance donation, and steric decoupling. By utilizing range-separated hybrid functionals like CAM-B3LYP coupled with the SMD solvation model and diffuse basis sets, researchers can achieve highly accurate, self-validating predictions of pKa and electrostatic properties. This computational rigor directly accelerates the rational design of fluorinated pharmacophores, minimizing synthetic attrition and optimizing drug-target binding affinities.
References
-
Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model . nih.gov. 3
-
How to Predict the pKa of Any Compound in Any Solvent . aalto.fi. 2
-
DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures . jchemlett.com. 4
-
Physical Mechanisms Governing Substituent Effects on Arene–Arene Interactions in a Protein Milieu . nih.gov. 1
Sources
- 1. Physical Mechanisms Governing Substituent Effects on Arene–Arene Interactions in a Protein Milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acris.aalto.fi [acris.aalto.fi]
- 3. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemlett.com [jchemlett.com]
X-ray crystallography of 4-Fluoro-2-methoxybenzoate derivatives
Title: Comparative Guide to the X-ray Crystallography of 4-Fluoro-2-methoxybenzoate Derivatives in Drug Discovery
Executive Summary & Strategic Importance
In the high-stakes arena of structure-based drug design (SBDD), 4-Fluoro-2-methoxybenzoate derivatives represent a critical scaffold.[1] Often utilized as intermediates for EGFR inhibitors (e.g., Osimertinib analogs) and RXFP1 modulators, these compounds offer a unique bioisosteric profile where the fluorine atom modulates metabolic stability and the methoxy group locks conformation via steric hindrance.
This guide provides an objective technical comparison of the solid-state properties of 4-Fluoro-2-methoxybenzoate against its structural isomers and non-fluorinated analogues.[1] Unlike standard datasheets, we focus on the causality of crystal packing—how specific substitutions dictate solubility, melting point, and crystallizability—enabling you to optimize purification and formulation workflows.
Comparative Analysis: Structural & Physicochemical Properties
The following table contrasts the target scaffold with its primary crystallographic competitors: its regioisomer (2-Fluoro-4-methoxybenzoate) and the non-fluorinated parent (2-Methoxybenzoate).[1]
Table 1: Solid-State Performance Matrix
| Feature | Target: 4-Fluoro-2-methoxybenzoate | Comparator A: 2-Fluoro-4-methoxybenzoate | Comparator B: 2-Methoxybenzoate (o-Anisic) |
| Crystal Habit | Prismatic / Blocky | Triclinic Plates (P-1) | Monoclinic Needles |
| Dominant Interaction | Carboxylic Acid Dimers (Classic) | Sterically strained Dimers | |
| Solubility (MeOH) | Moderate (Fluorine lipophilicity) | High (Polarity exposed) | High |
| Melting Point | ~154–156 °C (Est.) | 154–155 °C [1] | 101–104 °C |
| Packing Efficiency | High: F-atom fills interstitial voids efficiently.[1] | Medium: Planar sheets, but weaker interlayer forces.[1] | Low: Methoxy twist disrupts planar stacking.[1] |
| Drug Relevance | Critical: Metabolic block at para-position.[1] | Moderate: Often a metabolic soft spot.[1] | Low: Rapid metabolism.[1] |
Expert Insight: The significant melting point elevation of the fluorinated derivatives (+50°C vs. o-Anisic acid) confirms that the fluorine atom is not merely a bystander; it actively engages in C-H[1]···F intermolecular interactions , reinforcing the crystal lattice. This makes the 4-Fluoro variant more stable but harder to dissolve in non-polar solvents during process scale-up.[1]
Mechanism of Crystallization: The "Fluorine Effect"
To successfully crystallize these derivatives, one must understand the competing intermolecular forces.
-
The Anchor (Acid Dimer): Like most benzoic acids, these molecules form centrosymmetric dimers via
hydrogen bonds ( ).[1] -
The Disruptor (2-Methoxy): The ortho-methoxy group forces the carboxylate out of planarity with the benzene ring (dihedral angle > 20°) to relieve steric strain [1].[1] This "twist" prevents simple flat stacking.[1]
-
The Stabilizer (4-Fluoro): In the 4-Fluoro derivatives, the fluorine atom acts as a weak hydrogen bond acceptor (
).[1] This interaction bridges the twisted dimers into 3D networks, reducing solubility and promoting precipitation.
Visualization: Competitive Packing Forces
Figure 1: Logical flow of intermolecular forces dictating the crystal habit of fluorinated anisic acids.
Validated Experimental Protocol
This protocol is designed to be self-validating : if you do not observe the specific intermediate states described, the parameters (solvent ratio or temperature) must be adjusted before proceeding.
Phase 1: Synthesis & Initial Purification
-
Precursor: Start with 4-Fluoro-2-hydroxybenzoic acid.[1][3] Methylate using dimethyl sulfate or MeI/K2CO3 in acetone.[1]
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The product (Methyl ester) will have a significantly higher Rf than the starting phenol.[1]
-
Hydrolysis (If Acid Desired): Saponify with LiOH in THF/Water.[1] Acidify to pH 3 to precipitate the free acid.[1]
Phase 2: Single Crystal Growth (Vapor Diffusion)
-
Objective: Grow X-ray quality crystals suitable for diffractometry.
-
Method: Vapor Diffusion (Sitting Drop or Hanging Drop variants are too small; use Vial-in-Vial ).[1]
Step-by-Step:
-
Inner Vial (Solvent): Dissolve 20 mg of 4-Fluoro-2-methoxybenzoate in 1.5 mL of Acetone or THF .
-
Validation: Solution must be perfectly clear. If cloudy, filter through a 0.45 µm PTFE syringe filter.
-
-
Outer Vial (Precipitant): Place the inner vial (uncapped) inside a larger jar containing 10 mL of Pentane or Hexane .[1]
-
Equilibration: Cap the outer jar tightly. Store at 4°C in a vibration-free zone.
-
Observation (Day 3): Check for "oiling out."
-
Correction: If oil droplets appear, the diffusion is too fast. Repeat with Ethanol (solvent) and Water (precipitant) for a slower polarity shift.[1]
-
-
Harvest (Day 7-10): Look for prismatic blocks. Needles indicate rapid crashing; re-dissolve and lower the concentration.[1]
Phase 3: Data Collection Strategy
-
Temperature: Collect at 100 K . Fluorine atoms often exhibit high thermal motion or disorder at room temperature; cooling is non-negotiable for precise bond lengths.[1]
-
Resolution: Aim for 0.75 Å or better to resolve the electron density of the C-F bond clearly from the aromatic ring C-H.
Crystallographic Workflow Diagram
Figure 2: Optimized workflow for obtaining publication-quality crystal structures of fluorinated benzoates.
References
-
Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid .[1][4] Acta Crystallographica Section E: Structure Reports Online, 66(11), o2340.
-
BenchChem. (2025).[1] Structure and Applications of 4-Fluoro-2-methoxybenzoic acid . BenchChem Technical Repository.
-
Diamond Light Source.[1] (2020). Fragment screening of SARS-CoV-2 main protease . Nature Communications.[1]
-
PubChem. (2025).[1] 4-Fluoro-2-methoxybenzoic acid Compound Summary . National Library of Medicine.[1]
-
Google Patents. (2022).[1] RXFP1 modulators and benzoic acid derivatives . WO2022122773A1.[1]
Sources
- 1. US10973817B2 - Pharmaceutical compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2022122773A1 - 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as rxfp1 modulators for the treatment of heart failure - Google Patents [patents.google.com]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
assessing the stability of 4-Fluoro-2-methoxybenzoate under different conditions
The following technical guide details the stability assessment of 4-Fluoro-2-methoxybenzoate (specifically focusing on its ester forms, e.g., methyl/ethyl ester, as the relevant species for stability testing in drug development).
This guide is structured to provide actionable protocols, mechanistic insights, and comparative data analysis for researchers optimizing synthetic routes or evaluating prodrug viability.
Executive Summary & Chemical Logic
4-Fluoro-2-methoxybenzoate presents a unique stability profile governed by the competing effects of its substituents. In drug development, this moiety is often encountered as an intermediate or a prodrug motif.[1][2] Its stability is defined by two primary vectors: Chemical Hydrolysis (pH-dependent) and Enzymatic Cleavage (Plasma esterases).[2][3]
-
The "Ortho-Effect" (Stabilizing): The 2-methoxy group provides significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack (water/hydroxide).[2] This makes the molecule chemically more stable than unsubstituted benzoates.[3]
-
The Fluorine Effect (Destabilizing): The 4-fluoro substituent is electron-withdrawing (Inductive effect,
), which increases the electrophilicity of the carbonyl carbon, theoretically accelerating hydrolysis.[2] -
Net Result: The steric protection of the 2-methoxy group typically dominates, rendering 4-Fluoro-2-methoxybenzoate moderately stable under neutral/acidic conditions but labile under strong basic conditions or in the presence of esterases.[3]
Comparative Performance Analysis
To objectively assess stability, we compare 4-Fluoro-2-methoxybenzoate against structural analogs that isolate specific electronic and steric variables.[2][3]
Table 1: Predicted Relative Hydrolysis Rates (Chemical Stability)
Data normalized to Methyl Benzoate (k_rel = 1.0) under alkaline conditions (pH 9.0, 25°C).
| Compound | Structure | Relative Rate ( | Stability Class | Mechanistic Driver |
| Methyl 4-Fluorobenzoate | Para-F, No OMe | 1.2 - 1.5 | Low | Electronic Activation: Fluorine ( |
| Methyl Benzoate | Unsubstituted | 1.0 | Baseline | Reference Standard.[2][3] |
| 4-Fluoro-2-methoxybenzoate | Target | 0.3 - 0.5 | High | Steric Shielding: 2-OMe physically blocks the nucleophile trajectory, overpowering the F-activation.[2][3] |
| Methyl 2-Methoxybenzoate | Ortho-OMe, No F | 0.2 - 0.4 | Very High | Steric + Electronic: 2-OMe shields |
Interpretation: If your application requires resistance to chemical hydrolysis (e.g., GI tract survival), the 2-methoxy substituent is a critical stabilizing feature.[2] However, for rapid prodrug release, this steric bulk may delay activation compared to the 4-fluoro analog.[2]
Mechanistic Visualization
The following diagram illustrates the competing forces acting on the carbonyl center during hydrolysis.
Caption: Figure 1: Hydrolysis Mechanism. The 2-methoxy group (Steric) physically impedes the nucleophile, while the 4-fluoro group (Electronic) mildly activates the carbonyl.[2] Steric hindrance is the rate-determining factor.[3]
Experimental Protocols (Self-Validating)
To rigorously verify the stability profile, use the following protocols. These are designed with internal controls to ensure data integrity.[2][3]
Protocol A: pH-Dependent Chemical Stability (OECD 111 Adapted)
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Buffers: 0.1M HCl (pH 1.2), 50mM Phosphate (pH 7.4), 50mM Borate (pH 9.0).
-
Internal Standard (IS): Benzamide (chemically inert under these conditions).[2][3]
Workflow:
-
Stock Prep: Dissolve 4-Fluoro-2-methoxybenzoate in ACN to 10 mM.
-
Initiation: Spike Stock into pre-warmed (37°C) buffer to a final concentration of 10 µM (0.1% ACN). Crucial: Low organic solvent content prevents solubility artifacts.[3]
-
Sampling: At
min, remove 100 µL aliquots. -
Quenching: Immediately add 100 µL cold ACN containing Internal Standard.
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.
-
Calculation: Plot
vs. time. The slope is .[2][3]
Validation Criteria:
-
Linearity (
) of the decay plot must be . -
Mass balance (Parent + Hydrolysis Product) must be
to rule out adsorption or precipitation.[2][3]
Protocol B: Plasma Metabolic Stability
Objective: Assess susceptibility to esterase cleavage (prodrug activation potential).[2][3]
Workflow:
-
Control: Procaine (High turnover positive control) and Warfarin (Stable negative control).[2][3]
-
Incubation: Spike test compound (1 µM final) into plasma at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, 60 min.
-
Quench: Add 3 volumes of ice-cold ACN (precipitates proteins). Centrifuge at 4000g for 10 min.
-
Analysis: LC-MS/MS of supernatant.
Stability Testing Workflow Diagram
This workflow ensures a logical progression from chemical benchmarking to biological relevance.[2][3]
Caption: Figure 2: Stability Assessment Workflow. A tiered approach prioritizes chemical stability (pH/Oxidation) before expending biological matrices (Plasma).[2][3]
References
-
OECD Guidelines for the Testing of Chemicals, Test No. 111: Hydrolysis as a Function of pH. OECD iLibrary.[3] Available at: [Link][2]
-
Hammett, L. P. (1937).[2][3] The Effect of Structure upon the Reactions of Organic Compounds.[4] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.[2] (Foundational text for electronic substituent effects).
-
Taft, R. W. (1952).[2][3][5] Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters.[3][5] Journal of the American Chemical Society, 74(12), 3120–3128.[2] (Specific reference for ortho-steric effects in benzoates).
-
Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods.[2][3] Elsevier.[2][3] (Standard reference for plasma stability protocols).
Sources
comparing the efficacy of different synthetic routes to 4-Fluoro-2-methoxybenzoate
Topic: Comparing the Efficacy of Different Synthetic Routes to 4-Fluoro-2-methoxybenzoate Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Fluoro-2-methoxybenzoate (and its corresponding free acid) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for various enzyme inhibitors and receptor ligands.[1] Its synthesis typically hinges on establishing the 2-methoxy substituent while maintaining the integrity of the 4-fluoro group.
This guide evaluates three primary synthetic strategies:
-
Nucleophilic Aromatic Substitution (
): The industrial standard using 2,4-difluorobenzoic acid. -
O-Methylation: A high-fidelity route starting from 4-fluoro-2-hydroxybenzoic acid.
-
Metallation-Carboxylation: A cryogenic route utilizing 1-bromo-4-fluoro-2-methoxybenzene.
Recommendation: For large-scale manufacturing where cost-efficiency is paramount, Route 1 (
Route Analysis & Mechanistic Insight
Route 1: Regioselective of 2,4-Difluorobenzoic Acid
This route exploits the electronic directing effects of the carboxylate group. In 2,4-difluorobenzoic acid, the carboxylic acid (electron-withdrawing) activates the ortho-fluorine (C2) and para-fluorine (C4) toward nucleophilic attack. However, the ortho position is kinetically favored for substitution by alkoxides due to the inductive effect of the carboxyl group and the formation of a stabilized Meisenheimer complex stabilized by the adjacent carbonyl.
-
Mechanism: Nucleophilic Aromatic Substitution (
). -
Key Reagent: Sodium Methoxide (NaOMe).[2]
-
Selectivity: High regioselectivity for C2 substitution over C4 substitution is observed, typically >90:10, often improved by solvent choice (polar aprotic solvents like DMSO enhance rate but must be managed for selectivity).
Route 2: O-Methylation of 4-Fluoro-2-hydroxybenzoic Acid
This pathway relies on the "Williamson Ether Synthesis" approach. The starting material already possesses the correct oxygenation pattern. The challenge here is chemoselectivity between the phenol oxygen and the carboxylate oxygen. Using mild bases (e.g.,
-
Mechanism:
Alkylation.[3] -
Key Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS); Potassium Carbonate (
). -
Selectivity: Absolute regiocontrol (structure is pre-defined).
Route 3: Lithiation-Carboxylation of Aryl Halides
This route constructs the benzoate moiety directly on the aromatic ring via Lithium-Halogen Exchange (Li-Hal). It is useful when the aryl fluoride-ether core is already available or when specific isotopically labeled carboxylates (
-
Mechanism: Lithium-Halogen Exchange followed by Electrophilic Quench.
-
Key Reagents: n-Butyllithium (n-BuLi), Dry Ice (
). -
Selectivity: Driven by the lability of the C-Br bond.
Visualizing the Synthetic Landscape
Caption: Comparative flow of the three primary synthetic pathways to 4-Fluoro-2-methoxybenzoate.
Comparative Data Analysis
| Metric | Route 1 ( | Route 2 (O-Methylation) | Route 3 (Carboxylation) |
| Overall Yield | 85 - 92% | 90 - 96% | 70 - 80% |
| Regioselectivity | High (>90% ortho) | Absolute (100%) | High (Site-specific) |
| Atom Economy | High | Moderate (Loss of Iodide/Sulfate) | Low (Stoichiometric Lithium waste) |
| Cost Efficiency | Best (Cheap SM) | Moderate | Poor (Cryogenic/Reagents) |
| Scalability | Excellent (Kilogram scale) | Good | Limited (Heat transfer at -78°C) |
| Safety Profile | Moderate (Caustic bases) | High Risk (Toxic methylating agents) | High Risk (Pyrophoric n-BuLi) |
Detailed Experimental Protocols
Protocol A: Synthesis via (Route 1)
Best for: Large scale preparation of the acid or methyl ester.
Reagents:
-
2,4-Difluorobenzoic acid (1.0 eq)
-
Sodium Methoxide (3.0 eq, 25% wt in MeOH)
-
DMSO (5 volumes) or Methanol (for slower, cleaner reaction)
Procedure:
-
Dissolution: Charge a reaction vessel with 2,4-difluorobenzoic acid and DMSO. Stir until dissolved.
-
Addition: Slowly add Sodium Methoxide solution at room temperature. The reaction is exothermic; maintain temperature <40°C.
-
Reaction: Heat the mixture to 80–90°C. Monitor by HPLC/TLC for the disappearance of starting material (approx. 4–6 hours). Note: If using Methanol as solvent, reflux is required for 12–18 hours.
-
Quench: Cool to room temperature. Pour the mixture into ice-cold water (10 volumes).
-
Isolation: Acidify to pH 2–3 with concentrated HCl. The product, 4-fluoro-2-methoxybenzoic acid, will precipitate as a white solid.[1]
-
Purification: Filter the solid, wash with cold water, and dry.[4][5] Recrystallize from Ethanol/Water if necessary to remove trace 4-methoxy isomer.
Expert Insight: The use of DMSO accelerates the reaction significantly compared to Methanol alone, but temperature control is critical to prevent bis-methoxylation (forming 2,4-dimethoxybenzoate).
Protocol B: Synthesis via O-Methylation (Route 2)
Best for: High-purity library synthesis.
Reagents:
-
4-Fluoro-2-hydroxybenzoic acid (1.0 eq)
-
Methyl Iodide (2.5 eq) or Dimethyl Sulfate (2.2 eq)
-
Potassium Carbonate (2.5 eq, anhydrous)
-
Acetone (10 volumes)
Procedure:
-
Setup: In a round-bottom flask, suspend 4-fluoro-2-hydroxybenzoic acid and Potassium Carbonate in Acetone.
-
Alkylation: Add Methyl Iodide dropwise.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 4–8 hours. This will form the methyl ester (Methyl 4-fluoro-2-methoxybenzoate).
-
Workup: Filter off the inorganic salts (
/KI). Concentrate the filtrate under reduced pressure. -
Hydrolysis (Optional): If the free acid is desired, dissolve the residue in THF/Water (1:1) and treat with LiOH (2.0 eq) at room temperature for 2 hours. Acidify and extract.[6][7][8]
Safety Note: Methyl Iodide and Dimethyl Sulfate are potent alkylating agents and suspected carcinogens. Use a fume hood and appropriate PPE.
References
-
Organic Syntheses. Use of n-BuLi in Carboxylation Reactions (General Protocol). Available at: [Link][9]
-
National Institutes of Health (NIH). Dimethyl Sulfate as Methylation Agent in Highly Regioselective Synthesis. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Improvement of regioselectivity of alkene hydrosilylation catalyzed by [PNSiNP] pincer cobalt(iii) hydrides using sodium methoxide as an additive - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
Comparative Performance Guide: Substituted Methoxybenzoic Acids in Advanced Applications
Substituted methoxybenzoic acids—ranging from mono-substituted (4-methoxybenzoic acid) to tri-substituted (3,4,5-trimethoxybenzoic acid) variants—are critical building blocks in both materials science and pharmaceutical development. The strategic positioning and quantity of electron-donating methoxy (–OCH₃) groups fundamentally alter the molecule's dipole moment, lipophilicity, and steric profile.
This guide objectively compares the performance of these derivatives across two cutting-edge applications: Interfacial Engineering in Optoelectronics and Antimicrobial/Antioxidant Therapeutics .
Optoelectronics: Interfacial Engineering in Perovskite Solar Cells
In the development of Perovskite Solar Cells (PSCs), the interface between the active perovskite layer and the ZnO electron-transporting layer (ETL) is prone to proton transfer reactions that degrade device stability. Self-assembled monolayers (SAMs) of methoxybenzoic acids are utilized to passivate this surface.
Performance Comparison
When comparing 4-methoxybenzoic acid (MBA), 3,4-dimethoxybenzoic acid (DMBA), and 3,4,5-trimethoxybenzoic acid (TMBA), the tri-substituted TMBA vastly outperforms its counterparts. As demonstrated in recent research on 1[1], TMBA induces a significantly larger workfunction shift in the ZnO ETL.
The Causality: The three methoxy groups in TMBA generate a stronger collective dipole moment and provide multiple sites for non-covalent hydrogen bonding with the methylammonium ions of the perovskite layer. This precise energy alignment enhances the built-in voltage, facilitates superior electron transfer, and blocks detrimental proton transfer reactions between the layers[1].
Table 1: Photovoltaic Performance of SAM-Modified ZnO ETLs
| ETL Modifier | Dipole Moment Strength | Workfunction Shift | Power Conversion Efficiency (PCE) | Ambient Stability |
| None (Bare ZnO) | N/A | Baseline | 1.44% | Poor (Rapid degradation) |
| 4-MBA | Weak | Low | Moderate | Moderate |
| 3,4-DMBA | Moderate | Medium | High | Good |
| 3,4,5-TMBA | Strong | High | 13.75% | Excellent (Long-term) |
Self-Validating Protocol: TMBA SAM Deposition on ZnO ETL
-
Substrate Preparation: Spin-coat ZnO nanoparticle solution onto cleaned ITO glass substrates.
-
Validation Check: Analyze the film via UV-Vis spectroscopy; the film must exhibit >90% transmittance at 550 nm to confirm optical clarity before proceeding.
-
-
SAM Solution Formulation: Dissolve 3,4,5-TMBA in anhydrous ethanol to a concentration of 1 mM.
-
Validation Check: The solution must be optically clear with no particulate scattering under laser illumination, ensuring complete dissolution.
-
-
Surface Passivation: Immerse the ZnO-coated substrates into the TMBA solution for 12 hours in a dark, nitrogen-filled glovebox.
-
Validation Check: Measure the water contact angle post-immersion. An increase in hydrophobicity confirms the successful orientation of the methoxy groups away from the ZnO surface.
-
-
Perovskite Deposition: Spin-coat the perovskite precursor solution onto the SAM-modified ETL.
-
Validation Check: Perform X-ray diffraction (XRD). The presence of sharper, higher-intensity crystalline peaks compared to a bare ZnO control validates improved perovskite crystallization.
-
Workflow and mechanism of TMBA SAM passivation on ZnO ETLs.
Biological Therapeutics: Antimicrobial and Antioxidant Efficacy
Substituted methoxybenzoic acids are also heavily evaluated for their biological activities. The positional isomerism of the methoxy groups dictates their ability to interact with biological membranes and scavenge free radicals.
Performance Comparison
Studies evaluating the 2[2] show that adding methoxy substituents generally decreases direct antibacterial potency against E. coli compared to unsubstituted benzoic acid due to increased steric bulk. Both 4-MBA and 3,4-DMBA exhibit a Minimum Inhibitory Concentration (MIC) of ~5.0 mg/mL. However, methoxylated derivatives are significantly more effective at inhibiting bacterial biofilm formation than their hydroxylated counterparts[2].
To overcome the baseline MIC limitations, researchers synthesize metal complexes. According to research on3[3], complexing methoxybenzoic acids with light lanthanides (e.g., Eu(III), Gd(III)) drastically enhances their efficacy.
The Causality: Complexation facilitates the transfer of ligand electrons to the free metal orbitals, increasing the delocalization of the pi-electron system. This reduces the overall polarity of the metal ion, increasing the complex's lipophilicity. Consequently, the complex can easily penetrate the lipid membranes of bacterial cells, leading to pathogen death[3].
Table 2: Antimicrobial Efficacy Profile Against E. coli
| Compound / Complex | Substituent Position | MIC (mg/mL) | Biofilm Inhibition Capacity |
| Benzoic Acid | None | 1.0 | Baseline |
| 4-Methoxybenzoic Acid | para | 5.0 | Moderate |
| 3,4-Dimethoxybenzoic Acid | meta, para | 5.0 | High |
| Methoxybenzoic-Lanthanide Complex | Variable | < 1.0 | Very High |
Self-Validating Protocol: MIC Determination via Resazurin Microtiter Assay
-
Inoculum Preparation: Culture E. coli (e.g., ATCC 700728) in Mueller-Hinton (MH) broth to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard.
-
Validation Check: Measure the optical density (OD600); the reading must fall strictly between 0.08 and 0.13 to confirm a concentration of ~1.5 × 10⁸ CFU/mL.
-
-
Compound Dilution: Prepare two-fold serial dilutions of the methoxybenzoic acid derivatives (or their metal complexes) in a 96-well plate using MH broth (pH adjusted to 5.1–6.3).
-
Validation Check: Include a vehicle control well (solvent only, no drug). This well must show uninhibited bacterial growth to confirm the solvent is not causing background toxicity.
-
-
Incubation: Inoculate each well with the standardized bacterial suspension and incubate at 37°C for 24 hours.
-
Validation Check: The positive control wells (bacteria + broth, no drug) must exhibit visible turbidity, validating the viability of the culture.
-
-
Endpoint Determination: Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours in the dark.
-
Validation Check: Observe the color shift. A change from blue to pink indicates viable, respiring cells. The lowest concentration well that remains definitively blue is recorded as the validated MIC.
-
Mechanistic pathway of antimicrobial enhancement via metal complexation.
References
- Interfacial engineering of a ZnO electron transporting layer using self-assembled monolayers for high performance and stable perovskite solar cells.
- Structure, Antioxidant Activity and Antimicrobial Study of Light Lanthanide Complexes with p-Coumaric Acid.MDPI.
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.PMC.
Sources
- 1. Interfacial engineering of a ZnO electron transporting layer using self-assembled monolayers for high performance and stable perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide: Proper Disposal of 4-Fluoro-2-methoxybenzoate Derivatives
Executive Summary: Immediate Action Plan
Do NOT pour down the drain. 4-Fluoro-2-methoxybenzoate (and its corresponding acid, 4-Fluoro-2-methoxybenzoic acid) contains a fluorine atom bonded to an aromatic ring.[1] This stability renders it resistant to standard biological wastewater treatment.
Core Disposal Directive:
-
Waste Stream: Halogenated Organic Waste (Solid or Liquid).
-
Primary Hazard: Irritant (Skin/Eye/Respiratory) and potential Hydrofluoric Acid (HF) generation during improper combustion.
-
Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HF).
Chemical Profile & Hazard Identification
To ensure the safety of downstream waste handlers, you must correctly identify the specific derivative you are discarding.[1] The term "benzoate" often refers loosely to the acid, salt, or ester forms.[1]
| Chemical Form | Common Name | CAS Number | Physical State | Key Hazards (GHS) |
| Acid | 4-Fluoro-2-methoxybenzoic acid | 395-82-4 | Solid (White powder) | H315, H319, H335 (Irritant) |
| Ester | Methyl 4-fluoro-2-methoxybenzoate | 204707-42-6 | Solid/Liquid | H315, H319, H335 |
| Salt | Sodium 4-fluoro-2-methoxybenzoate | Varies | Solid | Irritant (General) |
The "Fluorine Factor" (Expert Insight)
Why do we segregate this from standard organic waste? While the molecule itself is stable, its destruction in a standard medical waste incinerator (often operating at lower temperatures without scrubbers) can release Hydrogen Fluoride (HF) gas.[1] HF is corrosive to incinerator linings and toxic to the environment. Therefore, this waste must be tagged as "Fluorinated/Halogenated" to ensure it is routed to a facility equipped with wet scrubbers.[1]
Pre-Disposal Treatment: The Self-Validating Protocol[1]
Before placing waste into a drum, perform this 3-Step Compatibility Check to prevent drum pressurization or exothermic runaway.[1]
-
Oxidizer Check: Ensure the waste stream is free of strong oxidizers (e.g., Peroxides, Nitric Acid).[1]
-
Validation: Potassium Iodide (KI) starch paper test if unsure.
-
-
pH Check (Liquids): If the benzoate is in solution, check pH.
-
Protocol: If pH < 2 or > 12, neutralize to pH 5–9 before adding to a general solvent drum to prevent corrosion of steel drums or reaction with other solutes.[1]
-
-
Phase Separation: Do not mix aqueous layers containing the salt form with halogenated organic solvents if possible, as this complicates incineration.
-
Best Practice: Precipitate the acid by acidification, filter the solid (Solid Waste), and dispose of the filtrate separately.[1]
-
Step-by-Step Disposal Workflow
Scenario A: Solid Reagent Disposal (Expired or Spilled)
-
Containment: Sweep up spilled solids using a dustpan or scoop. Avoid generating dust.[2][3][4][5]
-
Primary Packaging: Place the solid into a clear polyethylene bag or a wide-mouth HDPE jar.
-
Secondary Packaging: Seal the bag/jar and place it into the lab's Solid Halogenated Waste drum.
-
Labeling: Tag with the full chemical name and the hazard check "Irritant."
Scenario B: Liquid Waste (Reaction Mother Liquor)
-
Solvent Identification: Determine the primary solvent.
-
If solvent is Dichloromethane (DCM) or Chloroform: Halogenated Waste Stream .
-
If solvent is Methanol/Ethyl Acetate: Halogenated Waste Stream (Due to the solute).
-
Note: Even if the solvent is non-halogenated, the presence of a fluorinated solute (>1%) usually dictates the entire mixture be treated as halogenated waste to protect the incinerator.[1]
-
-
Container: Use an HDPE or fluorinated carboy. Glass is acceptable but poses a breakage risk.
-
Labeling:
Visual Decision Tree (DOT Diagram)
The following logic flow ensures the waste ends up in the correct regulatory stream.
Figure 1: Decision matrix for segregating fluorinated benzoate waste streams. Note that high concentrations of fluorinated solutes usually default the stream to "Halogenated" even if the solvent is not.[1]
Regulatory Framework (RCRA & EPA)[1][6]
In the United States, this chemical is not explicitly listed on the P-List (Acutely Hazardous) or U-List (Toxic).[1] However, it is regulated based on its characteristics and the mixture it is contained within.[1]
-
Waste Codes:
-
D001: If the waste is in a flammable solvent (Flash point < 60°C).
-
F-Codes (F001/F002): If the waste contains spent halogenated solvents (e.g., Methylene Chloride) used in the process [1].[1][6]
-
Not Otherwise Specified (NOS): If solid and pure, it falls under general hazardous waste regulations for irritants/organics.[1]
-
-
EPA Recommendation: The EPA mandates that halogenated organic compounds be treated via incineration (combustion) or fuel blending in permitted facilities [2].
References
-
United States Environmental Protection Agency (EPA). "Waste Code F002 - Spent Halogenated Solvents." RCRA Online. Available at: [Link]
-
PubChem. "4-Fluoro-2-methoxybenzoic acid - Compound Summary." National Library of Medicine. Available at: [Link]
Sources
Technical Safety Guide: Handling 4-Fluoro-2-methoxybenzoate Derivatives
Executive Summary & Hazard Architecture
Handling fluorinated aromatic compounds requires a nuanced approach that goes beyond standard "lab safety." While 4-Fluoro-2-methoxybenzoate is generally classified as an Irritant (Warning) rather than acutely toxic, the presence of the fluorine atom alters the compound's lipophilicity and metabolic stability. This increases the potential for skin absorption compared to non-fluorinated analogues.
Core Safety Philosophy: Treat this compound as a high-contact risk . Your primary goal is to prevent the formation of micronized dust during weighing and to manage the specific disposal requirements of halogenated organics.
Hazard Identification Matrix (GHS)
| Hazard Class | Category | H-Code | Description |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2][3] |
| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][4][5][6][7] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation (Dust/Vapor).[5] |
Personal Protective Equipment (PPE) Specification
The following PPE system is designed to create a self-validating barrier. Do not rely on generic "lab gloves"; use the specifications below.
The PPE Defense Layering System
| Zone | Component | Technical Specification | Rationale |
| Hand (Primary) | Nitrile Gloves | Thickness: | Nitrile provides excellent resistance to benzoate esters. Latex is not recommended due to poor organic solvent resistance if the compound is in solution. |
| Hand (Secondary) | Double Gloving | Required when handling solutions in permeating solvents (DCM, DMF, DMSO). | Fluorinated aromatics in DMSO can penetrate nitrile rapidly. The air gap between gloves acts as a diffusion buffer. |
| Eye/Face | Safety Glasses | Side shields + Brow guard (ANSI Z87.1+). | Prevent particulate entry from "bounce-back" during weighing. |
| Respiratory | N95 / P100 | Only required if working outside a Fume Hood (Not Recommended). | If engineering controls fail, a disposable N95 protects against inhalation of fine particulates. |
| Body | Lab Coat | High-neck, snap-closure (Cotton/Poly blend). | Prevents migration of dust onto street clothes. |
Operational Workflow: The "Zero-Dust" Protocol
The following diagram outlines the decision logic for safe handling, ensuring that engineering controls are prioritized over PPE.
Figure 1: Decision logic for PPE selection and engineering controls based on physical state and solvent carrier.
Protocol A: Static-Free Weighing (Solid State)
Fluorinated benzoates often exhibit high static electricity, causing "fly-away" powder which leads to inhalation risks and cross-contamination.
-
Preparation: Place the balance inside the chemical fume hood. Ensure the sash is at the safe working height (typically 18 inches).
-
Static Neutralization: If available, use an ionizing air gun or a polonium staticmaster brush on the spatula and weighing boat before touching the powder.
-
Transfer:
-
Do not use a metal spatula if the compound is sticky; use a disposable antistatic polypropylene spatula.
-
Transfer small amounts. If powder adheres to the glove, change gloves immediately . Do not wipe gloves on the lab coat.
-
-
Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture invisible dust.
Emergency Response & Disposal
Spill Management
In the event of a spill, do not dry sweep . Dry sweeping generates dust aerosols (H335).
-
Isolate: Mark the area.
-
PPE: Don safety goggles and double nitrile gloves.
-
Contain: Cover the spill with a paper towel dampened with water or isopropyl alcohol.
-
Collect: Scoop the wet material into a waste container.
-
Clean: Wash the surface 3x with soap and water to remove fluorinated residues.
Disposal: The "Halogenated" Rule
This is the most critical compliance step. Because the molecule contains Fluorine :
-
DO NOT dispose of in the general "Organic Solvent" waste stream if that stream is destined for non-specialized incineration.
-
MUST be segregated into Halogenated Organic Waste .
-
Reasoning: Incineration of fluorinated compounds without scrubbers generates Hydrofluoric Acid (HF), which damages incinerator linings and poses environmental hazards.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782181, Methyl 4-fluoro-2-methylbenzoate. Retrieved from [Link]
Sources
- 1. Methyl 4-fluoro-2-methylbenzoate | C9H9FO2 | CID 2782181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
